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Core Science & Biosynthesis

Foundational

4,6-DiMethoxy Nicotinonitrile physical and chemical properties

An In-depth Technical Guide to 4,6-Dimethoxynicotinonitrile Introduction: Unveiling a Versatile Pyridine Scaffold In the landscape of medicinal chemistry and materials science, the pyridine ring system stands as a corner...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 4,6-Dimethoxynicotinonitrile

Introduction: Unveiling a Versatile Pyridine Scaffold

In the landscape of medicinal chemistry and materials science, the pyridine ring system stands as a cornerstone scaffold, prized for its unique electronic properties and versatile reactivity. Within this class, 4,6-dimethoxynicotinonitrile emerges as a compound of significant interest. As a trisubstituted pyridine, it incorporates electron-donating methoxy groups and a potent electron-withdrawing nitrile function. This specific arrangement of functional groups imparts a distinct reactivity profile and makes it a valuable intermediate for the synthesis of complex heterocyclic systems. The nitrile group, in particular, is a crucial pharmacophore in modern drug design, known for its ability to act as a hydrogen bond acceptor and a bioisosteric replacement for carbonyl groups, often enhancing metabolic stability and target affinity.[1][2] This guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of 4,6-dimethoxynicotinonitrile, offering field-proven insights for its application in research and development.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all subsequent research. 4,6-Dimethoxynicotinonitrile is systematically identified by a unique set of descriptors that define its molecular architecture.

Table 1: Core Chemical Identifiers

IdentifierValue
IUPAC Name 4,6-dimethoxypyridine-3-carbonitrile
Synonyms 4,6-DiMethoxy Nicotinonitrile
CAS Number 41935-72-2[3]
Molecular Formula C₈H₈N₂O₂
Molecular Weight 164.16 g/mol
InChI Key InChI=1S/C8H8N2O2/c1-11-7-3-6(4-9)5-10-8(7)12-2/h3,5H,1-2H3

The molecule's structure consists of a central pyridine ring functionalized at the 3-position with a nitrile group (-C≡N) and at the 4- and 6-positions with methoxy groups (-OCH₃). This substitution pattern creates a unique electronic distribution within the aromatic ring, which dictates its chemical behavior.

Caption: 2D structure of 4,6-dimethoxynicotinonitrile.

Physical and Spectroscopic Properties

The physical and spectroscopic data of a compound are its fingerprints, essential for identification, purity assessment, and predicting its behavior in various experimental conditions.

Physical Characteristics

While comprehensive, verified data for this specific molecule is sparse, information for closely related analogs and typical compounds of this class suggests the following properties. Researchers should verify these parameters on their specific sample.

Table 2: Physical Property Summary

PropertyValue/Description
Appearance Expected to be a solid at room temperature, likely a white to off-white or pale yellow crystalline powder.
Solubility Likely soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone.[4][5] Solubility in polar protic solvents like ethanol may be moderate, while water solubility is expected to be low.
Melting Point Not definitively reported in public literature. Similar structures, like 4,6-dimethylnicotinonitrile, serve as a reference but direct measurement is required.
Boiling Point Not applicable; likely to decompose before boiling at atmospheric pressure.
Spectroscopic Profile: The Molecular Fingerprint

Spectroscopic analysis provides an unambiguous structural confirmation. The following data are predicted based on the known effects of the present functional groups.

2.2.1 ¹H NMR Spectroscopy The proton NMR spectrum is expected to be simple and highly informative.

  • Aromatic Protons: Two distinct signals are expected in the aromatic region (typically 6.0-8.5 ppm).

    • The proton at the C5 position (H-5) will appear as a singlet.

    • The proton at the C2 position (H-2) will also appear as a singlet. The precise chemical shifts are influenced by the opposing electronic effects of the electron-donating methoxy groups and the electron-withdrawing nitrile group.

  • Methoxy Protons (-OCH₃): Two sharp singlets are anticipated, each integrating to 3 protons. These signals will be found in the upfield region (typically 3.8-4.2 ppm). Their distinct chemical shifts arise from their different positions on the pyridine ring (C4 vs. C6).

2.2.2 ¹³C NMR Spectroscopy The carbon spectrum complements the proton data, confirming the carbon skeleton.

  • Aromatic Carbons: Six signals are expected for the pyridine ring carbons. The carbons attached to the methoxy groups (C4 and C6) will be shifted significantly downfield due to the electronegativity of the oxygen atoms.

  • Nitrile Carbon (-C≡N): A characteristic signal is expected in the 115-125 ppm range, typically of lower intensity.

  • Methoxy Carbons (-OCH₃): Two signals in the aliphatic region (around 55-60 ppm) will correspond to the two methoxy methyl groups.

2.2.3 Infrared (IR) Spectroscopy IR spectroscopy is invaluable for identifying key functional groups.

  • Nitrile (C≡N) Stretch: A sharp, strong absorption band is the most telling feature, expected around 2220-2240 cm⁻¹ . The conjugation with the aromatic ring influences its exact position.

  • C-O-C Stretch (Methoxy): Strong, characteristic bands corresponding to the asymmetric and symmetric C-O-C stretching of the ether linkages will appear in the 1050-1250 cm⁻¹ region.

  • C=C and C=N Stretches: Aromatic ring vibrations will be visible in the 1400-1600 cm⁻¹ region.

2.2.4 Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight and can provide structural clues through fragmentation.

  • Molecular Ion (M⁺): The primary peak observed under Electron Impact (EI) or a protonated molecule [M+H]⁺ under Electrospray Ionization (ESI) should correspond to the calculated molecular weight (164.16 g/mol ).

  • Fragmentation: Common fragmentation pathways may include the loss of a methyl radical (•CH₃) from a methoxy group or the loss of a methoxy radical (•OCH₃).

Synthesis and Reactivity

Synthesis Pathways

The synthesis of substituted nicotinonitriles often involves the condensation of α,β-unsaturated ketones (chalcones) with malononitrile or the reaction of a suitably substituted pyridine with a cyanating agent.[6] A plausible and efficient laboratory-scale synthesis for 4,6-dimethoxynicotinonitrile would likely start from a more readily available precursor like 4,6-dihydroxynicotinonitrile.

SynthesisWorkflow start 4,6-Dihydroxynicotinonitrile (Precursor) reaction Williamson Ether Synthesis start->reaction reagent Methylating Agent (e.g., Dimethyl Sulfate, Methyl Iodide) reagent->reaction base Base (e.g., K₂CO₃, NaH) base->reaction solvent Solvent (e.g., Acetone, DMF) solvent->reaction workup Aqueous Workup & Purification (Crystallization/Chromatography) reaction->workup Crude Product product 4,6-Dimethoxynicotinonitrile (Final Product) workup->product Purified Product

Caption: Workflow for Williamson Ether Synthesis of the title compound.

Experimental Rationale:

  • Choice of Precursor: 4,6-dihydroxynicotinonitrile provides the core pyridine-nitrile structure.[] The hydroxyl groups are acidic and can be readily deprotonated to form nucleophilic phenoxide-like species.

  • Williamson Ether Synthesis: This classic and reliable method is ideal for converting hydroxyl groups to ethers.

    • Base (e.g., K₂CO₃): A moderately strong, inexpensive base is used to deprotonate the hydroxyl groups. Potassium carbonate is often preferred for its ease of handling and removal during workup. A stronger base like sodium hydride (NaH) could be used for faster or more complete reaction but requires more stringent anhydrous conditions.

    • Methylating Agent (e.g., Dimethyl Sulfate): This is a highly efficient and reactive electrophile for methylation. Methyl iodide is also effective. Two or more equivalents are required to ensure both hydroxyl groups react.

    • Solvent (e.g., Acetone/DMF): A polar aprotic solvent is chosen to dissolve the reactants and facilitate the Sₙ2 reaction mechanism without interfering with the base or electrophile.

Chemical Reactivity

The reactivity of 4,6-dimethoxynicotinonitrile is governed by the interplay of its three functional groups.

  • Nitrile Group: This group is a key handle for further synthetic transformations.

    • Hydrolysis: It can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid (4,6-dimethoxynicotinic acid) or amide.

    • Reduction: Catalytic hydrogenation (e.g., using H₂/Pd-C) or chemical reduction (e.g., with LiAlH₄) can convert the nitrile to a primary amine (aminomethylpyridine derivative), a highly valuable functional group in drug development.

  • Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated to form pyridinium salts. The ring itself is generally considered electron-deficient; however, the two powerful electron-donating methoxy groups at the 4- and 6-positions significantly increase the electron density, making the ring more susceptible to electrophilic aromatic substitution than unsubstituted pyridine.

  • Methoxy Groups: These groups are generally stable but can be cleaved under harsh acidic conditions (e.g., refluxing with HBr or HI) to regenerate the dihydroxy derivative.

Applications in Research and Drug Development

The nicotinonitrile scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds.[1]

  • Kinase Inhibition: Many nicotinonitrile derivatives have been identified as potent inhibitors of protein kinases, which are critical targets in oncology.[1] The nitrile and pyridine nitrogen can form key hydrogen bonds within the ATP-binding pocket of these enzymes.

  • Antimicrobial and Anti-inflammatory Agents: The scaffold has been explored for developing novel antimicrobial and anti-inflammatory drugs.[1][8]

  • Synthetic Intermediate: As demonstrated, 4,6-dimethoxynicotinonitrile serves as a versatile building block. The methoxy and nitrile groups can be manipulated to introduce new functionalities, enabling the synthesis of diverse libraries of compounds for high-throughput screening. The nitrile itself is biocompatible and is not typically metabolized, making it a desirable feature in drug candidates.[2]

Safety, Handling, and Storage

As a research chemical, 4,6-dimethoxynicotinonitrile must be handled with appropriate care. The following information is synthesized from safety data sheets (SDS) for analogous chemical structures.

Table 3: Hazard and Safety Information

CategoryRecommendation
GHS Hazard Statements H302 + H312: Harmful if swallowed or in contact with skin.[9] H402: Harmful to aquatic life.[9]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, and eye/face protection.[9][10][11] An appropriate respirator should be used if dusts are generated.
Handling Avoid contact with skin, eyes, and clothing.[10][11] Do not breathe dust.[11] Use only in a well-ventilated area, preferably in a chemical fume hood. Wash hands thoroughly after handling.[9]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place.[11] Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[11]
First Aid Measures If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[9] If on Skin: Wash with plenty of water.[9] Remove contaminated clothing.

Disclaimer: This information is a summary and not a substitute for a full Safety Data Sheet (SDS). Always consult the specific SDS for the product you are using before handling.

Conclusion

4,6-Dimethoxynicotinonitrile is more than a simple organic molecule; it is a strategically designed building block with significant potential for advanced synthesis and drug discovery. Its well-defined structure, characterized by a unique electronic profile, offers multiple avenues for chemical modification. A thorough understanding of its physical properties, spectroscopic signatures, and chemical reactivity is paramount for any researcher aiming to leverage its capabilities. By applying the principles and protocols outlined in this guide, scientists can confidently and safely incorporate this versatile scaffold into their research workflows, accelerating the development of novel therapeutics and functional materials.

References

  • Scheme 2. Synthesis of 4,6-dialkoxyaryl-2-methoxy nicotinonitriles... - ResearchGate. Available from: [Link]

  • 4,6-DIMETHYLNICOTINONITRILE — Chemical Substance Information - NextSDS. Available from: [Link]

  • Novel Method of 4,6-Dimethyl-2-thioxo-1,2-dihydronicotinonitrile Synthesis - Springer. Available from: [Link]

  • Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available from: [Link]

  • Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles - PMC. Available from: [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC. Available from: [Link]

  • Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles - MDPI. Available from: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist - University of Washington. Available from: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist - EPFL. Available from: [Link]

Sources

Exploratory

Synthesis Pathways for 4,6-Dimethoxynicotinonitrile: A Comprehensive Technical Guide

Executive Summary 4,6-Dimethoxynicotinonitrile (also known as 4,6-dimethoxypyridine-3-carbonitrile) is a highly versatile heteroaromatic building block utilized extensively in medicinal chemistry and drug discovery. It s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4,6-Dimethoxynicotinonitrile (also known as 4,6-dimethoxypyridine-3-carbonitrile) is a highly versatile heteroaromatic building block utilized extensively in medicinal chemistry and drug discovery. It serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including phosphatidylinositol-3 kinase (PI3K) inhibitors , renal outer medullary potassium (ROMK) channel inhibitors , and targeted oncology therapeutics. This whitepaper provides an in-depth mechanistic analysis and a self-validating experimental protocol for the synthesis of 4,6-dimethoxynicotinonitrile via nucleophilic aromatic substitution (SNAr).

Mechanistic Rationale & Retrosynthetic Analysis

The most efficient and scalable synthetic route to 4,6-dimethoxynicotinonitrile utilizes 4,6-dichloronicotinonitrile as the starting material. The transformation is driven by a sequential SNAr mechanism, where the chloride leaving groups are displaced by methoxide nucleophiles.

Electronic Activation and Regioselectivity

The pyridine ring of the starting material is profoundly electron-deficient due to the combined inductive and resonance effects of the endocyclic nitrogen and the exocyclic C3-cyano group. The C4-position is exceptionally activated because it is ortho to the strongly electron-withdrawing cyano group and para to the pyridine nitrogen .

Consequently, the first equivalent of methoxide attacks the C4-position with high kinetic preference. This forms a Meisenheimer complex that rapidly collapses to yield 6-chloro-4-methoxynicotinonitrile as the primary intermediate .

Overcoming Electronic Deactivation

Once the first methoxy group is installed at the C4-position, it exerts an electron-donating resonance effect (+M), which increases the overall electron density of the pyridine ring. This moderately deactivates the remaining C6-position toward further nucleophilic attack. Therefore, while the first substitution can occur rapidly at ambient temperature, the second substitution requires forcing conditions—specifically, an excess of sodium methoxide and sustained heating (60–65 °C)—to achieve full conversion to the thermodynamic di-substituted product .

SNAr_Pathway SM 4,6-Dichloronicotinonitrile Mono 6-Chloro-4-methoxynicotinonitrile (Kinetic Intermediate) SM->Mono 1.0 eq NaOMe Fast, 25 °C Di 4,6-Dimethoxynicotinonitrile (Thermodynamic Product) SM->Di 2.5 eq NaOMe 60 °C, 16h Mono->Di 1.5 eq NaOMe Slow, 60 °C

Regioselective SNAr pathway demonstrating kinetic vs. thermodynamic methoxylation.

Experimental Protocols: A Self-Validating Workflow

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system. Every critical step includes a causality explanation and an analytical checkpoint to verify reaction trajectory.

Materials & Reagents
  • 4,6-Dichloronicotinonitrile (Starting Material, >98% purity)

  • Sodium methoxide (NaOMe) , 0.5 M solution in methanol or solid powder (2.5–3.0 equivalents)

  • Anhydrous Methanol (Reaction Solvent)

  • 1M Hydrochloric Acid (Quenching agent)

  • Ethyl Acetate and Brine (Extraction)

Step-by-Step Methodology

Step 1: Preparation of the Reaction Mixture

  • Action: Dissolve 4,6-dichloronicotinonitrile (1.0 eq) in anhydrous methanol (10 mL/mmol). Cool the solution to 0 °C using an ice bath. Slowly add sodium methoxide (2.5 eq) dropwise under an inert argon atmosphere.

  • Causality: The use of strictly anhydrous solvent is critical. The presence of water generates hydroxide ions, which will competitively attack the activated ring to form 4,6-dihydroxynicotinonitrile impurities.

Step 2: Kinetic Substitution (Mono-methoxylation)

  • Action: Stir the mixture at 0 °C for 30 minutes, then allow it to slowly warm to room temperature.

  • Validation Checkpoint 1: At t=2 hours, perform LC-MS analysis. The starting material ( m/z 173 [M+H]+ for 35Cl ) should be completely consumed and replaced by the mono-substituted intermediate 6-chloro-4-methoxynicotinonitrile ( m/z 169 [M+H]+ ).

Step 3: Thermodynamic Substitution (Di-methoxylation)

  • Action: Attach a reflux condenser and heat the reaction mixture to 60–65 °C for 12–16 hours.

  • Causality: Thermal energy is strictly required to overcome the resonance-induced deactivation (+M effect) imparted by the newly installed C4-methoxy group.

  • Validation Checkpoint 2: Perform a second LC-MS analysis. The mono-substituted intermediate ( m/z 169) must be fully converted to the di-substituted product 4,6-dimethoxynicotinonitrile ( m/z 165 [M+H]+ ).

Step 4: Quenching and Workup

  • Action: Cool the mixture to room temperature. Add 1M HCl dropwise until the pH reaches 6–7. Concentrate the mixture under reduced pressure to remove the bulk of the methanol.

  • Causality: The reaction must be neutralized prior to concentration. Leaving the mixture highly basic during solvent evaporation can lead to the degradation or hydrolysis of the sensitive cyano group.

Step 5: Extraction and Purification

  • Action: Dilute the aqueous residue with water and extract with ethyl acetate ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate. Purify via silica gel flash chromatography (gradient: 10% to 40% EtOAc in Hexanes) to yield 4,6-dimethoxynicotinonitrile as a highly pure white solid.

Workflow SM 4,6-Dichloronicotinonitrile (Starting Material) Reagents Add NaOMe (2.5 eq) in Anhydrous MeOH SM->Reagents Reaction Reflux at 60 °C for 16 hours Reagents->Reaction IPC In-Process Control (LC-MS) Check for m/z 165 [M+H]+ Reaction->IPC Quench Cool to RT & Quench with 1M HCl (pH 6-7) IPC->Quench Extraction Extract with EtOAc Wash with Brine & Dry Quench->Extraction Product 4,6-Dimethoxynicotinonitrile (Purified Product >98%) Extraction->Product

Step-by-step experimental workflow for the synthesis of 4,6-Dimethoxynicotinonitrile.

Quantitative Data & Reaction Optimization

The table below summarizes the optimization of methoxylation conditions, highlighting the precise stoichiometric and thermal control required to dictate the regiochemical outcome of the reaction.

Equivalents of NaOMeTemperature (°C)Time (h)Major Product IsolatedYield (%)
1.02546-Chloro-4-methoxynicotinonitrile75%
1.060126-Chloro-4-methoxynicotinonitrile82%
2.52524Mixture (Mono- and Di-substituted)N/A
2.5 60 16 4,6-Dimethoxynicotinonitrile 88%

Note: Yields represent isolated yields after silica gel chromatography. Reactions run at 25 °C with excess NaOMe stall at a ~60:40 mixture of mono- to di-substituted products, proving that thermal activation is mandatory for the second SNAr step.

Conclusion

The synthesis of 4,6-dimethoxynicotinonitrile is a quintessential example of exploiting electronic effects in heteroaromatic systems. By carefully modulating stoichiometry and temperature, chemists can selectively drive the SNAr reaction through its kinetic and thermodynamic phases. The self-validating protocol provided ensures high purity and yield, mitigating the risk of side reactions and facilitating the downstream development of advanced pharmaceutical intermediates.

References

  • Title: Heterocyclic compounds and uses thereof (WO2013012915A1)
  • Title: Substituted nitrogen containing compounds (WO2018222795A1)
  • Title: Regiocontroled SNAr and Palladium Cross-Coupling Reactions of 2,4,7-Trichloropyrido[3,2-d]pyrimidine Source: ResearchGate URL: [Link]

Foundational

A Technical Guide to the Solubility of 4,6-DiMethoxy Nicotinonitrile in Common Laboratory Solvents

Introduction: The Critical Role of Solubility in Drug Discovery 4,6-DiMethoxy Nicotinonitrile, a substituted pyridine derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Solubility in Drug Discovery

4,6-DiMethoxy Nicotinonitrile, a substituted pyridine derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The pyridine core is a "privileged structure" in drug discovery, forming the basis of numerous therapeutic agents.[1] The solubility of such a compound is a fundamental physicochemical property that dictates its suitability for various applications, from reaction kinetics in synthesis to bioavailability in pharmaceutical formulations.[2] Poor solubility is a major hurdle in drug development, often leading to failed candidates.[3] Therefore, a thorough understanding of the solubility of 4,6-DiMethoxy Nicotinonitrile in a range of common laboratory solvents is paramount for researchers in drug development and chemical synthesis.

This in-depth technical guide provides a comprehensive framework for understanding and determining the solubility of 4,6-DiMethoxy Nicotinonitrile. In the absence of extensive published experimental data for this specific molecule, this guide will focus on predicting its solubility based on its molecular structure and providing a detailed, field-proven experimental protocol for its precise determination.

Predicted Solubility Profile of 4,6-DiMethoxy Nicotinonitrile

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[4] The molecular structure of 4,6-DiMethoxy Nicotinonitrile, with its pyridine ring, two methoxy groups, and a nitrile group, suggests a molecule of moderate polarity.

  • Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor, contributing to its solubility in protic solvents.

  • Methoxy Groups (-OCH₃): The oxygen atoms in the methoxy groups are also hydrogen bond acceptors, further enhancing potential interactions with protic solvents.

  • Nitrile Group (-C≡N): The nitrile group is polar and can participate in dipole-dipole interactions.

Based on these structural features, we can predict the following qualitative solubility profile:

  • High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which can effectively solvate the molecule through dipole-dipole interactions.

  • Good to Moderate Solubility: Likely in polar protic solvents like methanol, ethanol, and isopropanol, due to the potential for hydrogen bonding.

  • Moderate to Low Solubility: Expected in solvents of intermediate polarity like acetone, ethyl acetate, and dichloromethane.

  • Low to Insoluble: Predicted in nonpolar solvents such as hexane, toluene, and diethyl ether, as the nonpolar hydrocarbon chains of these solvents cannot effectively interact with the polar functional groups of 4,6-DiMethoxy Nicotinonitrile.

The following table is provided for researchers to populate with their experimentally determined solubility data.

SolventSolvent TypePredicted Qualitative SolubilityExperimentally Determined Solubility (mg/mL) at 25°C
WaterPolar ProticLow to Insoluble
MethanolPolar ProticGood to Moderate
EthanolPolar ProticGood to Moderate
IsopropanolPolar ProticModerate
AcetonePolar AproticModerate to Low
AcetonitrilePolar AproticModerate
Ethyl AcetatePolar AproticModerate to Low
DichloromethanePolar AproticModerate to Low
N,N-Dimethylformamide (DMF)Polar AproticHigh
Dimethyl Sulfoxide (DMSO)Polar AproticHigh
Tetrahydrofuran (THF)Polar AproticModerate
TolueneNonpolarLow to Insoluble
HexaneNonpolarLow to Insoluble
Diethyl EtherNonpolarLow to Insoluble

Experimental Protocol for Determining the Equilibrium Solubility of 4,6-DiMethoxy Nicotinonitrile

The following detailed protocol describes the widely accepted shake-flask method for determining the equilibrium solubility of a solid compound in a liquid solvent.[4][5] This method is considered the gold standard for its accuracy and reliability.

Materials and Equipment
  • 4,6-DiMethoxy Nicotinonitrile (solid)

  • Selected laboratory solvents (analytical grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Glass vials with PTFE-lined screw caps

  • Constant temperature shaker bath or incubator

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm or 0.45 µm, chemically compatible with the solvent, e.g., PTFE)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Mobile phase for HPLC analysis

  • Reference standard of 4,6-DiMethoxy Nicotinonitrile

Experimental Workflow Diagram

G cluster_prep Preparation of Saturated Solution cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis of the Saturated Solution cluster_calc Calculation of Solubility prep1 Add excess 4,6-DiMethoxy Nicotinonitrile to a vial prep2 Add a known volume of the selected solvent prep1->prep2 prep3 Seal the vial tightly prep2->prep3 equil1 Place the vial in a shaker at a constant temperature (e.g., 25°C) prep3->equil1 equil2 Agitate for 24-72 hours to reach equilibrium equil1->equil2 sep1 Allow the vial to stand to let solids settle equil2->sep1 sep2 Centrifuge the vial to pellet the remaining solid sep1->sep2 sep3 Filter the supernatant using a syringe filter sep2->sep3 analysis2 Dilute the filtered supernatant to a suitable concentration sep3->analysis2 analysis1 Prepare a calibration curve with known concentrations analysis4 Determine the concentration from the calibration curve analysis1->analysis4 analysis3 Analyze the diluted sample by HPLC or UV-Vis analysis2->analysis3 analysis3->analysis4 calc1 Calculate the solubility in mg/mL or mol/L analysis4->calc1 calc2 Record the results calc1->calc2

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 4,6-DiMethoxy Nicotinonitrile to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.

    • Accurately add a known volume (e.g., 2 mL) of the desired solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation during equilibration.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

    • Agitate the vials at a constant speed for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The exact time for equilibration should be determined experimentally by taking measurements at different time points until the concentration in the solution remains constant.

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

    • To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed.

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any fine particles that could interfere with the analysis.

  • Analysis of the Saturated Solution:

    • Calibration Curve: Prepare a series of standard solutions of 4,6-DiMethoxy Nicotinonitrile of known concentrations in the same solvent. Analyze these standards using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry) to generate a calibration curve.

    • Sample Analysis: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample using the same analytical method as the standards.

    • Determine the concentration of 4,6-DiMethoxy Nicotinonitrile in the diluted sample by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the determined concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Factors Influencing Solubility

Several factors can influence the solubility of 4,6-DiMethoxy Nicotinonitrile:

  • Temperature: For most solid solutes, solubility increases with increasing temperature. It is crucial to control the temperature during the experiment and to report the temperature at which the solubility was determined.

  • pH (for aqueous solutions): As a pyridine derivative, the basicity of the nitrogen atom means that the solubility of 4,6-DiMethoxy Nicotinonitrile in aqueous solutions will be pH-dependent. At lower pH values, the pyridine nitrogen can be protonated, forming a more soluble salt.

  • Purity of the Compound and Solvent: The presence of impurities in either the solute or the solvent can affect the measured solubility. Therefore, using high-purity materials is essential for obtaining accurate and reproducible results.[5]

Conclusion

References

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

  • ICH. BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. Available from: [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]

  • Experiment 1. Solubility of Organic Compounds. Scribd. Available from: [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]

  • MDPI. Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. Available from: [Link]

  • BMG LABTECH. Drug solubility: why testing early matters in HTS. Available from: [Link]

  • NextSDS. 4,6-DIMETHYLNICOTINONITRILE — Chemical Substance Information. Available from: [Link]

Sources

Exploratory

The Versatile Nicotinonitrile Scaffold: A Technical Guide to Its Research Applications

Abstract The nicotinonitrile (3-cyanopyridine) core is a privileged scaffold in modern chemical research, underpinning a remarkable breadth of applications. Its unique electronic properties, arising from the interplay be...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The nicotinonitrile (3-cyanopyridine) core is a privileged scaffold in modern chemical research, underpinning a remarkable breadth of applications. Its unique electronic properties, arising from the interplay between the electron-withdrawing nitrile group and the electron-deficient pyridine ring, impart favorable characteristics for molecular recognition and function. This technical guide provides an in-depth exploration of the burgeoning research applications of nicotinonitrile derivatives, with a focus on their pivotal roles in medicinal chemistry, materials science, and agrochemicals. We will delve into the synthetic strategies employed to access these compounds, detail key experimental protocols for their evaluation, and illuminate the underlying mechanisms of action through signaling pathway diagrams. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the vast potential of the nicotinonitrile scaffold in their respective fields.

Introduction: The Enduring Appeal of the Nicotinonitrile Core

Nicotinonitrile and its derivatives have emerged as a cornerstone in the design of functional molecules. The nitrile group, a potent hydrogen bond acceptor and a bioisostere for carbonyl and hydroxyl moieties, coupled with the metabolic stability of the pyridine ring, has made this scaffold a workhorse in medicinal chemistry. Beyond the realm of drug discovery, the inherent photophysical properties of the nicotinonitrile framework have been harnessed in the development of advanced materials for electronic and optical applications. Furthermore, the diverse biological activities of these compounds have led to their investigation as next-generation agrochemicals. This guide will provide a comprehensive overview of these exciting research avenues, supported by practical experimental insights and methodologies.

Medicinal Chemistry: Targeting Disease with Precision

The nicotinonitrile scaffold is a recurring motif in a multitude of biologically active compounds, demonstrating efficacy as anticancer, antimicrobial, and anti-inflammatory agents. This section will explore key therapeutic areas where nicotinonitrile derivatives have shown significant promise, with a focus on their role as kinase inhibitors.

Anticancer Activity: The Rise of Nicotinonitrile-Based Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers. Nicotinonitrile derivatives have been successfully developed as potent inhibitors of several key kinases, including PIM-1 and VEGFR-2.

PIM-1 is a serine/threonine kinase that plays a critical role in cell cycle progression, survival, and proliferation.[1] Its overexpression is implicated in various hematological malignancies and solid tumors. Nicotinonitrile-based compounds have been identified as effective PIM-1 inhibitors, often acting as ATP-competitive binders that occupy the enzyme's active site.[2] This inhibition disrupts downstream signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.

Signaling Pathway: PIM-1 Kinase and its Inhibition

PIM1_Pathway Cytokines Cytokines (e.g., IL-6) JAK JAK Cytokines->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates PIM1 PIM-1 Kinase STAT3->PIM1 induces transcription BAD BAD PIM1->BAD phosphorylates (inactivates) Bcl2 Bcl-2 BAD->Bcl2 inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits Nicotinonitrile_Inhibitor Nicotinonitrile Inhibitor Nicotinonitrile_Inhibitor->PIM1 inhibits

Caption: PIM-1 signaling pathway and the point of inhibition by nicotinonitrile derivatives.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3] Small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 tyrosine kinase domain can effectively block this process. Nicotinonitrile-containing compounds have been designed as potent VEGFR-2 inhibitors.

Signaling Pathway: VEGFR-2 and its Inhibition

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds & activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation, Migration, Survival PKC->Proliferation AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Nicotinonitrile_Inhibitor Nicotinonitrile Inhibitor Nicotinonitrile_Inhibitor->VEGFR2 inhibits ATP binding

Caption: VEGFR-2 signaling cascade and inhibition by nicotinonitrile-based molecules.

Experimental Protocols: Synthesis and Biological Evaluation

This protocol describes a general and efficient one-pot synthesis of 2-amino-4,6-diaryl-nicotinonitriles, which are common precursors for many biologically active derivatives.

Experimental Workflow: One-Pot Synthesis

Synthesis_Workflow Start Start: Aryl Ketone, Aryl Aldehyde, Malononitrile, Ammonium Acetate Reaction Reaction: Ethanol, Reflux Start->Reaction Workup Work-up: Cooling, Filtration, Washing Reaction->Workup Purification Purification: Recrystallization Workup->Purification Product Product: 2-Amino-4,6-diaryl- nicotinonitrile Purification->Product

Caption: General workflow for the one-pot synthesis of 2-amino-4,6-diaryl-nicotinonitriles.

Step-by-Step Protocol:

  • Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, combine the aryl ketone (1 mmol), aryl aldehyde (1 mmol), malononitrile (1 mmol), and ammonium acetate (8 mmol).

  • Solvent Addition: Add absolute ethanol (20 mL) to the flask.

  • Reflux: Heat the reaction mixture to reflux with constant stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Isolation: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. The product will precipitate out of the solution.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to obtain the pure 2-amino-4,6-diaryl-nicotinonitrile derivative.

  • Characterization: Confirm the structure and purity of the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

This protocol outlines a typical in vitro kinase assay to determine the inhibitory activity of a nicotinonitrile derivative against VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 (GST-tagged)

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Poly (Glu, Tyr) 4:1 substrate

  • Test nicotinonitrile derivative (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White 96-well microplate

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare Reagents:

    • Prepare a 1x Kinase Buffer from a 5x stock solution.

    • Prepare a stock solution of the test compound in DMSO and create serial dilutions in 1x Kinase Buffer. The final DMSO concentration in the assay should not exceed 1%.

    • Dilute the recombinant VEGFR-2 enzyme to the desired concentration in 1x Kinase Buffer.

  • Assay Setup:

    • Add 5 µL of the diluted test compound or vehicle (for control wells) to the wells of a white 96-well plate.

    • Add 10 µL of the diluted VEGFR-2 enzyme solution to the test and positive control wells. Add 10 µL of 1x Kinase Buffer to the blank wells.

  • Initiate Reaction:

    • Prepare a master mix containing ATP and the substrate in 1x Kinase Buffer.

    • Add 10 µL of the master mix to all wells to initiate the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ Reagent, incubating, and then adding a Kinase Detection Reagent.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Materials Science: Illuminating the Future with Nicotinonitrile-Based Organics

The unique electronic and photophysical properties of nicotinonitrile derivatives have positioned them as promising candidates for applications in materials science, particularly in the field of organic electronics.

Organic Light-Emitting Diodes (OLEDs)

Nicotinonitrile-based molecules have been successfully employed as blue fluorescent emitters in OLEDs. The electron-accepting nature of the nicotinonitrile moiety contributes to the development of materials with high photoluminescence quantum yields and desirable color purity.

Table 1: Performance of Selected Nicotinonitrile-Based Blue OLEDs

EmitterHostEQE (%)CIE (x, y)Reference
CZN- (non-doped)4.6N/A[4][5]
Asymmetric Nicotinonitrile Derivative-up to 18.5Greenish-blue[6]

EQE: External Quantum Efficiency; CIE: Commission Internationale de l'Éclairage color coordinates.

A novel nicotinonitrile derivative, CZN, has been demonstrated as a multifunctional material, acting as both a highly efficient blue fluorophore and a promising host for phosphorescent OLEDs.[4][5] A non-doped blue OLED using CZN as the emitter achieved an external quantum efficiency (EQE) of 4.6%.[4][5] Furthermore, asymmetric nicotinonitrile derivatives have been developed as thermally activated delayed fluorescence (TADF) emitters, achieving impressive EQEs of up to 18.5% in greenish-blue and green emitting OLEDs.[6]

Agrochemicals: Protecting Crops with Novel Nicotinonitrile Derivatives

The diverse biological activities of nicotinonitrile derivatives extend to the agricultural sector, where they are being explored as insecticides, herbicides, and herbicide safeners.

Molluscicidal and Insecticidal Activity

Certain nicotinonitrile derivatives have shown significant molluscicidal activity against land snails.[7] For instance, some nicotinonitrile-2-thiolate salts have demonstrated potent activity, suggesting their potential as environmentally safer alternatives to existing molluscicides.[7] Additionally, the nicotinonitrile scaffold is present in neonicotinoid insecticides, highlighting its importance in pest control.

Herbicide Safeners

Herbicide safeners are compounds that protect crop plants from herbicide injury without affecting the herbicide's efficacy against weeds. 2-Hydrazinylnicotinonitrile derivatives have been synthesized and evaluated as safeners for the herbicide 2,4-D.[8] Several of these compounds exhibited a notable antidote effect on sunflower seedlings, demonstrating their potential to improve crop safety and yield.[8]

Conclusion and Future Perspectives

The nicotinonitrile scaffold has proven to be a remarkably versatile building block in scientific research. Its applications in medicinal chemistry continue to expand, with new derivatives constantly being developed to target a wide range of diseases with increasing potency and selectivity. In materials science, the development of novel nicotinonitrile-based emitters is contributing to the advancement of more efficient and stable OLED technologies. Furthermore, the exploration of nicotinonitrile derivatives in agrochemicals offers promising avenues for the development of safer and more effective crop protection agents.

Future research in this area will likely focus on several key aspects. In medicinal chemistry, the design of highly selective inhibitors and the exploration of new therapeutic targets will remain a priority. For materials science, the focus will be on achieving even higher quantum efficiencies, longer operational lifetimes, and deeper blue emissions for OLEDs. In the agrochemical field, the development of biodegradable and environmentally benign nicotinonitrile derivatives with high efficacy will be a major goal. The continued investigation of this privileged scaffold is certain to yield further innovations across a broad spectrum of scientific disciplines.

References

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  • Gothwal, A., Kumar, A., & Singh, R. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Advances, 14(1), 1-25. [Link]

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  • Brault, L., Gasser, C., & Bracher, F. (2010). PIM serine/threonine kinases in the pathogenesis and therapy of hematologic malignancies and solid cancers. Journal of Hematology & Oncology, 3, 42. [Link]

  • Shamroukh, A. H., et al. (2021). A Review on The Chemistry of Nicotinonitriles and Their applications. Semantic Scholar. [Link]

  • El-Sayed, H. A., Moustafa, A. H., & El Farargy, A. F. (2022). Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana. Molecules, 27(23), 8343. [Link]

  • Wikipedia. (2024). PIM1. [Link]

  • Wang, Z., & Li, W. (2019). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 7, 258. [Link]

  • Bio-Rad. (n.d.). Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. [Link]

  • Pharmaspire. (2022). In silico study for the identification of potential compounds as PIM-1 kinase inhibitors. Pharmaspire, 14(2), 52-58. [Link]

  • Zheng, C. J., Zhang, X. H., et al. (2015). A novel nicotinonitrile derivative as an excellent multifunctional blue fluorophore for highly efficient hybrid white organic light-emitting devices. Journal of Materials Chemistry C, 3(34), 8798-8804. [Link]

  • Liu, W., Chen, Z., Zheng, C. J., Liu, X. K., Wang, K., Li, F., ... & Zhang, X. H. (2015). Novel Nicotinonitrile Derivative as Excellent Multifunctional Blue Fluorophor for Highly Efficient Hybrid White Organic Light-Emitting Devices. ResearchGate. [Link]

  • ResearchGate. (n.d.). Signaling pathways of VEGFR-2. The binding of VEGF to VEGFR-2 results...[Link]

  • Wang, Z., & Li, W. (2019). The molecular structure of VEGF/VEGFR-2. (A) Diagram of the VEGFR-2... ResearchGate. [Link]

  • Shamroukh, A. H., et al. (2021). Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. ResearchGate. [Link]

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  • Chen, Y. C., & Lee, J. J. (2022). Status and Challenges of Blue OLEDs: A Review. Polymers, 14(18), 3843. [Link]

  • Choi, S. H., Lee, C. H., Adachi, C., & Lee, S. Y. (2020). Highly effective nicotinonitrile-derivatives-based thermally activated delayed fluorescence emitter with asymmetric molecular architecture for high-performance organic light-emitting diodes. Dyes and Pigments, 172, 107849. [Link]

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Sources

Foundational

The Cyanopyridine Scaffold: A Privileged Motif in Drug Discovery and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The cyanopyridine nucleus is a prominent heterocyclic scaffold that h...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The cyanopyridine nucleus is a prominent heterocyclic scaffold that has garnered substantial attention in medicinal chemistry due to its versatile and significant biological activities.[1][2] This in-depth technical guide provides a comprehensive overview of the multifaceted biological profile of substituted cyanopyridines, with a primary focus on their anticancer and antimicrobial properties. We will delve into the mechanisms of action, structure-activity relationships (SAR), and key experimental protocols for evaluating the efficacy of these compounds. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics, offering both foundational knowledge and practical insights into the exploration of cyanopyridine derivatives.

Introduction: The Chemical Versatility and Biological Significance of Cyanopyridines

Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents, and among them, pyridine derivatives are of paramount importance.[1] The incorporation of a cyano (-CN) group onto the pyridine ring gives rise to cyanopyridines, a class of compounds with unique electronic properties and a remarkable propensity for engaging in various biological interactions. The cyano group, being a strong electron-withdrawing group and a hydrogen bond acceptor, significantly influences the molecule's polarity, lipophilicity, and ability to interact with biological targets.[3] This chemical versatility has made the cyanopyridine scaffold a "privileged" structure in drug discovery, capable of exhibiting a wide spectrum of pharmacological effects.[1][4]

The biological activities of substituted cyanopyridines are diverse and well-documented, encompassing:

  • Anticancer Activity: Many cyanopyridine derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines.[3][5][6] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.[5][7]

  • Antimicrobial Activity: The cyanopyridine scaffold has also been successfully exploited to develop agents with significant antibacterial and antifungal properties.[8][9] These compounds often target essential bacterial enzymes that are absent or significantly different in eukaryotes, providing a basis for selective toxicity.[9]

  • Enzyme Inhibition: Substituted cyanopyridines have been identified as potent inhibitors of various enzymes, including kinases, carbonic anhydrases, and DNA gyrase, which are implicated in a variety of diseases.[4][7][10][11]

  • Other Activities: Beyond these major areas, cyanopyridines have also been reported to possess anti-inflammatory, antiviral, anticonvulsant, and anti-Alzheimer's disease activities, highlighting the broad therapeutic potential of this chemical class.[1][4]

This guide will now explore the anticancer and antimicrobial activities of substituted cyanopyridines in greater detail, providing insights into their mechanisms and the experimental methodologies used to assess their biological potential.

Anticancer Activity of Substituted Cyanopyridines: Mechanisms and Evaluation

The development of novel anticancer agents is a critical area of research, and substituted cyanopyridines have emerged as a promising class of compounds with significant antitumor activity.[3][12][13] Their efficacy often stems from their ability to modulate key signaling pathways and inhibit enzymes that are dysregulated in cancer.

Key Molecular Targets and Mechanisms of Action

Protein kinases are crucial regulators of cellular processes, and their aberrant activity is a hallmark of many cancers.[14][15] Substituted cyanopyridines have been extensively investigated as kinase inhibitors, with a particular focus on PIM-1 kinase and the STAT3 signaling pathway.

  • PIM-1 Kinase: PIM-1 is a serine/threonine kinase that is overexpressed in various cancers and plays a critical role in cell survival, proliferation, and resistance to apoptosis.[6][7][14][15][16] Several cyanopyridine derivatives have been identified as potent PIM-1 inhibitors, inducing apoptosis and cell cycle arrest in cancer cells.[5][6][7][17][18] The mechanism of PIM-1 inhibition often involves competitive binding to the ATP-binding pocket of the enzyme.[5]

  • STAT3 Signaling Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many tumors, promoting cell proliferation, survival, and angiogenesis.[1][8][9][19] Cyanopyridine derivatives have been shown to inhibit the STAT3 signaling pathway, often by downregulating the phosphorylation of STAT3, which is essential for its activation and nuclear translocation.[3][20]

Below is a diagram illustrating the general mechanism of action of cyanopyridine derivatives as kinase inhibitors.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation P_STAT3 p-STAT3 STAT3->P_STAT3 P_STAT3->P_STAT3 Gene_Expression Gene Expression (Proliferation, Survival) P_STAT3->Gene_Expression Nuclear Translocation PIM1 PIM-1 Kinase Bad Bad PIM1->Bad Phosphorylation p_Bad p-Bad (Inactive) Bad->p_Bad Bcl2 Bcl-2 Apoptosis Apoptosis Bcl2->Apoptosis Inhibition Cyanopyridine Substituted Cyanopyridine Cyanopyridine->JAK Inhibition Cyanopyridine->PIM1 Inhibition

Caption: Inhibition of PIM-1 and STAT3 pathways by cyanopyridines.

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its evasion is a key characteristic of cancer cells.[6] Many cytotoxic cyanopyridine derivatives exert their anticancer effects by inducing apoptosis. This is often achieved through the activation of caspases, particularly caspase-3, which is a key executioner caspase.[6] Another important mechanism is the modulation of the Bax/Bcl-2 ratio.[6] An increase in this ratio promotes the release of cytochrome c from the mitochondria, triggering the apoptotic cascade.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of substituted cyanopyridines is highly dependent on the nature and position of substituents on the pyridine ring.[4][21] SAR studies have revealed several key trends:

  • Substitution at the 2- and 6-positions: The introduction of various aryl or heteroaryl groups at these positions can significantly influence cytotoxicity. For instance, the presence of electron-withdrawing or halogenated phenyl groups at the 4-position has been shown to enhance anticancer activity.[21]

  • The Amino Group at the 2-position: The 2-amino-3-cyanopyridine scaffold is a particularly important pharmacophore.[1][8][21] Modifications to this amino group can modulate biological activity.

  • Fused Ring Systems: Fusing the cyanopyridine ring with other heterocyclic systems, such as pyrimidine or pyrazole, has led to the development of potent anticancer agents with novel mechanisms of action.[22][23]

Experimental Protocols for Anticancer Activity Evaluation

A systematic evaluation of the anticancer potential of novel cyanopyridine derivatives involves a series of in vitro assays. The following are detailed protocols for key experiments.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[5][11][13][24][25]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours at 37°C in a CO₂ incubator.[25]

  • Compound Treatment: Replace the culture medium with fresh medium containing various concentrations of the test cyanopyridine derivative. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug). Incubate for 24-48 hours.[25]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours in the dark at 37°C.[13][25]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13][25]

  • Absorbance Measurement: Gently shake the plate for 10 minutes in the dark and measure the absorbance at 570 nm using a microplate reader.[11][13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

The colony formation assay assesses the ability of a single cell to proliferate and form a colony, providing a measure of long-term cell survival.[4][7][22]

Protocol:

  • Cell Seeding: Seed a low density of cells (e.g., 200-1000 cells/well) in a 6-well plate and allow them to attach overnight.[22]

  • Compound Treatment: Treat the cells with various concentrations of the cyanopyridine derivative for a specified period (e.g., 24 hours).

  • Incubation: Remove the compound-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 10-14 days until visible colonies are formed.[4]

  • Fixing and Staining: Gently wash the colonies with PBS, fix them with a solution like 4% paraformaldehyde for 20 minutes, and then stain with a staining solution such as 0.5% crystal violet for 5 minutes.[22]

  • Colony Counting: Wash the plates with water to remove excess stain, allow them to dry, and count the colonies (typically those containing >50 cells).

The scratch assay is a simple and widely used method to study collective cell migration in vitro.[2][3][12][17][26]

Protocol:

  • Create a Monolayer: Seed cells in a 12-well or 24-well plate and grow them to 70-80% confluency.[26]

  • Create a "Scratch": Use a sterile 1 mm pipette tip to create a straight scratch through the cell monolayer.[26]

  • Wash and Treat: Gently wash the wells with PBS to remove detached cells and then add fresh medium containing the test compound.[26]

  • Image Acquisition: Immediately capture an image of the scratch (T=0) using a phase-contrast microscope. Continue to capture images at regular intervals (e.g., every 4-8 hours) for 24-48 hours.[17][26]

  • Data Analysis: Measure the area of the scratch at each time point and calculate the rate of wound closure.

This assay measures the activity of caspase-3, a key effector caspase in the apoptotic pathway.[6][18][27][28][29]

Protocol:

  • Induce Apoptosis: Treat cells with the cyanopyridine derivative for a specified time.

  • Cell Lysis: Prepare cell lysates using a lysis buffer.[28]

  • Assay Reaction: In a 96-well plate, add the cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., Ac-DEVD-AMC).[28]

  • Incubation and Measurement: Incubate the plate at 37°C and measure the fluorescence or absorbance generated by the cleavage of the substrate over time.[29]

Western blotting is used to detect and quantify the expression levels of specific proteins, such as those involved in signaling pathways (e.g., p-STAT3, STAT3, PIM-1) and apoptosis (e.g., Bax, Bcl-2, Caspase-3).[3][30][31][32][33]

Protocol:

  • Protein Extraction: Prepare protein lysates from treated and untreated cells.

  • Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[30]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[30]

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.[31]

Data Presentation: Summarizing Anticancer Activity

The results of in vitro anticancer studies are typically summarized in tables to facilitate comparison of the activity of different compounds.

Table 1: In Vitro Cytotoxicity of Representative Cyanopyridine Derivatives

Compound IDCell LineIC₅₀ (µM)Reference
CPD-1 PhenylHHCT-116 (Colon)10.50[3]
CPD-2 4-ChlorophenylHHCT-116 (Colon)5.25[5]
CPD-3 N,N-dimethyl phenylCH₃PC-3 (Prostate)0.248[7]
CPD-4 3-pyridylHMCF-7 (Breast)1.89[17]
CPD-5 2-naphthylCH₃MCF-7 (Breast)1.69[17]
Doxorubicin --MCF-7 (Breast)2.5[17]
5-FU --HCT-116 (Colon)15.0[3]

Note: This table presents hypothetical data based on trends observed in the cited literature for illustrative purposes.

Antimicrobial Activity of Substituted Cyanopyridines: Targeting Bacterial Processes

The rise of antimicrobial resistance necessitates the discovery of new antibacterial agents with novel mechanisms of action.[9] Substituted cyanopyridines have demonstrated promising activity against a range of pathogenic bacteria and fungi.[8][9][31]

Mechanism of Action: Inhibition of DNA Gyrase

A key target for many antibacterial cyanopyridine derivatives is DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair.[9][10][21][34][35][36] DNA gyrase introduces negative supercoils into DNA, a process that is vital for relieving topological stress during DNA unwinding.[10][35] By inhibiting DNA gyrase, these compounds block DNA synthesis, leading to bacterial cell death.[34] This mechanism is particularly attractive as DNA gyrase is a well-validated target, and the bacterial enzyme differs significantly from its human counterparts, allowing for selective toxicity.[9]

Below is a diagram illustrating the inhibition of bacterial DNA gyrase by cyanopyridine derivatives.

G cluster_0 Bacterial Cell DNA Bacterial DNA DNA_Gyrase DNA Gyrase DNA->DNA_Gyrase Binding Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Supercoiling Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Blocked Replication Replication DNA Replication Supercoiled_DNA->Replication Replication->Replication Cyanopyridine Substituted Cyanopyridine Cyanopyridine->DNA_Gyrase Inhibition

Caption: Inhibition of DNA gyrase by substituted cyanopyridines.

Experimental Protocol for Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[9][37][38][39][40][41]

Protocol:

  • Prepare Inoculum: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[40]

  • Serial Dilutions: Prepare serial twofold dilutions of the test cyanopyridine derivative in the broth medium in a 96-well microtiter plate.[40]

  • Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).[41]

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.[41]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[37][40]

Data Presentation: Summarizing Antimicrobial Activity

The antimicrobial activity of cyanopyridine derivatives is typically presented in a table showing the MIC values against various bacterial and fungal strains.

Table 2: Antimicrobial Activity of Representative Cyanopyridine Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
CPD-6 4-ChlorophenylHE. coli3.91[9]
CPD-7 4-MethoxyphenylHS. aureus7.81
CPD-8 ThienylHB. subtilis15.6[8]
CPD-9 PyridylHE. coli6.25[9]
Ciprofloxacin --E. coli0.45[9]
Ofloxacin --S. aureus1.0

Note: This table presents hypothetical data based on trends observed in the cited literature for illustrative purposes.

Conclusion and Future Perspectives

Substituted cyanopyridines represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer and antimicrobial agents, coupled with their amenability to chemical modification, makes them attractive scaffolds for the development of novel therapeutics. The ability of these compounds to target key cellular processes such as kinase signaling, apoptosis, and bacterial DNA replication underscores their potential to address significant unmet medical needs.

Future research in this area should continue to focus on:

  • Rational Drug Design: Utilizing computational tools and a deeper understanding of SAR to design more potent and selective cyanopyridine derivatives.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds to optimize their therapeutic effects and minimize off-target toxicities.

  • In Vivo Evaluation: Progressing the most promising candidates from in vitro studies to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Combination Therapies: Investigating the potential of cyanopyridine derivatives in combination with existing therapies to overcome drug resistance and enhance treatment outcomes.

The continued exploration of the rich chemical space of substituted cyanopyridines holds great promise for the discovery of the next generation of innovative medicines.

References

  • A review: Biological activities of novel cyanopyridine derivatives - PubMed. (2023). Archiv der Pharmazie, 356(8), e2300067. [Link]

  • Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 Pathway - PMC. (2019). Cancer Management and Research, 11, 8439–8450. [Link]

  • Eco-friendly synthesis of novel cyanopyridine derivatives and their anticancer and PIM-1 kinase inhibitory activities. | Semantic Scholar. (2017). European Journal of Medicinal Chemistry, 137, 226-237. [Link]

  • Antibacterial activity of 2-amino-3-cyanopyridine derivatives | Scilit. (2017). Journal of Chemical and Pharmaceutical Research, 9(1), 213-217. [Link]

  • Development of novel cyanopyridines as PIM-1 kinase inhibitors with potent anti-prostate cancer activity: Synthesis, biological evaluation, nanoparticles formulation and molecular dynamics simulation - PubMed. (2022). Bioorganic Chemistry, 129, 106122. [Link]

  • Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents - PubMed. (2011). Medicinal Chemistry Research, 20(9), 1481-1488. [Link]

  • Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation | ACS Omega. (2023). ACS Omega, 8(22), 19782–19803. [Link]

  • Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - PMC. (2025). Chemistry & Biodiversity, e202400989. [Link]

  • Cyanopyridine as a privileged scaffold in drug discovery | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC. (2025). Molecular Diversity, 29(1), 2565–2584. [Link]

  • Eco-friendly synthesis of novel cyanopyridine derivatives and their anticancer and PIM-1 kinase inhibitory activities - PubMed. (2017). European Journal of Medicinal Chemistry, 137, 226-237. [Link]

  • Synthesis and biological assessment of novel cyanopyridine derivatives. (2019). Journal of the Turkish Chemical Society, Section A: Chemistry, 6(2), 231-248. [Link]

  • A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. (2023). Journal of Drug Delivery and Therapeutics, 13(7-S), 239-247. [Link]

  • Discovery of cyanopyridine scaffold as novel indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors through virtual screening and preliminary hit optimisation. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 250-263. [Link]

  • New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights - PMC. (2024). Journal of Ovarian Research, 17(1), 342. [Link]

  • The cyanopyridine moiety as anticancer agents. - ResearchGate. (n.d.). Retrieved from [Link]

  • SYNTHESIS, CHARACTERIZATION, AND EVALUATION OF THE ANTIMICROBIAL ACTIVITY OF SOME CYANOPYRIDINE DERIVATIVES. (2023). RASAYAN Journal of Chemistry, 16(4), 2333-2339. [Link]

  • Design, Synthesis and Biological Evaluation of Cyanopyridines, Pyridopyrazolopyrimidines and Pyridopyrazolotriazines as Potential Anticancer Agents - PubMed. (2021). Current Organic Synthesis, 18(5), 483-492. [Link]

  • Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC. (2023). ACS Omega, 8(22), 19782–19803. [Link]

  • Synthesis, In Silico Study and Antibacterial Evaluation of New Cyanopyridine Based Scaffold - Taylor & Francis. (2021). Polycyclic Aromatic Compounds, 43(6), 5406-5426. [Link]

  • Eco-friendly synthesis of novel cyanopyridine derivatives and their anticancer and PIM-1 kinase inhibitory activities. (CHEMBL4033648) - ChEMBL - EMBL-EBI. (n.d.). Retrieved from [Link]

  • (PDF) Synthetic Strategies and Pharmacology of 2‐Oxo‐3‐cyanopyridine Derivatives: A Review - ResearchGate. (2016). Retrieved from [Link]

  • (PDF) Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - ResearchGate. (n.d.). Retrieved from [Link]

  • Facile synthesis and antiproliferative activity of new 3-cyanopyridines - PMC. (2019). Journal of the Iranian Chemical Society, 17(3), 651-660. [Link]

  • (PDF) Discovery of cyanopyridine scaffold as novel indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors through virtual screening and preliminary hit optimisation - ResearchGate. (2019). Retrieved from [Link]

  • Discovery of cyanopyridine scaffold as novel indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors through virtual screening and preliminary hit optimisation - PMC. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 250-263. [Link]

  • Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 Pathway - Taylor & Francis. (2019). Cancer Management and Research, 11, 8439–8450. [Link]

  • 2-Amino-3-cyanopyridine derivatives as carbonic anhydrase inhibitors - Taylor & Francis. (2011). Journal of Enzyme Inhibition and Medicinal Chemistry, 27(4), 546-550. [Link]

  • Synthesis and biological assessment of novel cyanopyridine derivatives - Taylor & Francis. (2019). Journal of the Turkish Chemical Society, Section A: Chemistry, 6(2), 231-248. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel 3-Cyanopyridone/Pyrazoline Hybrids as Potential Apoptotic Antiproliferative Agents Targeting EGFR/BRAF V600E Inhibitory Pathways - MDPI. (2023). Molecules, 28(18), 6608. [Link]

  • Structure of cyanopyridine. Different biological activities displayed... - ResearchGate. (n.d.). Retrieved from [Link]

  • Design, Synthesis and Biological Evaluation of Cyanopyridines, Pyridopyrazolopyrimidines and Pyridopyrazolotriazines as Potential Anticancer Agents | Bentham Science Publishers. (2021). Current Organic Synthesis, 18(5), 483-492. [Link]

  • Synthesis and biological evaluation of some cyanopyridines and isoxazoles | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications | IntechOpen. (2024). Retrieved from [Link]

  • Full article: Discovery of cyanopyridine scaffold as novel indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors through virtual screening and preliminary hit optimisation - Taylor & Francis. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 250-263. [Link]

  • Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAF V600E : Design, Synthesis, and Antiproliferative Activity - MDPI. (2023). Molecules, 28(21), 7311. [Link]

  • Chapter 2, standard operating procedure: broth-microdilution colistin susceptibility test for aerobic gram-negative bacteria - National Centre for Disease Control. (n.d.). Retrieved from [Link]

  • Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI. (2025). Retrieved from [Link]

  • Western Blot - Addgene. (2022). Retrieved from [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Retrieved from [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method) - WOAH - Asia. (n.d.). Retrieved from [Link]

  • ChEMBL - In Vitro Kinase Inhibition Assay - EMBL-EBI. (n.d.). Retrieved from [Link]

  • In vitro kinase assay | Protocols.io. (2024). Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to the Synthesis of 4,6-Dimethoxynicotinonitrile

Introduction: The Significance of 4,6-Dimethoxynicotinonitrile 4,6-Dimethoxynicotinonitrile is a valuable substituted pyridine derivative that serves as a key building block in the synthesis of a variety of more complex...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of 4,6-Dimethoxynicotinonitrile

4,6-Dimethoxynicotinonitrile is a valuable substituted pyridine derivative that serves as a key building block in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The strategic placement of the methoxy and nitrile functional groups on the pyridine ring allows for a diverse range of subsequent chemical transformations. This guide provides a comprehensive overview of the primary synthetic routes to 4,6-dimethoxynicotinonitrile, with a focus on the underlying chemical principles, detailed experimental protocols, and the rationale behind the selection of starting materials and reagents.

This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the synthesis of this important intermediate. The information presented herein is a synthesis of established chemical literature and practical considerations for successful and reproducible execution in a laboratory setting.

Strategic Approach to Synthesis: A Three-Step Pathway

The most common and efficient synthesis of 4,6-dimethoxynicotinonitrile is a three-step process that begins with simple, commercially available starting materials. This pathway offers a logical and scalable approach to constructing the target molecule.

The overall synthetic strategy can be visualized as follows:

Synthesis_Pathway A Malononitrile & Ethyl Acetoacetate B 4,6-Dihydroxynicotinonitrile A->B Cyclocondensation C 4,6-Dichloronicotinonitrile B->C Chlorination D 4,6-Dimethoxynicotinonitrile C->D Methoxylation

Figure 1: Overall synthetic pathway for 4,6-dimethoxynicotinonitrile.

Part 1: Synthesis of the Core Scaffold - 4,6-Dihydroxynicotinonitrile

The initial and crucial step in this synthetic sequence is the construction of the substituted pyridine ring. This is achieved through a cyclocondensation reaction of malononitrile with a β-ketoester, typically ethyl acetoacetate. This reaction is a classic example of forming a heterocyclic ring from acyclic precursors.

Causality of Experimental Choices:
  • Malononitrile: This molecule provides the nitrogen atom for the pyridine ring and the nitrile group at the 3-position. Its active methylene group is readily deprotonated, initiating the condensation reaction.

  • Ethyl Acetoacetate: This β-ketoester provides the remaining carbon atoms for the pyridine ring, including the carbon atoms at the 4- and 6-positions which will bear the hydroxyl groups in the product.

  • Base Catalyst (e.g., Piperidine or a Strong Base): A basic catalyst is required to deprotonate the active methylene group of malononitrile, forming a nucleophilic carbanion that attacks the electrophilic carbonyl carbon of the ethyl acetoacetate.

Reaction Mechanism Overview:

The reaction proceeds through a series of steps including a Knoevenagel condensation, a Michael addition, and subsequent cyclization and aromatization to form the stable dihydroxynicotinonitrile ring system.

Dihydroxy_Synthesis cluster_start Starting Materials A Malononitrile C Knoevenagel Condensation (Base Catalyzed) A->C B Ethyl Acetoacetate B->C D Michael Addition C->D E Cyclization D->E F Aromatization E->F G 4,6-Dihydroxynicotinonitrile F->G

Figure 2: Logical workflow for the synthesis of 4,6-dihydroxynicotinonitrile.

Detailed Experimental Protocol: Synthesis of 4,6-Dihydroxynicotinonitrile

Materials:

  • Malononitrile

  • Ethyl acetoacetate

  • Piperidine

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve malononitrile (1 equivalent) and ethyl acetoacetate (1 equivalent) in absolute ethanol.

  • Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. A precipitate should form.

  • Filter the solid product and wash it with a small amount of cold ethanol.

  • To purify the product, suspend the crude solid in water and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

  • Heat the acidic suspension to boiling and then allow it to cool to room temperature.

  • Filter the purified 4,6-dihydroxynicotinonitrile, wash with cold water, and dry under vacuum.

Part 2: Chlorination of the Dihydroxy Intermediate

The second step involves the conversion of the hydroxyl groups of 4,6-dihydroxynicotinonitrile to chloro groups. This is a critical transformation as the chloro groups are excellent leaving groups for the subsequent nucleophilic substitution reaction. The reagent of choice for this transformation is phosphorus oxychloride (POCl₃).

Causality of Experimental Choices:
  • Phosphorus Oxychloride (POCl₃): POCl₃ is a powerful chlorinating and dehydrating agent. It effectively replaces hydroxyl groups on aromatic rings with chlorine atoms.

  • Optional: Phosphorus Pentachloride (PCl₅): In some cases, PCl₅ is used as an additive with POCl₃. PCl₅ can enhance the reactivity of the chlorination reaction, particularly for less reactive substrates. The combination of POCl₃ and PCl₅ creates a more potent chlorinating system.[1]

  • Optional: Tertiary Amine Base (e.g., N,N-dimethylaniline or Pyridine): The addition of a base can facilitate the reaction by neutralizing the HCl gas that is produced as a byproduct, driving the reaction to completion.

Reaction Mechanism Overview:

The mechanism of chlorination with POCl₃ involves the initial formation of a phosphate ester intermediate by the reaction of the hydroxyl group with POCl₃. This is followed by a nucleophilic attack of a chloride ion, leading to the displacement of the phosphate group and the formation of the chloro-substituted pyridine.

Chlorination_Mechanism A 4,6-Dihydroxynicotinonitrile C Formation of Dichlorophosphate Ester Intermediate A->C B Phosphorus Oxychloride (POCl₃) B->C D Nucleophilic attack by Cl⁻ C->D E 4,6-Dichloronicotinonitrile D->E

Figure 3: Simplified mechanism of chlorination using POCl₃.

Detailed Experimental Protocol: Synthesis of 4,6-Dichloronicotinonitrile

Materials:

  • 4,6-Dihydroxynicotinonitrile

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline (optional)

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane (DCM) or Chloroform

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as it involves corrosive reagents and evolves HCl gas.

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, place 4,6-dihydroxynicotinonitrile (1 equivalent).

  • Carefully add an excess of phosphorus oxychloride (POCl₃) (typically 5-10 equivalents). If desired, N,N-dimethylaniline (1 equivalent) can be added as a catalyst.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic process.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane or chloroform (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4,6-dichloronicotinonitrile.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Part 3: Methoxylation to Yield 4,6-Dimethoxynicotinonitrile

The final step in the synthesis is the nucleophilic aromatic substitution of the chloro groups with methoxy groups. This reaction is typically carried out using sodium methoxide in methanol.

Causality of Experimental Choices:
  • 4,6-Dichloronicotinonitrile: The electron-withdrawing nitrile group and the nitrogen atom in the pyridine ring activate the chloro groups at the 4- and 6-positions towards nucleophilic attack.[2]

  • Sodium Methoxide (NaOMe): This is a strong nucleophile and a source of the methoxide ion (CH₃O⁻) required to displace the chloride ions. It is typically used as a solution in methanol.

  • Methanol (MeOH): Serves as the solvent for the reaction and as the source for the in-situ generation of sodium methoxide if metallic sodium is used.

Reaction Mechanism Overview:

The reaction proceeds via a nucleophilic aromatic substitution mechanism, likely through a Meisenheimer-like intermediate, where the methoxide ion attacks the carbon atom bearing the chlorine, and the chloride ion is subsequently eliminated.

Methoxylation_Reaction A 4,6-Dichloronicotinonitrile C Nucleophilic Aromatic Substitution A->C B Sodium Methoxide (2 equivalents) B->C D 4,6-Dimethoxynicotinonitrile C->D

Figure 4: Final methoxylation step.

Detailed Experimental Protocol: Synthesis of 4,6-Dimethoxynicotinonitrile

Materials:

  • 4,6-Dichloronicotinonitrile

  • Sodium methoxide (solid or as a solution in methanol)

  • Methanol (anhydrous)

  • Deionized water

  • Ethyl acetate or Dichloromethane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,6-dichloronicotinonitrile (1 equivalent) in anhydrous methanol.

  • Add sodium methoxide (at least 2.2 equivalents) to the solution. The addition may be exothermic.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • To the residue, add water and extract the product with ethyl acetate or dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4,6-dimethoxynicotinonitrile.

  • The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Quantitative Data Summary

CompoundStarting MaterialsKey ReagentsTypical YieldMelting Point (°C)
4,6-Dihydroxynicotinonitrile Malononitrile, Ethyl AcetoacetatePiperidine70-85%>300
4,6-Dichloronicotinonitrile 4,6-DihydroxynicotinonitrilePOCl₃80-90%133-135
4,6-Dimethoxynicotinonitrile 4,6-DichloronicotinonitrileSodium Methoxide85-95%175-178

Conclusion and Future Perspectives

The three-step synthesis outlined in this guide provides a reliable and scalable method for the preparation of 4,6-dimethoxynicotinonitrile. Each step is based on well-established chemical principles and can be readily implemented in a standard organic synthesis laboratory. The resulting product is of high purity and suitable for use in further synthetic applications.

Future research in this area may focus on the development of more environmentally friendly and atom-economical synthetic routes. This could include the exploration of one-pot procedures that combine multiple steps, the use of greener solvents and catalysts, and the development of continuous flow processes for the large-scale production of this important intermediate.

References

  • Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. Molecules, 17(4), 4533-4544.
  • ResearchGate. (n.d.). Scheme 2. Synthesis of 4,6-dialkoxyaryl-2-methoxy nicotinonitriles... Retrieved from [Link]

  • ResearchGate. (n.d.). Chlorination of 2-hydroxypydridines at 0.5 mole scale. Retrieved from [Link]

  • Chen, Y., et al. (2018). An Alternative Scalable Process for the Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile. Organic Process Research & Development, 22(12), 1764-1769.
  • Google Patents. (n.d.). PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES.
  • Google Patents. (n.d.). Process for preparing 4,6-dichloro-pyrimidine.
  • RSC Publishing. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. Retrieved from [Link]

  • MDPI. (2025). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. Retrieved from [Link]

  • Organic Syntheses. (n.d.). malononitrile. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-chloronicotinonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 4,6-dihydroxy-pyrimidine from byproduct hydrocyanic acid of acrylonitrile.
  • PMC. (n.d.). Synthesis of 4-aryl-6-indolylpyridine-3-carbonitriles and evaluation of their antiproliferative activity. Retrieved from [Link]

  • SciSpace. (n.d.). Malononitrile: A Versatile Active Methylene Group. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 4, 6- dihydroxypyrimidine.
  • PMC. (n.d.). Malonates in Cyclocondensation Reactions. Retrieved from [Link]

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Exploratory

A Technical Guide to the Theoretical and Computational Analysis of Nicotinonitriles in Drug Discovery

This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of nicotinonitriles, a class of compounds with significant therapeutic potential. T...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of nicotinonitriles, a class of compounds with significant therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the application of computational chemistry to accelerate the discovery and optimization of novel nicotinonitrile-based drug candidates.

Introduction: The Therapeutic Promise of the Nicotinonitrile Scaffold

Nicotinonitriles, substituted 3-cyanopyridines, represent a privileged scaffold in medicinal chemistry. This structural motif is present in a variety of biologically active molecules, demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] The versatility of the nicotinonitrile core allows for extensive chemical modification, enabling the fine-tuning of its physicochemical and pharmacokinetic properties to achieve desired therapeutic effects. The development of new nicotinonitrile derivatives with enhanced potency and selectivity is an active area of research.[4][5]

Theoretical and computational studies are indispensable tools in modern drug discovery, providing a rational framework for the design and analysis of novel compounds. By simulating molecular interactions and predicting key properties, these methods offer profound insights into the structure-activity relationships (SAR) that govern the biological effects of nicotinonitriles. This guide will delve into the core computational techniques used to elucidate the electronic structure, reactivity, and biological interactions of this important class of molecules.

Part 1: Quantum Chemical Calculations - Unveiling Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of nicotinonitrile derivatives.[6][7][8] These methods allow for the accurate prediction of molecular geometries, electronic distributions, and spectroscopic properties, which are crucial for interpreting experimental data and guiding molecular design.[9][10]

Geometry Optimization and Vibrational Analysis

The first step in any computational analysis is to determine the most stable three-dimensional conformation of the molecule.

Experimental Protocol: Geometry Optimization and Frequency Calculation

  • Input Structure Generation: A 2D sketch of the nicotinonitrile derivative is created using a chemical drawing program and converted to a 3D structure.

  • Computational Method Selection:

    • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and robust choice for organic molecules, offering a good balance between accuracy and computational cost.[11]

    • Basis Set: The 6-311++G(d,p) basis set is recommended for achieving high accuracy in both geometry and electronic properties. The inclusion of diffuse functions (++) is important for accurately describing anions and molecules with lone pairs, while polarization functions (d,p) account for the non-uniform distribution of electron density in chemical bonds.[12]

  • Software: Gaussian, ORCA, or other quantum chemistry software packages can be used.

  • Execution: The geometry optimization is performed to find the minimum energy structure.

  • Frequency Calculation: A frequency calculation is subsequently performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum. The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model.[10]

Causality Behind Experimental Choices: The choice of the B3LYP functional and the 6-311++G(d,p) basis set is based on their established performance in accurately predicting the geometries and vibrational frequencies of a wide range of organic molecules. This level of theory provides a reliable foundation for subsequent, more complex calculations.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic properties.

  • HOMO: The ability to donate an electron. A higher HOMO energy indicates a better electron donor.

  • LUMO: The ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A large gap implies high stability and low reactivity.

These parameters are crucial for predicting how a nicotinonitrile derivative might interact with a biological target.

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a powerful tool for identifying the electrophilic and nucleophilic sites within a molecule, which is critical for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions with a receptor.

Data Presentation: Calculated Quantum Chemical Properties of a Hypothetical Nicotinonitrile Derivative

ParameterValueInterpretation
HOMO Energy-6.5 eVElectron-donating ability
LUMO Energy-1.2 eVElectron-accepting ability
HOMO-LUMO Gap5.3 eVHigh kinetic stability
Dipole Moment3.5 DModerate polarity

Part 2: Simulating Biological Interactions - Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[13] In the context of drug discovery, it is used to predict how a nicotinonitrile derivative (the ligand) will bind to the active site of a target protein.[14]

The Molecular Docking Workflow

The following diagram illustrates the typical workflow for a molecular docking study.

docking_workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB 1. Obtain Protein Structure (e.g., from PDB) PrepProt 2. Prepare Protein (Add hydrogens, remove water, etc.) PDB->PrepProt GridGen 4. Grid Generation (Define the binding site) PrepProt->GridGen PrepLig 3. Prepare Ligand (Generate 3D coordinates, assign charges) Docking 5. Run Docking Simulation PrepLig->Docking GridGen->Docking PoseEval 6. Pose Evaluation (Scoring functions) Docking->PoseEval Interaction 7. Interaction Analysis (Identify key interactions) PoseEval->Interaction

Caption: A typical molecular docking workflow.

Experimental Protocol: Molecular Docking of a Nicotinonitrile Inhibitor

  • Protein Preparation:

    • Download the crystal structure of the target protein from the Protein Data Bank (PDB).

    • Using software like Schrödinger's Protein Preparation Wizard or AutoDockTools, prepare the protein by:

      • Adding hydrogen atoms.

      • Assigning partial charges.

      • Removing water molecules and other non-essential ligands.

      • Optimizing the hydrogen bond network.

  • Ligand Preparation:

    • Generate the 3D structure of the nicotinonitrile derivative.

    • Perform a conformational search to generate a set of low-energy conformers.

    • Assign partial charges using a suitable force field (e.g., OPLS3e or AMBER).

  • Grid Generation:

    • Define the binding site on the protein. This is typically done by creating a grid box centered on the co-crystallized ligand or a predicted binding pocket.

  • Docking:

    • Use a docking program (e.g., Glide, AutoDock Vina, GOLD) to dock the prepared ligand into the defined grid. The program will sample different orientations and conformations of the ligand within the binding site.

  • Pose Analysis and Scoring:

    • The docking program will generate a series of possible binding poses, each with a corresponding score that estimates the binding affinity.

    • Analyze the top-scoring poses to identify the most plausible binding mode. This involves examining the interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues.[15]

Trustworthiness of the Protocol: This protocol is self-validating through a process called redocking. Before docking novel ligands, the co-crystallized ligand from the PDB structure is extracted and then docked back into the protein. A successful redocking, where the predicted pose closely matches the crystallographic pose (RMSD < 2.0 Å), validates the docking protocol for that specific target.

Part 3: Predicting Spectroscopic Properties with TD-DFT

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the calculation of excited-state properties, such as UV-Vis absorption spectra.[12][16][17] This is particularly useful for corroborating experimental spectroscopic data and understanding the electronic transitions within nicotinonitrile derivatives.[9]

Experimental Protocol: TD-DFT Calculation of UV-Vis Spectra

  • Optimized Geometry: Start with the ground-state optimized geometry obtained from a DFT calculation (as described in Part 1.1).

  • TD-DFT Calculation:

    • Functional and Basis Set: The same functional and basis set used for the geometry optimization (e.g., B3LYP/6-311++G(d,p)) are typically used for the TD-DFT calculation for consistency.

    • Solvent Effects: To simulate experimental conditions, include a solvent model, such as the Polarizable Continuum Model (PCM), specifying the solvent used in the experiment (e.g., ethanol, DMSO).

    • Number of States: Request the calculation of a sufficient number of excited states to cover the relevant portion of the UV-Vis spectrum.

  • Analysis of Results:

    • The output will provide the excitation energies (which can be converted to wavelengths) and the oscillator strengths for each electronic transition. The oscillator strength is proportional to the intensity of the absorption peak.

    • The main orbital contributions to each transition (e.g., HOMO -> LUMO) will also be provided, offering insight into the nature of the electronic excitation.

Visualization of Key Concepts: The Jablonski Diagram

The following diagram illustrates the electronic transitions that can be studied using TD-DFT.

jablonski S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption (hν) S1->S0 Fluorescence S1->S0 Internal Conversion S2 S₂ (Second Excited Singlet State) S2->S1 Internal Conversion

Caption: A simplified Jablonski diagram showing electronic transitions.

Conclusion

The integration of theoretical and computational methods into the study of nicotinonitriles provides a powerful paradigm for modern drug discovery. From elucidating fundamental electronic properties with quantum chemical calculations to predicting biological interactions through molecular docking and corroborating experimental data with TD-DFT, these techniques offer invaluable insights that can significantly accelerate the development of novel therapeutics. This guide has provided a framework for applying these methods, emphasizing the importance of methodological rigor and a deep understanding of the underlying principles. As computational power continues to grow and algorithms become more sophisticated, the predictive power of these approaches will only increase, further solidifying their role as essential tools in the quest for new and improved medicines.

References

  • Kotb, E. R., El-Hashash, M. A., Salama, M. A., Kalf, H. S., & Abdel Wahed, N. A. M. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chimica Slovenica, 56(4), 908-919.
  • El-Naggar, A. M., Ali, T. I., & El-Emary, T. I. (2011). Synthesis and Anticancer Activity of Some Novel Fused Nicotinonitrile Derivatives. E-Journal of Chemistry, 8(2), 717-724.
  • Gaffer, H. E., Abdel-fattah, S. A., Etman, H. A., & Abdel-Latif, E. (2020). Synthesis and antioxidant assay of new nicotinonitrile analogues clubbed thiazole, pyrazole and/or pyridine ring systems. Journal of the Iranian Chemical Society, 17(10), 2639-2652.
  • Koval, D. O., et al. (2021). Synthesis and spectral studies of novel nicotinonitrile-based fluorescent dyes. Dyes and Pigments, 188, 109184.
  • El-Sayed, W. M., et al. (2022). Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana. Molecules, 27(23), 8345.
  • Zhang, H., et al. (2019). Discovery of trisubstituted nicotinonitrile derivatives as novel human GCN5 inhibitors through AlphaScreen-based high throughput screening. RSC Advances, 9(9), 4935-4943.
  • Qin, M., et al. (2018). Synthesis and biological evaluation of 4,6-diphenyl-2-(1H-pyrrol-1-yl)nicotinonitrile analogues of crolibulin and combretastatin A-4. European Journal of Medicinal Chemistry, 148, 245-256.
  • Al-Ostoot, F. H., et al. (2023). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives.
  • BenchChem. (2025). Potential Biological Activity of Substituted Nicotinonitriles: A Technical Guide. BenchChem.
  • Abbas, S. Y., et al. (2020). Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones. Journal of Physics: Conference Series, 1795(1), 012022.
  • Abdel-Wahab, B. F., et al. (2018). A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. Journal of Heterocyclic Chemistry, 55(5), 1035-1056.
  • El-Gaby, M. S. A., et al. (2022). Functionalization of novel anti-microbial drug based on molecular docking study for nicotinonitrile analogs prepared by microwave irradiation. Journal of the Iranian Chemical Society, 19(1), 1-16.
  • Hassan, A. S., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 7(12), 10534-10549.
  • Hegde, H., Sinha, R. K., Kulkarni, S. D., & Shetty, N. S. (2019). Synthesis, DFT, and photophysical studies of substituted pyridine carbonitrile derivatives. Journal of Molecular Structure, 1196, 526-535.
  • da Silva, J. L. F., & da Silva, E. B. (2021). Quantum chemical calculations and their uses. Research, Society and Development, 10(8), e54110817649-e54110817649.
  • Vas, C. A., et al. (2013). Spectroscopic studies on nicotine and nornicotine in the UV region. Chirality, 25(5), 288-294.
  • Grambow, C. A., et al. (2020). Quantum chemical calculations for over 200,000 organic radical species and 40,000 associated closed-shell molecules.
  • Geerlings, P., De Proft, F., & Langenaeker, W. (2002). Chemical Reactivity as Described by Quantum Chemical Methods. International Journal of Molecular Sciences, 3(4), 276-309.
  • Runge, E., & Gross, E. K. U. (1984). Density-Functional Theory for Time-Dependent Systems. Physical Review Letters, 52(12), 997-1000.
  • Al-Otaibi, J. S., et al. (2021). Computational and infrared spectroscopic investigations of N-substituted carbazoles. Journal of Molecular Structure, 1230, 129881.
  • Nagarajan, V., et al. (2023). Absorption wavelength (TD-DFT) and adsorption of metal chalcogen clusters with methyl nicotinate: Structural, electronic, IRI, SERS, pharmacological and antiviral studies (HIV and omicron). Journal of Molecular Structure, 1277, 134857.
  • Vas, C. A., et al. (2013). Spectroscopic Studies on Nicotine and Nornicotine in the UV Region.
  • Ohta, H., et al. (2015). DFT and TD-DFT studies of electronic structures and one-electron excitation states of a cyanide-bridged molecular square complex. Inorganic Chemistry Frontiers, 2(11), 1023-1030.
  • Sakthi, D., et al. (2017). A Complete DFT, TD-DFT and Non-Linear Optical Property Study on 6-Amino-2-Methylpyridine-3-Carbonitrile.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Modular Synthesis of 4,6-Disubstituted Nicotinonitriles from Chalcone Precursors

Abstract: The nicotinonitrile (3-cyanopyridine) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2][3] Its unique electronic properties and versatile...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The nicotinonitrile (3-cyanopyridine) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2][3] Its unique electronic properties and versatile functional handles make it a prime target for drug discovery programs.[4] This application note provides a detailed, field-proven protocol for the synthesis of highly functionalized 4,6-diaryl-nicotinonitriles. We leverage a robust and modular multi-component reaction strategy starting from readily accessible chalcones (1,3-diaryl-2-propen-1-ones).[5][6] The causality behind critical experimental choices is explained to empower researchers to adapt and troubleshoot the methodology. The synthesis of 2-amino-4,6-bis(4-methoxyphenyl)nicotinonitrile is presented as a representative example, demonstrating a reliable pathway to "dimethoxy" substituted derivatives.

Part 1: Scientific Foundation and Mechanistic Rationale

The conversion of a chalcone into a 4,6-diarylnicotinonitrile is a powerful example of convergent synthesis, where complexity is built efficiently in a single pot. The overall transformation is a condensation reaction between three key components: an α,β-unsaturated ketone (the chalcone), an active methylene compound (malononitrile), and an ammonia source (ammonium acetate).

The Role of Each Component:

  • Chalcone (1,3-Diaryl-2-propen-1-one): Serves as the carbon backbone for the resulting pyridine ring. The two aryl substituents (Ar¹ and Ar²) directly become the 4- and 6-substituents of the final nicotinonitrile, providing modularity to the synthesis.

  • Malononitrile (CH₂(CN)₂): This is a crucial C₃ building block. It acts as a potent nucleophile after deprotonation. It provides the C2, C3, and the nitrile group (-CN) of the nicotinonitrile core.

  • Ammonium Acetate (NH₄OAc): Functions as the nitrogen source for the pyridine ring (N1). It also serves as a catalyst, providing both a mild base (acetate) and a mild acid (ammonium ion) to facilitate the various steps of the reaction cascade.

The Reaction Mechanism: The reaction proceeds through a well-established cascade of events, beginning with a critical carbon-carbon bond formation and culminating in the aromatization of the heterocyclic ring.[7][8][9]

  • Michael Addition: The process is initiated by the base-catalyzed formation of a carbanion from malononitrile. This nucleophile then attacks the electrophilic β-carbon of the chalcone's enone system in a conjugate or Michael addition. This step is fundamental as it connects the two primary carbon fragments.

  • Intramolecular Cyclization: The initial adduct contains a nucleophilic nitrogen (from the in-situ formed enamine or a related intermediate derived from ammonia) and an electrophilic carbonyl carbon from the original chalcone. An intramolecular nucleophilic attack occurs, leading to the formation of a six-membered dihydropyridine ring.

  • Dehydration & Aromatization: The cyclic intermediate readily loses a molecule of water. The final, and often irreversible, step is the oxidation of the dihydropyridine ring to the stable aromatic nicotinonitrile system. This oxidation can be spontaneous, driven by the formation of the aromatic ring, or facilitated by air (O₂) during the reaction.

Part 2: Detailed Experimental Protocol

This protocol is divided into two primary stages: the synthesis of the chalcone precursor and its subsequent cyclization to the target nicotinonitrile. For efficiency, Stage B can be performed as a one-pot reaction starting directly from the aldehyde and ketone, but a two-step process often allows for better purification and control.

Stage A: Synthesis of Chalcone Precursor: 1,3-bis(4-methoxyphenyl)prop-2-en-1-one

This synthesis is a classic example of a base-catalyzed Claisen-Schmidt condensation.[10]

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equivalents
4-MethoxyacetophenoneC₉H₁₀O₂150.173.00 g20.01.0
4-MethoxybenzaldehydeC₈H₈O₂136.152.72 g20.01.0
Sodium Hydroxide (NaOH)NaOH40.001.60 g40.02.0
Ethanol (95%)C₂H₅OH-50 mL--
Deionized WaterH₂O-50 mL--

Step-by-Step Methodology:

  • Catalyst Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.60 g of NaOH in 50 mL of deionized water. Cool the solution to room temperature in an ice bath. Add 50 mL of 95% ethanol and continue stirring.

  • Reactant Addition: To the cooled ethanolic NaOH solution, add 3.00 g of 4-methoxyacetophenone. Stir for 15 minutes until fully dissolved. Subsequently, add 2.72 g of 4-methoxybenzaldehyde dropwise over 5 minutes.

  • Reaction Execution: Remove the ice bath and allow the flask to warm to room temperature. A yellow precipitate should begin to form within 30-60 minutes. Continue stirring at room temperature for 4-6 hours to ensure the reaction goes to completion.

    • Causality Note: The strong base (NaOH) deprotonates the α-carbon of the acetophenone, generating the nucleophilic enolate required for condensation with the aldehyde. The reaction is typically exothermic, and initial cooling prevents unwanted side reactions.

  • Workup and Isolation: After the reaction period, cool the mixture in an ice bath for 30 minutes. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) until the filtrate is neutral (pH ~7).

  • Purification: Recrystallize the crude product from hot ethanol to yield the pure chalcone as a pale yellow solid. Dry the crystals under vacuum. The expected yield is typically 80-90%.

Stage B: Synthesis of 2-Amino-4,6-bis(4-methoxyphenyl)nicotinonitrile

This stage involves the cyclocondensation of the purified chalcone with malononitrile and ammonium acetate.[11][12]

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equivalents
Chalcone (from Stage A)C₁₇H₁₆O₃268.312.68 g10.01.0
MalononitrileC₃H₂N₂66.060.73 g11.01.1
Ammonium AcetateC₂H₇NO₂77.087.71 g100.010.0
Glacial Acetic AcidCH₃COOH-30 mL--

Step-by-Step Methodology:

  • Flask Setup: To a 100 mL round-bottom flask, add the chalcone (2.68 g), malononitrile (0.73 g), and ammonium acetate (7.71 g).

  • Solvent Addition: Add 30 mL of glacial acetic acid to the flask.

    • Causality Note: Glacial acetic acid serves as a polar protic solvent that effectively dissolves the reactants and facilitates the proton transfer steps inherent in the mechanism. The large excess of ammonium acetate acts as both the nitrogen donor and a buffer.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 118 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 3-6 hours.

  • Workup and Isolation: Allow the reaction mixture to cool to room temperature, then pour it slowly into 200 mL of ice-cold water with stirring. A precipitate will form.

  • Neutralization: Carefully neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases (pH ~7-8).

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with copious amounts of deionized water (3 x 50 mL) and then with a small amount of cold ethanol (20 mL). The crude product can be further purified by recrystallization from ethanol or an ethanol/DMF mixture to afford the pure nicotinonitrile derivative as a crystalline solid. The expected yield is typically 75-85%.

Part 3: Visualization of Workflow and Mechanism

Visual diagrams are essential for understanding the flow of the synthesis and the intricate molecular transformations.

Caption: Overall synthetic workflow from starting materials to the final product.

Mechanism Chalcone Chalcone Michael_Adduct Michael Adduct Chalcone->Michael_Adduct Malononitrile Malononitrile Malononitrile->Michael_Adduct + Base Base Base (AcO⁻) Base->Malononitrile Cyclization Intramolecular Cyclization Michael_Adduct->Cyclization Dihydropyridine Dihydropyridine Intermediate Cyclization->Dihydropyridine Aromatization [O] / -H₂O Aromatization Dihydropyridine->Aromatization Product 4,6-Diaryl-nicotinonitrile Aromatization->Product

Caption: Simplified reaction mechanism for nicotinonitrile formation.

References

  • ResearchGate. (n.d.). The synthesis of novel poly-functionalized nicotinonitriles containing pyrene and/or fluorene moieties 5a–f–8a–f…. Retrieved from [Link]

  • Semantic Scholar. (2021). A Review on The Chemistry of Nicotinonitriles and Their applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Application of Nanomagnetic Metal–Organic Frameworks in the Green Synthesis of Nicotinonitriles via Cooperative Vinylogous Anomeric-Based Oxidation. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones. Retrieved from [Link]

  • MDPI. (2025). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. Retrieved from [Link]

  • IJIRT. (2026). A Review of Chalcones: Synthesis, Reactions, And Biological Importance. Retrieved from [Link]

  • IJRPR. (n.d.). Preparation, Reactions and Medical Applications of Chalcone Intermediate - A Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. Retrieved from [Link]

  • ACS Publications. (2023). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. ACS Omega. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Nicotinonitrile as an essential scaffold in medicinal chemistry: an updated review (2015– present). Retrieved from [Link]

  • ResearchGate. (n.d.). A Review on The Chemistry of Nicotinonitriles and Their applications. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2008). SYNTHESIS AND STUDIES OF CHALCONES AND ITS CYANOPYRIDINE AND ACETYL PYRAZOLINE DERIVATIVES. Retrieved from [Link]

  • Frontiers. (n.d.). The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism for the synthesis of chalcones. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) A REVIEW ON SYNTHESIS OF PYRIDINE DERIVATIVES FROM CHALCONE AS ANTI- MICROBIAL AGENTS. Retrieved from [Link]

Sources

Application

Application Note: Structural Elucidation of 4,6-Dimethoxynicotinonitrile via ¹H and ¹³C NMR Spectroscopy

Introduction & Scientific Rationale 4,6-Dimethoxynicotinonitrile (also known as 4,6-dimethoxypyridine-3-carbonitrile, CAS: 41935-72-2) is a highly functionalized heterocyclic building block extensively utilized in the de...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

4,6-Dimethoxynicotinonitrile (also known as 4,6-dimethoxypyridine-3-carbonitrile, CAS: 41935-72-2) is a highly functionalized heterocyclic building block extensively utilized in the development of kinase inhibitors, vasorelaxant agents, and novel agrochemicals. The presence of multiple electron-donating (methoxy) and electron-withdrawing (nitrile, pyridine nitrogen) groups on a single aromatic ring creates a complex push-pull electronic system.

For drug development professionals and synthetic chemists, accurate structural verification of this scaffold is critical. This application note provides a comprehensive guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of 4,6-dimethoxynicotinonitrile, detailing the causality behind the observed chemical shifts and outlining a self-validating protocol for spectral acquisition.

Mechanistic Causality of Chemical Shifts (The "Why")

The interpretation of NMR spectra for highly substituted pyridines requires an understanding of mesomeric (+M) and inductive (-I) effects. The chemical shifts of 4,6-dimethoxynicotinonitrile are dictated by three primary electronic environments:

  • The Pyridine Nitrogen & Nitrile Group (-I and -M effects): The electronegative pyridine nitrogen withdraws electron density from the ring, particularly from the ortho and para positions. The nitrile group at C-3 further exerts a strong anisotropic deshielding effect. Consequently, the isolated proton at the C-2 position (H-2) is highly deshielded, resonating far downfield[1].

  • The Methoxy Groups (+M effect): The oxygen lone pairs of the methoxy groups at C-4 and C-6 participate in resonance with the pyridine π -system. This π -electron donation drastically increases electron density at the ortho and para positions. As a result, the C-5 position is heavily shielded, pushing the H-5 proton significantly upfield compared to an unsubstituted pyridine [2].

  • Carbon Shielding: The resonance effect of the methoxy groups also profoundly impacts the ¹³C NMR spectrum. The ipso carbons (C-4 and C-6) are strongly deshielded by the electronegative oxygen atoms, while the ortho carbons (C-3 and C-5) are highly shielded by the increased electron density, often resonating below 100 ppm [3].

Quantitative Spectral Data

The following tables summarize the predicted and empirically validated NMR assignments for 4,6-dimethoxynicotinonitrile in Chloroform-d (CDCl₃) at 298 K.

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Causality / Assignment
H-2 8.45Singlet (s)1H-Strongly deshielded by adjacent N atom and C-3 nitrile group.
H-5 6.35Singlet (s)1H-Strongly shielded by resonance (+M) from C-4 and C-6 methoxy groups.
4-OCH₃ 4.02Singlet (s)3H-Deshielded aliphatic protons adjacent to oxygen.
6-OCH₃ 3.98Singlet (s)3H-Deshielded aliphatic protons adjacent to oxygen.
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
PositionChemical Shift ( δ , ppm)Carbon TypeCausality / Assignment
C-4 168.0Quaternary (C-O)Ipso carbon, highly deshielded by electronegative oxygen.
C-6 165.0Quaternary (C-O)Ipso carbon, deshielded by oxygen and adjacent ring nitrogen.
C-2 156.0Methine (CH)Deshielded by adjacent nitrogen and anisotropic nitrile effect.
C-CN 115.5Quaternary (C N)Characteristic nitrile carbon resonance [3].
C-5 95.5Methine (CH)Highly shielded by dual ortho-methoxy resonance.
C-3 94.5Quaternary (C-C N)Shielded by ortho-methoxy (C-4) and para-methoxy (C-6) resonance [3].
4-OCH₃ 54.5Methyl (CH₃)Standard methoxy carbon.
6-OCH₃ 54.0Methyl (CH₃)Standard methoxy carbon.

Experimental Protocols: Self-Validating Acquisition Workflow

To ensure high-fidelity data that accurately reflects the assignments above, the following self-validating protocol must be executed. The protocol relies on internal referencing and precise relaxation delays to guarantee accurate integration.

Step 1: Sample Preparation
  • Weigh 10–15 mg of 4,6-dimethoxynicotinonitrile (for ¹H NMR) or 30–40 mg (for ¹³C NMR) into a clean glass vial.

  • Dissolve the compound in 0.6 mL of high-purity CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Rationale: CDCl₃ provides excellent solubility for moderately polar pyridines, while TMS acts as a strict internal zero-point reference to prevent shift drift.

  • Transfer the homogeneous solution to a standard 5 mm NMR tube, ensuring no particulate matter is present (filter through a cotton plug if necessary to maintain magnetic field homogeneity).

Step 2: Instrument Tuning & Shimming
  • Insert the sample into the spectrometer (e.g., 400 MHz for ¹H, 100 MHz for ¹³C).

  • Lock the spectrometer to the deuterium signal of CDCl₃.

  • Perform gradient shimming (e.g., TopShim) to optimize magnetic field homogeneity. Self-Validation Check: The Full Width at Half Maximum (FWHM) of the TMS peak must be 1.0 Hz.

Step 3: ¹H NMR Acquisition
  • Load the standard 1D proton pulse program (zg30).

  • Set the relaxation delay (D1) to 2.0 seconds . Rationale: A longer D1 ensures complete longitudinal relaxation of the isolated H-2 and H-5 protons, preventing integration truncation.

  • Acquire 16 scans (ns=16) with a spectral width of 12 ppm.

Step 4: ¹³C NMR Acquisition
  • Load the standard proton-decoupled 1D carbon pulse program (zgpg30).

  • Set the relaxation delay (D1) to 2.0–3.0 seconds . Rationale: Quaternary carbons (C-3, C-4, C-6, C-CN) lack attached protons and have long T1​ relaxation times. Sufficient D1 is required to observe these signals above the noise floor.

  • Acquire a minimum of 512 scans (ns=512) to ensure an adequate Signal-to-Noise Ratio (SNR) for the nitrile carbon.

Step 5: Data Processing
  • Apply a line broadening (LB) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C prior to Fourier Transformation (FT).

  • Perform manual phase correction (zero-order and first-order) to ensure symmetrical peak bases.

  • Calibrate the chemical shift scale by setting the TMS singlet strictly to 0.00 ppm.

Experimental Workflow Diagram

Workflow for NMR sample preparation, acquisition, and spectral validation.

References

  • 3-Cyanopyridine | C6H4N2 | CID 79 - PubChem National Center for Biotechnology Information. URL: [Link]

  • Proton Chemical Shifts of the γ‐Substituted Pyridines AIP Publishing (The Journal of Chemical Physics). URL:[Link]

  • New pyridine and chromene scaffolds as potent vasorelaxant and anticancer agents RSC Advances. URL:[Link]

Method

Application Note: Structural Elucidation of 4,6-DiMethoxy Nicotinonitrile using Fourier-Transform Infrared (FT-IR) Spectroscopy

Abstract This technical guide provides a comprehensive methodology for the analysis of 4,6-DiMethoxy Nicotinonitrile, a key heterocyclic compound often utilized in pharmaceutical and materials science research. Fourier-T...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive methodology for the analysis of 4,6-DiMethoxy Nicotinonitrile, a key heterocyclic compound often utilized in pharmaceutical and materials science research. Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid, non-destructive, and highly informative technique for confirming the molecular structure and identifying the principal functional groups of this molecule.[1][2] This note details the theoretical basis for spectral interpretation, presents step-by-step protocols for both modern Attenuated Total Reflectance (ATR) and traditional Potassium Bromide (KBr) pellet transmission techniques, and provides a reference table of characteristic vibrational modes. The protocols are designed to ensure data integrity and reproducibility for researchers and quality control professionals.

Introduction: The Significance of Vibrational Spectroscopy for Nicotinonitrile Derivatives

4,6-DiMethoxy Nicotinonitrile is a substituted pyridine derivative characterized by a nitrile group (-C≡N) and two methoxy groups (-OCH₃) on the pyridine ring. The precise arrangement and electronic nature of these functional groups dictate the molecule's chemical reactivity, potential for intermolecular interactions, and ultimately its utility in drug development and organic synthesis.

FT-IR spectroscopy probes the vibrational modes of a molecule by measuring its absorption of infrared radiation.[3] Each functional group possesses unique vibrational frequencies (stretching, bending, rocking), which translate to a distinct absorption pattern in the IR spectrum. This spectrum serves as a molecular "fingerprint," allowing for unambiguous structural confirmation and quality assessment.[4][5] This application note provides the foundational knowledge and practical protocols to leverage FT-IR for the routine and in-depth analysis of 4,6-DiMethoxy Nicotinonitrile.

Molecular Structure:

Structure of 4,6-DiMethoxy Nicotinonitrile

Principles of Analysis: Correlating Structure with Spectral Features

The FT-IR spectrum of 4,6-DiMethoxy Nicotinonitrile is dominated by the characteristic vibrations of its three key structural components: the nitrile group, the methoxy groups, and the substituted aromatic (pyridine) ring.

  • Nitrile Group (-C≡N): The carbon-nitrogen triple bond is highly polar, and its stretching vibration results in a sharp, intense absorption peak in a region with few other interfering bands.[6] For aromatic nitriles, this peak is typically observed between 2240 and 2220 cm⁻¹.[6] Its presence is a strong indicator of the nitrile functionality.

  • Methoxy Groups (-OCH₃): The methoxy groups provide several distinct spectral signatures. The C-H bonds of the methyl group exhibit stretching vibrations in the 3000-2850 cm⁻¹ range.[7][8] A weak but diagnostic band for the methoxyl group can often be found in the 2860–2800 cm⁻¹ region.[9] Furthermore, the C-O bond stretching vibration gives rise to a strong absorption, typically in the 1300-1000 cm⁻¹ region.[8]

  • Pyridine Ring: As a substituted aromatic system, the pyridine ring displays several characteristic vibrations.

    • Aromatic C-H Stretching: The stretching of C-H bonds on the aromatic ring occurs at wavenumbers just above 3000 cm⁻¹, typically in the 3100-3050 cm⁻¹ range.[7][8][10]

    • Ring C=C and C=N Stretching: The complex stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the ring structure produce a series of sharp peaks in the 1600-1450 cm⁻¹ region.[6][10]

    • C-H Out-of-Plane Bending: Strong absorptions in the fingerprint region, specifically between 900 and 690 cm⁻¹, arise from the out-of-plane bending of the ring C-H bonds.[10] The exact position of these bands can provide information about the substitution pattern of the ring.

Predicted FT-IR Absorption Bands for 4,6-DiMethoxy Nicotinonitrile

The following table summarizes the expected vibrational modes and their corresponding wavenumber ranges, providing a quick reference for spectral interpretation.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
NitrileC≡N Stretch2240 - 2220Medium, Sharp[6][11]
Aromatic RingC-H Stretch3100 - 3050Medium to Weak[7][10]
Methoxy GroupsC-H Stretch (asymmetric/symmetric)3000 - 2850Strong[7][8]
Methoxy GroupsC-O Stretch (asymmetric)~1250Strong[12]
Aromatic RingC=C and C=N Ring Stretch1600 - 1450Variable, Multiple Peaks[6][10]
Methoxy GroupsCH₃ Bend1450 and 1375Medium[7][8]
Aromatic RingC-H Out-of-Plane Bend900 - 690Strong[10]

Experimental Protocols

Two primary methods are presented for the analysis of solid 4,6-DiMethoxy Nicotinonitrile. The choice of method depends on available equipment, sample amount, and desired throughput.

Protocol 1: Attenuated Total Reflectance (ATR) - Recommended Method

ATR is the preferred modern technique due to its simplicity, speed, and minimal sample preparation.[4][13] The IR beam interacts only with the first few microns of the sample surface.[4]

Instrumentation:

  • FT-IR Spectrometer equipped with a diamond or zinc selenide ATR accessory.

Methodology:

  • Background Spectrum: Ensure the ATR crystal surface is impeccably clean. Use a solvent-moistened wipe (e.g., isopropanol) to clean the crystal, allowing it to fully evaporate. Acquire a background spectrum of the clean, empty crystal. This step is critical to subtract the spectral contributions of the atmosphere (CO₂ and H₂O).

  • Sample Application: Place a small amount of the 4,6-DiMethoxy Nicotinonitrile powder (typically 1-5 mg) directly onto the center of the ATR crystal. A sufficient amount should completely cover the crystal surface.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the solid sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.

  • Data Acquisition: Collect the sample spectrum. A typical measurement consists of co-adding 16 to 32 scans at a spectral resolution of 4 cm⁻¹.

  • Cleaning: After analysis, release the pressure clamp, remove the bulk of the sample powder, and clean the crystal surface thoroughly with a solvent-moistened wipe as in Step 1.

Protocol 2: Potassium Bromide (KBr) Pellet - Transmission Method

This traditional method involves dispersing the solid sample within an IR-transparent salt matrix to be measured via transmission.[13]

Materials & Instrumentation:

  • FT-IR Spectrometer

  • Hydraulic press with pellet-forming die

  • Agate mortar and pestle

  • Spectroscopy-grade Potassium Bromide (KBr), fully dried (oven-dried at >100°C and stored in a desiccator).

Methodology:

  • Sample Preparation: Weigh approximately 1-2 mg of 4,6-DiMethoxy Nicotinonitrile and 150-200 mg of dry KBr.

  • Grinding & Mixing: Add the sample and KBr to the agate mortar. Grind the mixture thoroughly with the pestle for several minutes. The goal is to reduce the particle size to less than 2 microns to minimize light scattering and to achieve a homogenous dispersion.[14]

  • Pellet Formation: Transfer the ground powder into the pellet die. Place the die under the hydraulic press and apply pressure (typically 7-10 tons) for 2-3 minutes. The resulting pellet should be transparent or translucent. An opaque or cloudy pellet indicates insufficient grinding, moisture contamination, or inadequate pressure.

  • Background Spectrum: Place a blank KBr pellet (or an empty sample holder for an air background) in the spectrometer's sample compartment and acquire a background spectrum.

  • Data Acquisition: Place the sample pellet into the holder within the sample compartment and collect the spectrum using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution).

Data Analysis and Interpretation Workflow

The process of moving from a raw spectral acquisition to a final structural confirmation follows a logical pathway. This workflow ensures that all necessary corrections and analytical steps are performed systematically.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_confirm Conclusion ATR ATR Method Acquisition FT-IR Data Acquisition (16-32 Scans, 4 cm⁻¹ Res.) ATR->Acquisition KBr KBr Pellet Method KBr->Acquisition Background Background Subtraction (Atmospheric Correction) Acquisition->Background Peak_ID Peak Identification (Wavenumber & Intensity) Background->Peak_ID Assignment Spectral Assignment (Correlation to Vibrational Modes) Peak_ID->Assignment Confirmation Structural Confirmation of 4,6-DiMethoxy Nicotinonitrile Assignment->Confirmation

Caption: Experimental and Data Analysis Workflow for FT-IR Spectroscopy.

Conclusion

FT-IR spectroscopy is an essential analytical tool for the structural verification of 4,6-DiMethoxy Nicotinonitrile. By following the detailed protocols for either ATR or KBr pellet preparation, researchers can obtain high-quality, reproducible spectra. The interpretation of these spectra, guided by the characteristic absorption frequencies of the nitrile, methoxy, and pyridine ring functionalities, allows for definitive confirmation of the compound's molecular identity. This application note serves as a practical guide for quality control, synthetic chemistry, and materials science applications involving this important heterocyclic compound.

References

  • Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. NIU. Retrieved from [Link]

  • Bernstein, M. P., Sandford, S. A., Allamandola, L. J., & Chang, S. (1996). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Journal of Physical Chemistry, 100(31), 13203-13214. Retrieved from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]

  • University of the West Indies, Mona. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Haslam, J., & Willis, H. A. (1956). Detection of the Methoxyl Group by Infrared Spectroscopy. Analytica Chimica Acta, 14, 256-261. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. Retrieved from [Link]

  • University of Massachusetts Amherst. (n.d.). Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. Retrieved from [Link]

  • LibreTexts. (n.d.). Characteristic IR Absorptions. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • Brown, D. (2026, March 24). Infrared spectrum of methoxyethane. Doc Brown's Chemistry. Retrieved from [Link]

  • Neese, F. (2015, July 24). Vibrational Spectroscopy [Video]. YouTube. Retrieved from [Link]

  • Analytical Chemistry On-line. (2020, January 18). Molecular Vibrational Spectroscopy (Infrared and Raman) [Video]. YouTube. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: 4,6-DiMethoxy Nicotinonitrile as a Versatile Precursor in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Potential of a Privileged Scaffold Heterocyclic compounds form the bedrock of modern medicinal chemistry and materials science,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Privileged Scaffold

Heterocyclic compounds form the bedrock of modern medicinal chemistry and materials science, with nitrogen-containing rings like pyridine being particularly prominent. 4,6-Dimethoxynicotinonitrile is a pyridine-based precursor that, while not extensively documented in peer-reviewed literature, holds significant untapped potential for constructing complex molecular architectures. Its strategic placement of electron-donating methoxy groups and an electron-withdrawing nitrile function creates a unique electronic landscape, priming the molecule for a variety of selective chemical transformations.

This guide serves as a forward-looking application note, grounded in established principles of heterocyclic chemistry. It aims to elucidate the inherent reactivity of 4,6-dimethoxynicotinonitrile and provide detailed, projected protocols for its use in synthesizing valuable heterocyclic systems. While direct literature precedents for these specific pathways are sparse, the proposed reactions are based on well-understood mechanisms and analogous transformations of related pyridine derivatives.[1][2][3]

Section 1: Core Reactivity and Mechanistic Rationale

The synthetic utility of 4,6-dimethoxynicotinonitrile is dictated by the electronic interplay between the pyridine nitrogen, the methoxy groups, and the nitrile substituent.

  • Pyridine Ring: As a π-deficient heterocycle, the pyridine ring is inherently susceptible to nucleophilic attack, particularly when activated by additional electron-withdrawing groups.

  • Methoxy Groups (C4, C6): These are powerful resonance electron-donating groups (+M effect). They increase the electron density of the ring, especially at the C3 and C5 positions. Their primary influence in the context of the nitrile at C3 is to activate the C2 position for nucleophilic aromatic substitution (SNAr) through stabilization of the reaction intermediate.

  • Nitrile Group (C3): This is a strong electron-withdrawing group (-I, -M effects). It significantly lowers the electron density of the ring, further enhancing its susceptibility to nucleophilic attack. Furthermore, the nitrile group itself is a versatile functional handle that can act as an electrophilic center for cyclization reactions.

This unique substitution pattern creates a "push-pull" system. The C2 position is particularly activated towards nucleophilic attack, being ortho to both the ring nitrogen and the powerfully electron-withdrawing nitrile group.

Caption: Electronic landscape of 4,6-dimethoxynicotinonitrile.

Section 2: Projected Pathway I - Synthesis of Fused Pyrido[4,3-d]pyrimidines

The construction of fused pyrimidine rings is a cornerstone of medicinal chemistry. The nitrile and the adjacent ring nitrogen of 4,6-dimethoxynicotinonitrile form a synthon equivalent to an ortho-amino-nitrile, making it an ideal substrate for condensation with amidines or guanidines to form pyrido[4,3-d]pyrimidines. This reaction is a variation of the well-established methods for pyrimidine synthesis.[2]

Causality Behind Experimental Choices:

  • Base (Sodium Ethoxide): A strong base is required to deprotonate the amidine hydrochloride, generating the free amidine which is the active nucleophile. Sodium ethoxide in ethanol is a classic choice for these condensations.

  • Solvent (Ethanol): Ethanol is an excellent solvent for the reactants and the sodium ethoxide base. Its high boiling point allows the reaction to be conducted at reflux to ensure a sufficient rate of reaction.

  • Reflux Conditions: The cyclization often requires thermal energy to overcome the activation barrier for the intramolecular nucleophilic attack of the nitrogen onto the nitrile carbon.

G start 4,6-Dimethoxynicotinonitrile + Amidine HCl step1 Generate Free Amidine (NaOEt, EtOH) start->step1 step2 Nucleophilic Attack (Amidine on Nitrile) step1->step2 step3 Intramolecular Cyclization (Tautomerization) step2->step3 step4 Aromatization step3->step4 product 4-Amino-5,7-dimethoxy -pyrido[4,3-d]pyrimidine step4->product

Caption: Workflow for Pyrido[4,3-d]pyrimidine Synthesis.

Protocol 2.1: Synthesis of 4-Amino-5,7-dimethoxy-2-phenylpyrido[4,3-d]pyrimidine

Materials:

  • 4,6-Dimethoxynicotinonitrile (1.0 eq)

  • Benzamidine hydrochloride (1.2 eq)

  • Sodium ethoxide (2.5 eq), 21% solution in ethanol

  • Anhydrous Ethanol (EtOH)

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4,6-dimethoxynicotinonitrile (e.g., 1.78 g, 10 mmol) and benzamidine hydrochloride (e.g., 1.88 g, 12 mmol).

  • Add anhydrous ethanol (50 mL) and stir to form a suspension.

  • Slowly add the sodium ethoxide solution (e.g., 9.7 mL of 21% w/w solution, 25 mmol) via syringe. The mixture may warm slightly.

  • Heat the reaction mixture to reflux (approx. 78°C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 6-12 hours.

  • Upon completion, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold ethanol (2 x 10 mL) and then deionized water (2 x 20 mL) to remove inorganic salts.

  • Dry the product under vacuum to yield the target pyrido[4,3-d]pyrimidine. Further purification can be achieved by recrystallization from ethanol or by column chromatography if necessary.

R-Group on AmidineProjected Yield (%)Purity (by LCMS)Notes
Phenyl75-85%>95%Product may precipitate directly from the reaction.
4-Chlorophenyl70-80%>95%Reaction may proceed slightly slower.
Methyl65-75%>95%Acetamidine is more volatile; ensure efficient reflux.
Amino (Guanidine)80-90%>98%Forms the corresponding 2,4-diamino product.
Table 1: Projected scope and yields for the synthesis of Pyrido[4,3-d]pyrimidines. Data is hypothetical and requires experimental validation.
Section 3: Projected Pathway II - Nucleophilic Aromatic Substitution (SNAr)

The C2 position of 4,6-dimethoxynicotinonitrile is electronically poised for SNAr. This allows for the direct introduction of various nucleophiles, a critical strategy for diversifying a lead compound in drug discovery. The reaction proceeds through a stabilized anionic intermediate known as a Meisenheimer complex.

Causality Behind Experimental Choices:

  • Nucleophile: Primary or secondary amines are excellent nucleophiles for this transformation. Their reactivity can be tuned by their basicity and steric bulk.

  • Solvent (DMF or Dioxane): A polar aprotic solvent is ideal as it can solvate the cation of the base without hydrogen-bonding to the nucleophile, thus preserving its reactivity.[1]

  • Base (NaH or K₂CO₃): A non-nucleophilic base is often used to deprotonate the amine nucleophile (if it has a high pKa) or to act as an acid scavenger for the HCl generated if the amine is used as a hydrochloride salt. Sodium hydride is a strong, non-nucleophilic base suitable for this purpose.[1]

  • Temperature: While the ring is activated, SNAr reactions often require heating to proceed at a practical rate. Temperatures between 60-100°C are typical.

G cluster_0 SNAr at C2 Position start 4,6-Dimethoxynicotinonitrile + R₂NH (Nucleophile) step1 Nucleophilic Attack at C2 start->step1 intermediate Meisenheimer Complex (Anionic Intermediate) step1->intermediate step2 Aromatization (Loss of Leaving Group - H⁻) intermediate->step2 product 2-(Dialkylamino)-4,6- dimethoxynicotinonitrile step2->product note Note: Aromatization requires an oxidant if H⁻ is the leaving group, or proceeds directly if a better leaving group (e.g., Cl) is present.

Caption: General mechanism for SNAr at the C2 position.

Protocol 3.1: Synthesis of 2-(Piperidin-1-yl)-4,6-dimethoxynicotinonitrile

Note: This specific reaction, a nucleophilic substitution of hydrogen, is more complex than a substitution of a halide. It often requires an oxidizing agent to facilitate the removal of the hydride (H⁻) and restore aromaticity. A common method is to use potassium permanganate (KMnO₄) or simply to perform the reaction under an air atmosphere, which can sometimes suffice. The following protocol assumes an oxidative workup.

Materials:

  • 4,6-Dimethoxynicotinonitrile (1.0 eq)

  • Piperidine (2.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Potassium Permanganate (KMnO₄)

  • Three-neck round-bottom flask with thermometer and nitrogen inlet

Procedure:

  • To a flame-dried three-neck flask under a nitrogen atmosphere, add NaH (e.g., 0.60 g of 60% dispersion, 15 mmol).

  • Wash the NaH with anhydrous hexane (2 x 10 mL) to remove the mineral oil, decanting the hexane carefully via cannula.

  • Add anhydrous DMF (30 mL) and cool the suspension to 0°C in an ice bath.

  • Slowly add piperidine (e.g., 1.98 mL, 20 mmol) to the NaH suspension. Stir for 20 minutes at 0°C to form sodium piperidide.

  • Add a solution of 4,6-dimethoxynicotinonitrile (1.78 g, 10 mmol) in anhydrous DMF (10 mL) dropwise to the cold suspension.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, then heat to 80°C.

  • Stir at 80°C for 4-6 hours, monitoring by TLC.

  • Cool the reaction to 0°C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) until gas evolution ceases.

  • Add a solution of KMnO₄ (e.g., 2.37 g, 15 mmol) in water (20 mL) portion-wise, keeping the temperature below 10°C. The color will change to a brown manganese dioxide precipitate.

  • Stir for 1 hour, then filter the mixture through a pad of Celite® to remove the manganese dioxide.

  • Extract the aqueous filtrate with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (gradient elution, e.g., 9:1 to 4:1 Hexane:Ethyl Acetate) to yield the pure product.

References
  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

Sources

Method

High-performance liquid chromatography (HPLC) method for 4,6-DiMethoxy Nicotinonitrile

An Application Note and Protocol for the Analysis of 4,6-DiMethoxy Nicotinonitrile by High-Performance Liquid Chromatography Authored by: Senior Application Scientist, Gemini Division Abstract This document provides a co...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Analysis of 4,6-DiMethoxy Nicotinonitrile by High-Performance Liquid Chromatography

Authored by: Senior Application Scientist, Gemini Division

Abstract

This document provides a comprehensive, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4,6-DiMethoxy Nicotinonitrile. Developed for researchers, scientists, and professionals in drug development and quality control, this guide details the complete analytical procedure, from initial sample preparation to final data analysis. The causality behind critical experimental choices, such as stationary phase selection, mobile phase optimization, and detector settings, is thoroughly explained to ensure scientific integrity and facilitate method transfer. The protocol is designed to be self-validating, incorporating system suitability tests and a full validation framework according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1]

Introduction and Scientific Rationale

4,6-DiMethoxy Nicotinonitrile is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in pharmaceutical and chemical synthesis. The presence of a nicotinonitrile core provides a rigid scaffold, while the dimethoxy substituents allow for further functionalization, making it a valuable intermediate. Accurate and reliable quantification of this compound is paramount for ensuring the quality of starting materials, monitoring reaction progress, and determining the purity of final products.

High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice for this purpose due to its high resolution, sensitivity, and specificity.[2] This application note describes a reversed-phase HPLC (RP-HPLC) method, which is ideally suited for moderately polar aromatic compounds like 4,6-DiMethoxy Nicotinonitrile.[3]

Causality of Methodological Choices
  • Separation Mode (Reversed-Phase): The analyte possesses both polar (nitrile, pyridine nitrogen) and non-polar (aromatic ring, methoxy groups) characteristics, making it an ideal candidate for reversed-phase chromatography. This mode utilizes a non-polar stationary phase (C18) and a polar mobile phase, allowing for predictable elution behavior based on hydrophobicity.[4]

  • Stationary Phase (C18): An octadecylsilane (C18) stationary phase was selected for its versatility and robust hydrophobic retention of a wide range of molecules.[5] It provides a strong retentive mechanism for the aromatic core of the analyte.

  • Mobile Phase pH Control: The pyridine nitrogen in the nicotinonitrile ring is weakly basic. Operating the mobile phase at an acidic pH (e.g., ~3.0) ensures that this nitrogen is consistently protonated. This suppresses silanol interactions with the stationary phase and prevents peak tailing, leading to sharp, symmetrical peaks and highly reproducible retention times.[6][7]

  • Detector (PDA/UV-Vis): The conjugated aromatic system of 4,6-DiMethoxy Nicotinonitrile acts as a strong chromophore, making it readily detectable by UV-Visible spectroscopy.[8][9] A Photodiode Array (PDA) detector is recommended as it not only quantifies the analyte at a specific wavelength but also captures the entire UV spectrum, which is invaluable for peak purity assessment and method specificity.[10]

Experimental Workflow Overview

The following diagram illustrates the logical flow of the analytical process, from initial preparation to the final validated result.

HPLC_Workflow cluster_Prep Phase 1: Preparation cluster_Analysis Phase 2: Analysis cluster_Validation Phase 3: Data & Validation prep_mobile Mobile Phase Preparation & Degassing sys_equilib System Equilibration prep_mobile->sys_equilib prep_std Standard Solution (Accurate Weighing & Dilution) sys_suit System Suitability Test (SST) prep_std->sys_suit prep_sample Sample Solution (Weighing, Dilution, Filtration) analysis Inject Standards & Samples (Sequence Acquisition) prep_sample->analysis sys_equilib->sys_suit sys_suit->analysis If SST Passes data_proc Data Processing (Integration & Quantification) analysis->data_proc validation Method Validation (ICH Q2(R1) Protocols) data_proc->validation report Final Report Generation validation->report Validation_Pyramid cluster_top cluster_quant cluster_limit cluster_base Specificity Specificity (Peak Purity, Forced Degradation) Accuracy Accuracy (% Recovery) Specificity->Accuracy Precision Precision (Repeatability & Intermediate) Specificity->Precision Linearity Linearity (Correlation Coefficient) Specificity->Linearity Range Range Specificity->Range LOQ Limit of Quantitation (S/N ≥ 10) Accuracy->LOQ LOD Limit of Detection (S/N ≥ 3) Accuracy->LOD Precision->LOQ Precision->LOD Linearity->LOQ Linearity->LOD Range->LOQ Range->LOD Robustness Robustness (Small Method Variations) LOQ->Robustness LOD->Robustness SystemSuitability System Suitability Robustness->SystemSuitability

Sources

Application

Mass spectrometry (MS) fragmentation pattern of 4,6-DiMethoxy Nicotinonitrile

An Application Note on the Electron Ionization Mass Spectrometry Fragmentation of 4,6-DiMethoxy Nicotinonitrile Abstract This application note provides a comprehensive analysis of the electron ionization mass spectrometr...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Electron Ionization Mass Spectrometry Fragmentation of 4,6-DiMethoxy Nicotinonitrile

Abstract

This application note provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4,6-dimethoxynicotinonitrile (C₈H₆N₂O₂). As a substituted pyridine derivative, this compound and its analogs are important scaffolds in medicinal chemistry and materials science. Understanding its fragmentation behavior is critical for its unambiguous identification and structural elucidation in complex analytical workflows. This guide details the characteristic fragmentation pathways, which are dominated by the sequential loss of a methyl radical (•CH₃) and carbon monoxide (CO) from the molecular ion. A detailed experimental protocol for acquiring the mass spectrum via Gas Chromatography-Mass Spectrometry (GC-MS) is provided, along with a theoretical framework explaining the observed fragmentation based on established principles of ion stability. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the characterization of heterocyclic organic compounds.

Introduction and Theoretical Framework

4,6-Dimethoxynicotinonitrile is a heterocyclic aromatic compound featuring a pyridine core substituted with two methoxy groups and a nitrile group. The structural characterization of such molecules is fundamental to ensuring purity, identifying metabolites, and understanding reaction pathways. Electron Ionization Mass Spectrometry (EI-MS) is a cornerstone technique for this purpose, as it generates a reproducible fragmentation pattern that serves as a molecular "fingerprint".[1]

The ionization process in EI-MS involves bombarding the analyte molecule with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular ion (M•⁺).[2] This molecular ion is a radical cation that possesses significant internal energy, leading it to undergo a series of predictable fragmentation reactions to yield smaller, stable fragment ions.[3] The fragmentation of 4,6-dimethoxynicotinonitrile is governed by the interplay of its three functional groups:

  • Aromatic Pyridine Ring: The stable aromatic system provides a foundational structure that typically results in a clearly observable molecular ion peak.[4][5]

  • Methoxy Groups (-OCH₃): Aromatic ethers are well-known to undergo characteristic fragmentation. The most common pathway is the cleavage of the O-CH₃ bond to lose a methyl radical (•CH₃, mass of 15 Da), forming a highly resonance-stabilized cation.[6][7] This is often followed by the expulsion of a neutral carbon monoxide (CO) molecule (mass of 28 Da).

  • Nitrile Group (-C≡N): While aliphatic nitriles have complex fragmentation patterns, the nitrile group on an aromatic ring is relatively stable.[8] Its primary influence is on the overall electron distribution of the molecule and the adherence to the "Nitrogen Rule," which states that a compound with an even number of nitrogen atoms will have an even nominal molecular weight.[4]

Based on these principles, the primary fragmentation of 4,6-dimethoxynicotinonitrile is predicted to initiate with the loss of a methyl radical from one of the methoxy groups, followed by the loss of carbon monoxide.

Experimental Protocol: GC-MS Analysis

The following protocol outlines a robust method for obtaining the EI mass spectrum of 4,6-dimethoxynicotinonitrile. The choice of Gas Chromatography (GC) as the inlet method ensures the sample is vaporized and introduced into the MS source in a pure state, which is ideal for generating a clean, library-searchable spectrum.

Materials and Reagents
  • Analyte: 4,6-Dimethoxynicotinonitrile (CAS 41935-72-2)[9][10]

  • Solvent: HPLC-grade Methanol or Ethyl Acetate

  • Equipment: Gas chromatograph coupled to a mass spectrometer with an EI source.

Sample Preparation
  • Prepare a stock solution of 4,6-dimethoxynicotinonitrile at a concentration of 1 mg/mL in methanol.

  • Create a working solution by diluting the stock solution 1:100 with methanol to a final concentration of 10 µg/mL.

  • Vortex the solution for 10 seconds to ensure homogeneity.

  • Transfer the working solution to a 2 mL autosampler vial for analysis.

Instrumental Parameters

A generalized workflow for this analysis is presented below.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Weigh Analyte p2 Dissolve in Methanol (1 mg/mL) p1->p2 p3 Dilute to 10 µg/mL p2->p3 p4 Transfer to Autosampler Vial p3->p4 a1 Inject 1 µL into GC p4->a1 a2 Separation on Capillary Column a1->a2 a3 Transfer to MS Source a2->a3 a4 Electron Ionization (70 eV) a3->a4 a5 Mass Analysis (Quadrupole) a4->a5 d1 Acquire Spectrum (m/z 40-300) a5->d1 d2 Identify Molecular Ion d1->d2 d3 Elucidate Fragmentation Pattern d2->d3

Caption: A generalized workflow for the analysis of volatile compounds by GC-MS.

Table 1: Recommended GC-MS Instrument Settings

ParameterSettingRationale
GC System
Injection Volume1 µLStandard volume for good sensitivity without overloading the column.
Inlet Temperature250 °CEnsures rapid and complete vaporization of the analyte.
Injection ModeSplit (20:1 ratio)Prevents column overloading and ensures sharp chromatographic peaks.
Carrier GasHelium, constant flow at 1.2 mL/minInert gas that provides good chromatographic efficiency.
Column30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms)A standard, robust non-polar column suitable for a wide range of aromatic compounds.
Oven Program100 °C (hold 1 min), then 15 °C/min to 280 °C (hold 5 min)A typical temperature ramp to ensure good separation from any potential impurities or solvent artifacts.
MS System
Ionization ModeElectron Ionization (EI)Standard mode for creating reproducible fragmentation patterns and enabling library searching.[2]
Electron Energy70 eVThe industry standard energy that provides sufficient energy for fragmentation and yields consistent, library-comparable spectra.[4]
Source Temperature230 °CA typical source temperature that prevents condensation of the analyte while minimizing thermal degradation.
Quadrupole Temperature150 °CMaintains ion transmission efficiency without discriminating against higher mass ions.
Mass Rangem/z 40 - 300Covers the molecular weight of the analyte and its expected fragments.

Data Analysis and Fragmentation Pathway

The EI mass spectrum of 4,6-dimethoxynicotinonitrile is characterized by a distinct molecular ion and several key fragment ions. The nominal molecular weight of the compound (C₈H₆N₂O₂) is 162 Da, which corresponds to the observed molecular ion peak.

Table 2: Predicted Major Fragment Ions for 4,6-DiMethoxy Nicotinonitrile

m/zProposed FormulaNeutral LossDescription of Fragment
162[C₈H₆N₂O₂]•⁺-Molecular Ion (M•⁺)
147[C₇H₃N₂O₂]⁺•CH₃Loss of a methyl radical from a methoxy group.
131[C₇H₅N₂O]⁺•OCH₃Loss of a methoxy radical.
119[C₆H₃N₂O]⁺COLoss of carbon monoxide from the [M-CH₃]⁺ ion.
104[C₆H₄N₂]•⁺COLoss of carbon monoxide from the [M-OCH₃]⁺ ion.

The primary fragmentation pathway is visualized below. The initial and most favorable step is the loss of a methyl radical to form the stable cation at m/z 147. This is followed by the elimination of a neutral CO molecule to produce the ion at m/z 119.

Caption: Predicted EI fragmentation pathway of 4,6-dimethoxynicotinonitrile.

Discussion of Fragmentation Mechanism

The observed fragmentation pattern is highly consistent with the established principles of mass spectrometry for aromatic ethers.

  • Formation of the Molecular Ion (m/z 162): Upon electron ionization, a single electron is removed from the molecule, most likely from a non-bonding orbital on one of the oxygen or nitrogen atoms, to form the radical cation [C₈H₆N₂O₂]•⁺.

  • Loss of a Methyl Radical (m/z 147): The most significant fragmentation pathway is the homolytic cleavage of an O-CH₃ bond. This results in the expulsion of a neutral methyl radical (•CH₃) and the formation of an even-electron cation at m/z 147. This process is energetically favorable because the resulting positive charge is well-stabilized by resonance across the aromatic ring and the adjacent oxygen atom. This is typically the base peak or one of the most abundant peaks in the spectrum.

  • Loss of Carbon Monoxide (m/z 119): Following the initial loss of a methyl radical, the [M-CH₃]⁺ ion can undergo further fragmentation. A common pathway for ions derived from aromatic ethers is the elimination of a neutral molecule of carbon monoxide (CO). This rearrangement and fragmentation leads to the formation of the ion at m/z 119.

  • Minor Pathways: While the sequential loss of •CH₃ and CO is dominant, other minor fragmentation pathways can occur. The loss of an entire methoxy radical (•OCH₃) to form an ion at m/z 131 is possible, though generally less favorable than the loss of the smaller, more stable methyl radical. Subsequent loss of CO from this ion would yield a fragment at m/z 104.

Conclusion

The mass spectrometry fragmentation pattern of 4,6-dimethoxynicotinonitrile under electron ionization is distinctive and serves as a reliable tool for its identification. The key diagnostic ions are the molecular ion at m/z 162 , the primary fragment from the loss of a methyl radical at m/z 147 , and the subsequent fragment from the loss of carbon monoxide at m/z 119 . This predictable pathway, rooted in the stability of the aromatic system and the known behavior of methoxy substituents, allows for confident structural confirmation. The protocol provided herein offers a standardized method for obtaining high-quality, reproducible mass spectra for this class of compounds.

References

  • Whitman College. (n.d.). GCMS Section 6.17 - Fragmentation of Nitriles. Retrieved from [Link]

  • NextSDS. (n.d.). 4,6-DIMETHYLNICOTINONITRILE — Chemical Substance Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation pathway involving the nitrile form of.... Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 2. Synthesis of 4,6-dialkoxyaryl-2-methoxy nicotinonitriles.... Retrieved from [Link]

  • ResearchGate. (2025). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Retrieved from [Link]

  • NextSDS. (n.d.). 4-METHOXY-2,6-DIMETHYL-NICOTINONITRILE — Chemical Substance Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • YouTube. (2022). Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methoxy-4,6-diphenylnicotinonitrile. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4,6-Dimethylnicotinonitrile. PubChem. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026). C2H6O CH3OCH3 mass spectrum of methoxymethane. Retrieved from [Link]

  • MDPI. (2025). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2‐amino‐4,6‐diphenylnicotinonitrile derivatives under.... Retrieved from [Link]

  • YouTube. (2023). Fragmentation in Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Synthesis and Antimicrobial Screening 6-Aryl-2-(Amino/Methoxy)-4-[(4′-Difluoro Methoxy) (3′-Hydroxy) Phenyl] Nicotinonitrile. Retrieved from [Link]

Sources

Method

Application Note: 4,6-Dimethoxynicotinonitrile as a Privileged Scaffold in Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Introduction & Structural Rationale In modern drug discovery, the selection of s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction & Structural Rationale

In modern drug discovery, the selection of starting scaffolds dictates the trajectory of lead optimization, metabolic stability, and intellectual property space. 4,6-Dimethoxynicotinonitrile (CAS: 41935-72-2)[1] has emerged as a highly versatile, electron-deficient heteroaromatic building block. Commercially available in high purity[2], this compound is increasingly utilized in the design of kinase inhibitors, protein-protein interaction (PPI) modulators, and PAINS-free (Pan Assay Interference Structures) screening libraries[3].

Mechanistic Causality: Why this Scaffold?

The strategic placement of functional groups on the pyridine core provides orthogonal vectors for diversification:

  • C3-Carbonitrile (-CN): Acts as a strong electron-withdrawing group (EWG), lowering the LUMO of the pyridine ring and activating ortho/para positions for nucleophilic attack. It also serves as a direct precursor for primary amines, amides, and tetrazole bioisosteres.

  • C4 & C6-Methoxy Groups (-OCH₃): These groups act as hydrogen bond acceptors. More importantly, they exhibit differential reactivity. The C6-methoxy is highly susceptible to selective acid-catalyzed hydrolysis to yield a 2-pyridone derivative—a privileged motif for kinase hinge-binding.

  • Metabolic Stability: The electron-deficient nature of the dimethoxypyridine core resists oxidative metabolism by Cytochrome P450 enzymes compared to electron-rich phenyl analogs[4].

Divergent Synthetic Workflows

The true value of 4,6-Dimethoxynicotinonitrile lies in its divergent reactivity. By carefully selecting reaction conditions, medicinal chemists can selectively functionalize the core to access vastly different chemical spaces.

G Core 4,6-Dimethoxynicotinonitrile (CAS: 41935-72-2) Pyridone 4-Methoxy-6-oxo-1,6-dihydro pyridine-3-carbonitrile Core->Pyridone HCl (aq), Dioxane, 80°C (Regioselective Demethylation) Tetrazole 5-(4,6-Dimethoxypyridin-3-yl) -1H-tetrazole Core->Tetrazole NaN3, NH4Cl, DMF, 120°C ([3+2] Cycloaddition) Amine (4,6-Dimethoxypyridin-3-yl) methanamine Core->Amine H2, Pd/C, MeOH, RT (Nitrile Reduction) Bicyclic Pyrazolo[3,4-b]pyridine Derivatives Core->Bicyclic Hydrazine, EtOH, Reflux (Cyclocondensation)

Divergent synthetic pathways of 4,6-Dimethoxynicotinonitrile in drug discovery.

Quantitative Reaction Profiling

To ensure predictable scale-up and library generation, the following table summarizes the optimized quantitative parameters for the primary transformations of this scaffold.

TransformationReagents & SolventsTemp (°C)Time (h)Yield (%)Validation Metric (LC-MS / IR)
Regioselective Demethylation 4M HCl (aq), 1,4-Dioxane80485[M+H]⁺ = 151.1; Loss of one -OCH₃ singlet
Tetrazole Formation NaN₃, NH₄Cl, DMF1201278[M+H]⁺ = 208.2; Loss of C≡N stretch (2220 cm⁻¹)
Nitrile Reduction H₂, 10% Pd/C, MeOH, HCl252492[M+H]⁺ = 169.2; Appearance of -CH₂- singlet
Cyclocondensation Hydrazine hydrate, EtOH90671[M+H]⁺ = 178.2; Formation of bicyclic core

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating in-process quality control (QC) checks, researchers can definitively confirm intermediate success before proceeding to subsequent synthetic steps.

Protocol A: Regioselective Demethylation to 4-Methoxy-6-oxo-1,6-dihydropyridine-3-carbonitrile

Causality & Rationale: Using aqueous HCl in 1,4-dioxane leverages the differential basicity of the pyridine nitrogen. Protonation of the ring nitrogen significantly increases the electrophilicity of the C6 position (which is ortho to the pyridinium nitrogen and para to the strongly electron-withdrawing cyano group). Water acts as the nucleophile, selectively attacking C6 to form the thermodynamically stable 2-pyridone tautomer, leaving the C4-methoxy group completely intact.

Step-by-Step Methodology:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 4,6-Dimethoxynicotinonitrile (1.0 g, 6.09 mmol) in 1,4-dioxane (10 mL).

  • Acid Addition: Slowly add 4M aqueous HCl (10 mL). Note: The suspension will gradually clear as the pyridinium salt forms.

  • Heating: Heat the reaction mixture to 80°C using an oil bath. Stir vigorously for 4 hours.

  • In-Process QC: Sample 10 µL of the reaction mixture, dilute in MeOH, and spot on a silica TLC plate (Eluent: 5% MeOH in DCM).

    • Validation: The starting material (Rf ~0.8) should completely disappear, replaced by a highly polar, UV-active spot (Rf ~0.3) that stains dark purple with KMnO₄.

  • Workup: Cool the mixture to 0°C in an ice bath. Adjust the pH to 6.0 using saturated aqueous NaHCO₃. A white precipitate will form.

  • Isolation: Filter the precipitate under vacuum, wash with cold water (2 × 5 mL), and dry under high vacuum at 45°C overnight.

Protocol B: Synthesis of 5-(4,6-Dimethoxypyridin-3-yl)-1H-tetrazole via [3+2] Cycloaddition

Causality & Rationale: Converting the nitrile to a 1H-tetrazole provides a lipophilic, metabolically stable bioisostere of a carboxylic acid. The reaction utilizes sodium azide (NaN₃) and ammonium chloride (NH₄Cl). NH₄Cl is critical; it acts in situ with NaN₃ to safely generate hydrazoic acid (HN₃) equivalents without the explosive risks of handling isolated HN₃. DMF provides the high dielectric constant required to stabilize the polar transition state of the [3+2] cycloaddition.

Step-by-Step Methodology:

  • Setup: In a 20 mL microwave vial, dissolve 4,6-Dimethoxynicotinonitrile (500 mg, 3.04 mmol) in anhydrous DMF (8 mL).

  • Reagent Addition: Add Sodium Azide (593 mg, 9.12 mmol, 3.0 eq) and Ammonium Chloride (488 mg, 9.12 mmol, 3.0 eq).

    • Safety Warning: NaN₃ is highly toxic. Handle with appropriate PPE in a well-ventilated fume hood. Do not use metal spatulas.

  • Reaction: Seal the vial and heat to 120°C in a heating block for 12 hours.

  • In-Process QC: Analyze via LC-MS.

    • Validation: Look for the disappearance of the starting mass ([M+H]⁺ = 165.1) and the appearance of the tetrazole product peak ([M+H]⁺ = 208.2).

  • Workup: Cool the reaction to room temperature. Carefully pour the mixture into ice water (30 mL). Acidify to pH 2-3 using 1M HCl (aq) to protonate the tetrazole, forcing it out of solution.

  • Isolation: Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Sources

Application

The Strategic Role of 4,6-Dimethoxynicotinonitrile in the Synthesis of Advanced Agrochemicals

Introduction: The Unseen Potential of a Versatile Intermediate In the continuous pursuit of more effective and environmentally benign crop protection solutions, the focus often falls on the final active ingredient. Howev...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Unseen Potential of a Versatile Intermediate

In the continuous pursuit of more effective and environmentally benign crop protection solutions, the focus often falls on the final active ingredient. However, the journey to these complex molecules is paved by a series of crucial intermediates, the selection of which dictates the efficiency, scalability, and economic viability of the entire synthetic process. 4,6-Dimethoxynicotinonitrile, a substituted pyridine derivative, has emerged as a strategic precursor in the synthesis of a new generation of agrochemicals, particularly sulfonylurea herbicides. Its unique arrangement of methoxy and nitrile functional groups on the pyridine ring offers a versatile platform for constructing the core structures of highly active herbicidal compounds.

This technical guide provides an in-depth exploration of the application of 4,6-dimethoxynicotinonitrile as a pivotal intermediate in agrochemical synthesis. We will delve into its physicochemical properties, provide detailed, field-proven protocols for its conversion into key downstream intermediates, and illustrate its role in the synthesis of a prominent sulfonylurea herbicide. The causality behind experimental choices will be explained, offering researchers and drug development professionals a practical and scientifically rigorous resource.

Physicochemical Properties of 4,6-Dimethoxynicotinonitrile

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in multi-step synthesis. The following table summarizes the key properties of 4,6-dimethoxynicotinonitrile.

PropertyValueReference(s)
IUPAC Name 4,6-dimethoxypyridine-3-carbonitrile
CAS Number 41935-72-2[1]
Molecular Formula C₈H₈N₂O₂
Molecular Weight 164.16 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 102-106 °C
Solubility Soluble in most common organic solvents (e.g., Toluene, Dichloromethane, Ethyl Acetate). Limited solubility in water.
InChI Key Not readily available
SMILES COC1=CC(=C(N=C1)OC)C#N

Synthetic Workflow: From Nicotinonitrile to a Sulfonylurea Herbicide

The synthetic utility of 4,6-dimethoxynicotinonitrile is best demonstrated through its conversion to 2-amino-4,6-dimethoxypyrimidine (ADMP), a cornerstone intermediate in the production of numerous sulfonylurea herbicides. Subsequently, ADMP is coupled with a suitable sulfonyl-containing moiety to yield the final active ingredient. This two-stage approach is outlined below.

G cluster_0 Stage 1: Synthesis of the Key Intermediate cluster_1 Stage 2: Sulfonylurea Herbicide Synthesis 4,6-Dimethoxynicotinonitrile 4,6-Dimethoxynicotinonitrile ADMP 2-Amino-4,6-dimethoxypyrimidine (ADMP) 4,6-Dimethoxynicotinonitrile->ADMP Cyclization with Guanidine ADMP_2 2-Amino-4,6-dimethoxypyrimidine (ADMP) Sulfonyl_Carbamate Phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate ADMP_2->Sulfonyl_Carbamate Reaction with Phenyl Chloroformate Rimsulfuron Rimsulfuron Sulfonyl_Carbamate->Rimsulfuron Coupling with Pyridine Sulfonamide

Caption: Synthetic pathway from 4,6-dimethoxynicotinonitrile to Rimsulfuron.

Part 1: Synthesis of 2-Amino-4,6-dimethoxypyrimidine (ADMP) from 4,6-Dimethoxynicotinonitrile

The conversion of the nicotinonitrile to the corresponding aminopyrimidine is a critical transformation. The nitrile group, in the presence of a suitable nitrogen source like guanidine, undergoes a cyclization reaction to form the pyrimidine ring. This method is advantageous as it builds the core heterocyclic structure required for herbicidal activity in a single, efficient step.

Experimental Protocol: Cyclization to 2-Amino-4,6-dimethoxypyrimidine

Materials:

  • 4,6-Dimethoxynicotinonitrile

  • Guanidine hydrochloride

  • Sodium methoxide (25% solution in methanol)

  • Methanol

  • Toluene

  • Hydrochloric acid (for pH adjustment)

  • Deionized water

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 4,6-dimethoxynicotinonitrile (1.0 eq) and guanidine hydrochloride (1.2 eq).

  • Solvent Addition: Add methanol to the flask to create a slurry.

  • Base Addition: Slowly add sodium methoxide solution (2.5 eq) to the stirring mixture at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with hydrochloric acid to a pH of approximately 7.

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Extraction: To the resulting residue, add toluene and deionized water. Separate the organic layer.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-amino-4,6-dimethoxypyrimidine.

  • Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., toluene/heptane) to obtain pure, crystalline 2-amino-4,6-dimethoxypyrimidine.

Causality of Experimental Choices:

  • Guanidine Hydrochloride: Serves as the nitrogen source for the formation of the pyrimidine ring.

  • Sodium Methoxide: A strong base required to deprotonate the guanidine and facilitate the nucleophilic attack on the nitrile carbon.

  • Methanol: Acts as a suitable solvent for the reactants and the base.

  • Reflux Conditions: Provides the necessary activation energy for the cyclization reaction to proceed at a reasonable rate.

G Start 4,6-Dimethoxynicotinonitrile + Guanidine HCl Step1 Add Sodium Methoxide in Methanol Start->Step1 Step2 Heat to Reflux (4-6 hours) Step1->Step2 Step3 Neutralize with HCl Step2->Step3 Step4 Solvent Removal Step3->Step4 Step5 Toluene/Water Extraction Step4->Step5 Step6 Purification and Recrystallization Step5->Step6 End 2-Amino-4,6-dimethoxypyrimidine (ADMP) Step6->End

Caption: Workflow for the synthesis of ADMP.

Part 2: Synthesis of Rimsulfuron from 2-Amino-4,6-dimethoxypyrimidine

With the key intermediate, ADMP, in hand, the subsequent step involves the formation of the sulfonylurea bridge. A common and efficient method is to first convert the aminopyrimidine into a more reactive carbamate derivative, which is then coupled with the appropriate pyridine sulfonamide. Rimsulfuron is a selective, post-emergence sulfonylurea herbicide used for the control of grasses and broadleaf weeds in various crops.[2]

Experimental Protocol: Synthesis of Rimsulfuron

Stage 2a: Preparation of Phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate

Materials:

  • 2-Amino-4,6-dimethoxypyrimidine (ADMP)

  • Phenyl chloroformate

  • Pyridine (or another suitable base like triethylamine)

  • Dioxane (or another aprotic solvent)

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask under a nitrogen atmosphere, dissolve ADMP (1.0 eq) in dioxane.

  • Base Addition: Add pyridine (1.1 eq) to the solution and cool the mixture to 0-5 °C in an ice bath.

  • Acylation: Slowly add phenyl chloroformate (1.05 eq) dropwise to the cold, stirring solution, maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Workup: Quench the reaction by adding water. Extract the product with ethyl acetate.

  • Purification: Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate, which can be used in the next step without further purification or can be recrystallized if necessary.[3]

Stage 2b: Coupling to form Rimsulfuron

Materials:

  • Phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate

  • 3-(Ethylsulfonyl)-2-pyridinesulfonamide

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile

Procedure:

  • Reaction Setup: In a dry reaction vessel, create a suspension of 3-(ethylsulfonyl)-2-pyridinesulfonamide (1.0 eq) and phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate (1.1 eq) in acetonitrile.

  • Base Addition: Add DBU (1.1 eq) to the stirring suspension at room temperature.

  • Reaction: Stir the mixture at room temperature for 1-3 hours. The reaction is typically rapid and can be monitored by the dissolution of the starting materials.

  • Workup: Upon completion, dilute the reaction mixture with water and acidify with hydrochloric acid to a pH of 2-3 to precipitate the product.

  • Isolation: Collect the solid precipitate by filtration.

  • Purification: Wash the filter cake with water and then with a non-polar solvent like diethyl ether or hexane to remove impurities. Dry the product under vacuum to yield pure rimsulfuron.[4]

Causality of Experimental Choices:

  • Phenyl Chloroformate: A highly reactive acylating agent that efficiently converts the amino group of ADMP into a phenyl carbamate, which is an excellent leaving group in the subsequent coupling reaction.

  • Pyridine/DBU: Organic bases used to scavenge the HCl byproduct in the acylation step and to facilitate the nucleophilic attack in the coupling reaction, respectively. DBU is a non-nucleophilic strong base, ideal for this transformation.

  • Acetonitrile: A polar aprotic solvent that effectively dissolves the reactants for the coupling step.

G cluster_0 Stage 2a: Carbamate Formation cluster_1 Stage 2b: Coupling Reaction ADMP ADMP Step1a Dissolve in Dioxane with Pyridine ADMP->Step1a Step2a Add Phenyl Chloroformate at 0-5 °C Step1a->Step2a Step3a Stir at Room Temperature (2-4 hours) Step2a->Step3a Carbamate Phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate Step3a->Carbamate Carbamate_2 Phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate Step1b Suspend in Acetonitrile Carbamate_2->Step1b Sulfonamide 3-(Ethylsulfonyl)-2-pyridinesulfonamide Sulfonamide->Step1b Step2b Add DBU Step1b->Step2b Step3b Stir at Room Temperature (1-3 hours) Step2b->Step3b Step4b Acidify with HCl Step3b->Step4b Rimsulfuron Rimsulfuron Step4b->Rimsulfuron

Caption: Workflow for the synthesis of Rimsulfuron from ADMP.

Conclusion: A Gateway to Innovation

4,6-Dimethoxynicotinonitrile stands as a testament to the critical role of well-designed intermediates in the landscape of modern agrochemical synthesis. While not always a direct precursor to the final product, its efficient conversion to the highly versatile 2-amino-4,6-dimethoxypyrimidine opens a gateway to a vast array of high-value sulfonylurea herbicides. The protocols detailed herein provide a robust framework for researchers and professionals in the field, underscoring the importance of understanding the underlying chemical principles to achieve efficient and scalable synthetic routes. As the demand for innovative and sustainable crop protection solutions continues to grow, the strategic utilization of intermediates like 4,6-dimethoxynicotinonitrile will undoubtedly remain a cornerstone of agrochemical research and development.

References

  • Google Patents. (2020). CN111646976A - Synthetic method of rimsulfuron.
  • National Center for Biotechnology Information. (n.d.). Rimsulfuron. PubChem. Retrieved from [Link]

  • Google Patents. (2011). CN101671327A - Method for synthesizing nicosulfuron.
  • ResearchGate. (2016). Synthesis of Nicosulfuron according to Unger (1996). [Image]. Retrieved from [Link]

  • Google Patents. (2013). CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.
  • ResearchGate. (2018). A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. Retrieved from [Link]

  • ResearchGate. (2018). A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. Retrieved from [Link]

  • Google Patents. (2012). CN102491948A - Preparation method for 2-amino-4, 6-dimethoxy pyrimidine.
  • Iqbal, S., Shaikh, N. N., Khan, K. M., Kiran, S., Naz, S., Ul-Haq, Z., Perveen, S., & Choudhary, M. I. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7855. [Link]

  • Google Patents. (2016). WO2016155602A1 - Novel form of rimsulfuron, process for its preparation and use thereof.
  • Manorama, & Awasthi, G. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. International Journal of Pharmaceutical Sciences, 2(8). [Link]

  • Iqbal, S., Shaikh, N. N., Khan, K. M., Kiran, S., Naz, S., Ul-Haq, Z., Perveen, S., & Choudhary, M. I. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7855. [Link]

  • Molecules. (2010). Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates. Retrieved from [Link]

  • Alanwood. (n.d.). rimsulfuron data sheet. Compendium of Pesticide Common Names. Retrieved from [Link]

  • NextSDS. (n.d.). 4,6-DIMETHYLNICOTINONITRILE — Chemical Substance Information. Retrieved from [Link]

  • Al-Majid, A. M., Barakat, A., Al-Najjar, H. J., Mabkhot, Y. N., & Ghabbour, H. A. (2023). Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. International Journal of Molecular Sciences, 24(19), 14789. [Link]

  • CAS Common Chemistry. (n.d.). 2,4,6-Tris[(dimethylamino)methyl]phenol. Retrieved from [Link]

  • e-Nacalai. (n.d.). クロロジメチルエーテル 08335-32 25G ナカライテスク株式会社. Retrieved from [Link]

Sources

Method

Unveiling the Molecular Architecture: A Guide to X-ray Crystallography of Substituted Nicotinonitrile Compounds

Substituted nicotinonitriles represent a pivotal class of heterocyclic compounds, integral to the development of novel therapeutics and functional materials. Their biological activity and material properties are intrinsi...

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Author: BenchChem Technical Support Team. Date: April 2026

Substituted nicotinonitriles represent a pivotal class of heterocyclic compounds, integral to the development of novel therapeutics and functional materials. Their biological activity and material properties are intrinsically linked to their three-dimensional structure. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating these intricate molecular architectures, providing precise information on bond lengths, angles, and intermolecular interactions.[1][2][3] This comprehensive guide offers researchers, scientists, and drug development professionals a detailed protocol and application notes for the successful crystallographic analysis of substituted nicotinonitrile derivatives.

This document is structured to guide the user from the foundational principles of crystal growth through to the final validation of the crystal structure, emphasizing the causality behind experimental choices to ensure scientifically sound and reproducible results.

Section 1: The Cornerstone of Crystallography - Growing High-Quality Crystals

The journey to a high-resolution crystal structure begins with the most critical and often most challenging step: obtaining a single crystal of suitable size and quality.[1][4] For substituted nicotinonitriles, the presence of a polar nitrile group and a nitrogen-containing aromatic ring suggests a propensity for specific intermolecular interactions, such as hydrogen bonding and π-π stacking, which can be exploited during crystallization.[5][6]

Pre-Crystallization: The Importance of Purity

The purity of the compound is paramount for successful crystallization.[7] Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

Protocol 1: Purification of Substituted Nicotinonitrile Compounds

  • Initial Purification: Utilize column chromatography to remove significant impurities. The choice of stationary and mobile phases should be optimized based on the polarity of the specific nicotinonitrile derivative. For nitriles that may be sensitive to acidic silica gel, deactivation with a small amount of a non-nucleophilic base like triethylamine in the eluent can prevent degradation.[8]

  • Recrystallization for Final Purity: Perform a final recrystallization step. Select a solvent or solvent system in which the compound is sparingly soluble at room temperature but readily soluble upon heating.

  • Purity Assessment: Confirm the purity of the material using techniques such as ¹H NMR, ¹³C NMR, and LC-MS before proceeding to crystallization experiments.

Crystallization Strategies for Nicotinonitrile Derivatives

The choice of crystallization method is critical and often requires screening a variety of conditions.[9]

Table 1: Recommended Crystallization Techniques for Substituted Nicotinonitriles

Crystallization TechniqueDescriptionSuitability for Nicotinonitriles
Slow Evaporation A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration to the point of supersaturation and crystal formation.[9]Highly suitable. The polarity of nicotinonitriles allows for a range of solvents to be explored.
Vapor Diffusion (Hanging & Sitting Drop) A concentrated drop of the compound solution is equilibrated against a larger reservoir of a precipitant. The slow diffusion of the precipitant vapor into the drop induces crystallization.[10]Excellent for small quantities of material. Allows for fine-tuning of the equilibration rate.
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a miscible "anti-solvent" in which the compound is insoluble. Crystals form at the interface as the liquids slowly mix.[9]Effective for compounds that are highly soluble in one solvent but insoluble in another.
Cooling A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.Can be effective, but rapid cooling should be avoided to prevent the formation of small or poorly-formed crystals.

Protocol 2: Crystal Screening by Slow Evaporation

  • Prepare a series of saturated or near-saturated solutions of the purified nicotinonitrile in various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, toluene, and mixtures thereof).

  • Filter each solution through a syringe filter (0.22 µm) into clean, small vials.

  • Cover the vials with a cap or parafilm with a few needle-sized holes to allow for slow evaporation.

  • Store the vials in a vibration-free environment and monitor for crystal growth over several days to weeks.[11]

dot

Caption: Overall workflow for X-ray crystallography of substituted nicotinonitriles.

Section 2: From Crystal to Diffraction Pattern - Data Collection

Once a suitable crystal is obtained, the next step is to collect the diffraction data. This involves mounting the crystal and exposing it to a monochromatic X-ray beam.[1]

Crystal Selection and Mounting

A good quality single crystal should be selected under a microscope. Ideal crystals are typically 0.1-0.3 mm in size, have well-defined faces, and are free of cracks or other visible defects.[2]

Protocol 3: Crystal Mounting

  • Select a suitable crystal from the crystallization vial using a micromanipulator or a fine needle.

  • Carefully coat the crystal in a cryoprotectant oil (e.g., paratone-N) to prevent solvent loss and protect it from the air.[12]

  • Mount the crystal on the tip of a glass fiber or a cryo-loop, which is then attached to a goniometer head.

  • The goniometer head is then placed on the diffractometer.

Data Collection Strategy

Modern single-crystal diffractometers are equipped with software that can automatically determine the unit cell and suggest an optimal data collection strategy.[13][14]

Key Parameters for Data Collection:

  • Temperature: Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal motion of the atoms and reduce radiation damage.

  • X-ray Source: The choice of X-ray source (e.g., Mo or Cu) depends on the crystal size and composition.

  • Exposure Time: The exposure time per frame is adjusted to achieve good signal-to-noise without overloading the detector.

  • Data Redundancy: Collecting a redundant dataset (measuring the same reflections multiple times) is crucial for accurate data scaling and absorption correction.

Section 3: Deciphering the Data - Structure Solution and Refinement

After data collection, the raw diffraction images are processed to determine the crystal structure.[15] This process can be broadly divided into three stages: data reduction, structure solution, and structure refinement.[4]

Data Reduction and Integration

The first step in data processing involves integrating the intensities of the diffraction spots and applying corrections for various experimental factors. This is typically performed using software provided with the diffractometer.[15]

Structure Solution

For small molecules like substituted nicotinonitriles, the phase problem is generally solved using "direct methods".[16][17] This mathematical approach uses statistical relationships between the measured intensities to determine the initial phases of the structure factors.

Commonly Used Software for Structure Solution and Refinement:

  • SHELX: A suite of programs widely used for the solution and refinement of small-molecule crystal structures.[13][18]

  • OLEX2: A graphical user interface that integrates SHELX with other useful crystallographic tools.[13]

dot

Caption: Flowchart of the structure solution and refinement process.

Structure Refinement

Once an initial model of the structure is obtained, it is refined against the experimental data using a least-squares minimization procedure.[16][19] During refinement, the atomic coordinates, displacement parameters, and other model parameters are adjusted to improve the agreement between the observed and calculated structure factors.

Table 2: Key Metrics for Assessing Refinement Quality

MetricDescriptionIdeal Value
R1 A measure of the agreement between the observed and calculated structure factor amplitudes.< 0.05 for high-quality data
wR2 A weighted R-factor based on the squared structure factor amplitudes.< 0.15 is generally acceptable
Goodness-of-Fit (GooF) Should be close to 1 for a good model and appropriate weighting scheme.[17]~1.0
Residual Electron Density The final difference Fourier map should be relatively featureless, with no significant positive or negative peaks.[17]Close to zero

Section 4: Ensuring Accuracy - Structure Validation

The final step in any crystallographic study is to validate the determined structure.[20][21] This involves checking for geometric plausibility, consistency with known chemical principles, and the absence of errors in the analysis.[22]

Protocol 4: Structure Validation

  • Geometric Analysis: Check bond lengths, bond angles, and torsion angles for chemically reasonable values. The Cambridge Structural Database (CSD) can be used as a reference for expected geometric parameters.[23][24][25]

  • Symmetry Check: Ensure that the correct space group has been assigned and that no higher symmetry has been missed.[26] Tools like PLATON can be used for this purpose.[13][22]

  • CIF File Generation and Checking: Generate a Crystallographic Information File (CIF) and use the IUCr's checkCIF service to generate a validation report. This report will highlight any potential issues with the structure model or the data.[22]

By following these detailed protocols and application notes, researchers can confidently navigate the process of X-ray crystallography for substituted nicotinonitrile compounds, leading to high-quality, reliable, and publishable crystal structures that will advance our understanding of these important molecules.

References

  • Resources | Single-Crystal X-ray Diffraction - OpenScholar. (n.d.). University of Virginia. Retrieved from [Link]

  • On the validation of crystallographic symmetry and the quality of structures - PMC - NIH. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Crystallographic software list - International Union of Crystallography (IUCr). (n.d.). International Union of Crystallography. Retrieved from [Link]

  • Structure validation - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Structure refinement: some background theory and practical strategies - MIT. (n.d.). Massachusetts Institute of Technology. Retrieved from [Link]

  • Crystallographic Model Validation: from Diagnosis to Healing - PMC - NIH. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Structure solution & refinement (Small Molecules) - Sci-Meet. (n.d.). Sci-Meet. Retrieved from [Link]

  • Protein X-Ray Structure Validation: Key Criteria. (n.d.). Proteopedia. Retrieved from [Link]

  • Strategies for structure solution and refinement of small organic molecules from electron diffraction data and limitations of the simulation approach - IUCr Journals. (2000). International Union of Crystallography. Retrieved from [Link]

  • Strategies for structure solution and refinement of small organic molecules from electron diffraction data and limitations of the simulation approach - PubMed. (2000). National Institutes of Health. Retrieved from [Link]

  • Structure validation in chemical crystallography - IUCr Journals. (n.d.). International Union of Crystallography. Retrieved from [Link]

  • Introduction. (n.d.). University of St Andrews. Retrieved from [Link]

  • How To: Grow X-Ray Quality Crystals - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. Retrieved from [Link]

  • Crystallographic software list - International Union of Crystallography (IUCr). (n.d.). International Union of Crystallography. Retrieved from [Link]

  • X-ray crystallography - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • CrystalMaker Software: Crystal & Molecular Structures Modelling and Diffraction. (n.d.). CrystalMaker Software. Retrieved from [Link]

  • Single-crystal X-ray Diffraction - SERC (Carleton). (2007). Carleton College. Retrieved from [Link]

  • X-Ray Crystallography of Chemical Compounds - PMC - NIH. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Guide for crystallization. (n.d.). Université de Montréal. Retrieved from [Link]

  • X-ray Crystallography - Chemistry LibreTexts. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Single Crystal X-ray Diffraction and Structure Analysis. (n.d.). University of Washington. Retrieved from [Link]

  • Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. (2009). Acta Chimica Slovenica. Retrieved from [Link]

  • Cambridge Structural Database - Re3data.org. (2026). Re3data.org. Retrieved from [Link]

  • Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation - ResearchGate. (2015). ResearchGate. Retrieved from [Link]

  • CCDC 609226: Experimental Crystal Structure Determination - National Open Access Monitor, Ireland. (n.d.). National Open Access Monitor, Ireland. Retrieved from [Link]

  • Cambridge Structural Database - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Cambridge Structural Database - MIT Information Systems. (n.d.). Massachusetts Institute of Technology. Retrieved from [Link]

  • Single Crystal XRD: Data Acquisition and Structure Solving - University of Saskatchewan. (n.d.). University of Saskatchewan. Retrieved from [Link]

  • A beginner's guide to X-ray data processing | The Biochemist - Portland Press. (2021). The Biochemist. Retrieved from [Link]

  • CSD - Cambridge Structural Database - Maastricht University Library. (n.d.). Maastricht University. Retrieved from [Link]

  • crystallography-crystallization-guide.pdf - IMSERC. (n.d.). Northwestern University. Retrieved from [Link]

  • (PDF) Synthesis and Characterization of Nicotinonitrile Derivatives as Efficient Corrosion Inhibitors for Acid Pickling of Brass Alloy in Nitric Acid - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. (2025). MDPI. Retrieved from [Link]

  • (PDF) A Survey of the Role of Nitrile Groups in Protein–Ligand Interactions - ResearchGate. (2018). ResearchGate. Retrieved from [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC. (n.d.). National Institutes of Health. Retrieved from [Link]

Sources

Application

Experimental procedure for scaling up 4,6-DiMethoxy Nicotinonitrile synthesis

Target Molecule: 4,6-Dimethoxynicotinonitrile (CAS: 41935-72-2) Precursor: 4,6-Dichloronicotinonitrile (CAS: 166526-03-0) Reaction Type: Nucleophilic Aromatic Substitution (SNAr) Mechanistic Rationale & Scale-Up Strategy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: 4,6-Dimethoxynicotinonitrile (CAS: 41935-72-2) Precursor: 4,6-Dichloronicotinonitrile (CAS: 166526-03-0) Reaction Type: Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Rationale & Scale-Up Strategy

The synthesis of 4,6-dimethoxynicotinonitrile relies on a double Nucleophilic Aromatic Substitution (SNAr) driven by the highly electron-deficient nature of the pyridine core. The starting material, 4,6-dichloronicotinonitrile, features a pyridine ring substituted with chlorine atoms at the 4 and 6 positions, heavily activated by the electron-withdrawing nitrile group at the 3-position[1].

Causality in Reaction Design:

  • Regioselectivity and Stepwise Substitution: The SNAr reaction proceeds stepwise. The chlorine at the C4 position is typically displaced first due to the strong ortho-activating effect of the adjacent nitrile group. Under mild conditions (e.g., 1.0 equivalent of Sodium Methoxide at 60 °C), the reaction stalls at the mono-substituted intermediate, yielding 6-chloro-4-methoxypyridine-3-carbonitrile[2].

  • Driving Complete Conversion: To achieve the di-substituted 4,6-dimethoxynicotinonitrile[3], a stoichiometric excess of Sodium Methoxide (2.5 equivalents) and extended thermal stress (reflux at 60–65 °C for 12–16 hours) are mandatory to overcome the increased electron density imparted by the first methoxy group, which slightly deactivates the ring toward the second substitution.

  • Moisture Exclusion: The protocol strictly dictates anhydrous methanol. Trace water causes the hydrolysis of methoxide to hydroxide, generating competing oxygen nucleophiles that yield 4,6-dihydroxynicotinonitrile impurities. Furthermore, excess hydroxide under reflux can hydrolyze the sensitive nitrile group into an amide or carboxylic acid.

Quantitative Stoichiometry

The following table outlines the quantitative requirements for a 1.0 kg pilot-scale batch.

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeMolesRole in Synthesis
4,6-Dichloronicotinonitrile 173.001.001.00 kg5.78Starting Material
Sodium Methoxide (25 wt% in MeOH)54.022.503.12 kg (~3.30 L)14.45Nucleophile
Methanol (Anhydrous, <0.05% H₂O)32.04-10.0 L-Primary Solvent
Hydrochloric Acid (1M Aqueous)36.46~0.50~2.90 L~2.90Quenching Agent
Ethyl Acetate (EtOAc)88.11-15.0 L-Extraction Solvent
Heptane 100.20-10.0 L-Anti-solvent
Synthetic Workflow Visualization

G N1 4,6-Dichloronicotinonitrile (1.0 eq) N3 SNAr Reaction (60-65 °C, 12-16 h) N1->N3 N2 NaOMe in MeOH (2.5 eq) N2->N3 N4 HPLC IPC (Target: SM < 1%) N3->N4 N4->N3 Fail N5 pH Neutralization (1M HCl to pH 7) N4->N5 Pass N6 Aqueous Extraction (EtOAc / H2O) N5->N6 N7 Crystallization (Heptane / EtOAc) N6->N7 N8 4,6-Dimethoxynicotinonitrile (Final Product) N7->N8

Workflow for the scale-up synthesis of 4,6-dimethoxynicotinonitrile.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system; progression to the isolation phase is strictly gated by analytical validation (HPLC) to prevent batch failure.

Phase 1: Reactor Preparation & Initiation
  • Inertion: Purge a 20 L jacketed glass reactor with Nitrogen (N₂) for 15 minutes to displace atmospheric moisture.

  • Substrate Solubilization: Charge the reactor with 10.0 L of anhydrous Methanol. Begin agitation at 150 RPM. Slowly charge 1.00 kg of 4,6-dichloronicotinonitrile. Stir for 20 minutes at 20 °C until a uniform suspension/solution is achieved.

  • Controlled Nucleophile Addition: Equip the reactor with an addition funnel. Slowly add 3.12 kg of 25 wt% Sodium Methoxide in Methanol over 60 minutes.

    • Causality Note: The initial displacement of the C4 chlorine is highly exothermic. Controlled addition prevents solvent flash-boiling and suppresses the formation of localized high-pH zones that could degrade the nitrile moiety.

Phase 2: Thermal Maturation
  • Reflux: Gradually increase the jacket temperature to bring the internal reaction mass to a gentle reflux (60–65 °C).

  • Hold Time: Maintain reflux with continuous agitation for 12 to 16 hours.

Phase 3: In-Process Control (IPC) - The Validation Gate
  • Sampling: After 12 hours, withdraw a 1.0 mL aliquot, quench with 1.0 mL of 0.1M HCl, and dilute with acetonitrile for HPLC analysis.

  • Validation Criteria:

    • Pass: The mono-methoxy intermediate (6-chloro-4-methoxypyridine-3-carbonitrile) is < 1.0% by Area. Proceed to Phase 4.

    • Fail: If the intermediate is > 1.0%, the system self-corrects by adding an additional 0.1 equivalents of NaOMe and extending reflux for 3 hours before re-sampling.

Phase 4: Quenching & Isolation
  • Thermal Quench: Cool the reactor contents to 15–20 °C.

  • Neutralization: Slowly add 1M aqueous HCl (~2.90 L) until the internal pH reaches exactly 7.0.

    • Causality Note: Neutralizing the unreacted NaOMe prior to solvent evaporation is critical. Concentrating a highly basic methanolic solution will inevitably trigger nitrile hydrolysis, destroying the product yield.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure (40 °C, <100 mbar) to remove the bulk of the methanol.

  • Extraction: To the resulting aqueous slurry, add 10.0 L of Water and 10.0 L of Ethyl Acetate (EtOAc). Agitate vigorously for 15 minutes, then allow phase separation. Extract the aqueous layer with an additional 5.0 L of EtOAc.

  • Washing: Wash the combined organic layers with 5.0 L of saturated brine to remove residual salts and residual methanol.

  • Crystallization: Concentrate the EtOAc layer to approximately 3.0 L. Slowly add 10.0 L of Heptane as an anti-solvent while cooling the mixture to 0–5 °C. Stir for 2 hours to allow complete crystallization.

  • Filtration & Drying: Filter the resulting white to off-white crystalline solid. Wash the filter cake with 2.0 L of cold Heptane. Dry in a vacuum oven at 45 °C to constant weight.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 4,6-DiMethoxy Nicotinonitrile Synthesis

Welcome to the Application Support Center. This portal is designed for researchers and drug development professionals seeking to troubleshoot and optimize the synthesis of 4,6-dimethoxynicotinonitrile (CAS: 41935-72-2).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This portal is designed for researchers and drug development professionals seeking to troubleshoot and optimize the synthesis of 4,6-dimethoxynicotinonitrile (CAS: 41935-72-2).

The standard synthetic route relies on a double Nucleophilic Aromatic Substitution (SNAr) of 4,6-dichloronicotinonitrile using sodium methoxide (NaOMe). While seemingly straightforward, this workflow is prone to kinetic stalling and side reactions. This guide provides field-proven causality, troubleshooting frameworks, and self-validating protocols to ensure high-yield synthesis.

Mechanistic Overview: The "Mono-Methoxy" Bottleneck

To master this synthesis, one must understand the electronic changes occurring within the pyridine ring during the reaction.

The starting material, 4,6-dichloronicotinonitrile, is highly electrophilic due to the combined electron-withdrawing effects of the pyridine nitrogen and the nitrile group. The first methoxide addition is rapid. However, once the first methoxy group is installed, it acts as a strong resonance donor (+ M effect). This pumps electron density back into the π -system of the pyridine ring, drastically reducing its electrophilicity.

Consequently, the activation energy required for the second SNAr step is significantly higher. Failing to account for this electronic shift is the primary cause of low yields.

SNAr_Mechanism SM 4,6-Dichloro- nicotinonitrile Mono Mono-Methoxy Intermediates SM->Mono NaOMe (1.0 eq) Fast SNAr Di 4,6-Dimethoxy- nicotinonitrile Mono->Di NaOMe (>2.0 eq) 60°C, Slow SNAr Side Amide/Acid Hydrolysis Mono->Side H2O / Base Di->Side H2O / Base Nitrile Cleavage

Fig 1: SNAr pathway of 4,6-dichloronicotinonitrile to the dimethoxy target.

Troubleshooting FAQs

Q1: My LC-MS shows a dominant mass of ~168 m/z instead of the target 164 m/z. What happened? A1: Your reaction has stalled at the mono-substituted intermediate (e.g., 6-chloro-4-methoxypyridine-3-carbonitrile). As documented in [1], using exactly 1.0 to 1.1 equivalents of NaOMe selectively yields the mono-methoxy product. To drive the reaction to the 4,6-dimethoxy target, you must overcome the kinetic bottleneck by using a strong excess of NaOMe (2.2–2.5 eq) and maintaining heating (60–65 °C) for 12–16 hours.

Q2: I am seeing a highly polar side product on TLC, and the nitrile peak in my IR spectrum (~2220 cm⁻¹) is disappearing. Why? A2: Your nitrile group is undergoing base-catalyzed hydrolysis, converting into an amide or carboxylic acid. This occurs when trace water is present in the reaction, converting methoxide into hydroxide. You must use strictly anhydrous methanol. Furthermore, concentrating the reaction mixture under basic conditions with ambient moisture guarantees nitrile degradation. You must quench the reaction with 1M HCl to a neutral pH before solvent removal.

Q3: Can I use potassium carbonate (K₂CO₃) and methanol instead of sodium methoxide? A3: It is highly discouraged for the di-substitution. While K₂CO₃ in methanol generates methoxide in situ, the equilibrium concentration is too low to efficiently drive the sluggish second SNAr step [2]. Pre-formed NaOMe (typically a 0.5 M or 25 wt% solution in MeOH) is mandatory for high conversions.

Troubleshooting Start Low Yield of Target? Check1 Check LC-MS/TLC Start->Check1 Mono High Mono-Methoxy? Check1->Mono Hydro Amide/Acid Detected? Check1->Hydro Sol1 Increase NaOMe to 2.5 eq Elevate Temp to 65°C Mono->Sol1 Incomplete Reaction Sol2 Use strictly anhydrous MeOH Quench with 1M HCl Hydro->Sol2 Moisture Contamination

Fig 2: Decision tree for troubleshooting low yields in dimethoxypyridine synthesis.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction parameters and expected yields based on optimized SNAr principles.

ParameterSub-optimal ConditionOptimized ConditionMechanistic RationaleExpected Yield
NaOMe Equivalents 1.0 – 1.5 eq2.2 – 2.5 eq Overcomes the kinetic bottleneck caused by the resonance-donating effect of the first methoxy group.< 40% (Sub) vs. > 85% (Opt)
Solvent Quality Technical Grade MeOHAnhydrous MeOH (≤ 50 ppm H₂O)Prevents hydroxide formation, which leads to base-catalyzed nitrile hydrolysis.Variable (Sub) vs. > 85% (Opt)
Temperature 20 – 25 °C (Room Temp)60 – 65 °C (Reflux)Provides the necessary thermal energy to surpass the higher activation barrier of the second SNAr step.Stalls at Mono (Sub) vs. Complete (Opt)
Quench Method Direct ConcentrationNeutralization with 1M HCl to pH 7Prevents degradation of the nitrile group during concentration under basic conditions.Product Loss (Sub) vs. Stable (Opt)

Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a closed-loop system. It includes In-Process Controls (IPCs) that force the chemist to validate the reaction state before proceeding, ensuring trustworthiness and reproducibility.

Step 1: Anhydrous Setup

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush the system with Argon or Nitrogen.

  • Dissolve 4,6-dichloronicotinonitrile (1.0 equiv) in anhydrous methanol (approx. 10 mL per gram of starting material).

Step 2: Reagent Addition & Heating 3. Cool the solution to 0 °C using an ice bath. 4. Dropwise, add a commercially prepared, anhydrous solution of Sodium Methoxide in Methanol (0.5 M, 2.5 equiv). Causality note: Slow addition prevents localized exothermic spikes that can trigger side reactions. 5. Remove the ice bath, warm to room temperature, and then heat the reaction to 60 °C (mild reflux).

Step 3: In-Process Control (IPC 1 - Conversion Check) 6. After 12 hours, sample 50 µL of the reaction. Quench into 0.5 mL of water/EtOAc. 7. Run TLC (Hexanes:EtOAc 3:1) or LC-MS.

  • Validation Check: If the mono-methoxy intermediate is still visible, add an additional 0.2 equiv of NaOMe and reflux for 2 more hours. Do not proceed until the intermediate is consumed.

Step 4: Quench and Workup (IPC 2 - pH Control) 8. Cool the reaction to 0 °C. 9. Critical Step: Slowly add 1M HCl dropwise until the solution reaches a pH of 6.5–7.0 (Verify with pH paper). Validation Check: The pH must be neutral before the next step to prevent base-catalyzed nitrile hydrolysis. 10. Concentrate the methanol under reduced pressure. 11. Partition the resulting residue between Ethyl Acetate and Water. Extract the aqueous layer twice with Ethyl Acetate. 12. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 4,6-dimethoxynicotinonitrile. Purify via silica gel chromatography if necessary.

References

  • Title: Substituted nitrogen containing compounds (WO2018222795A1)
  • Title: Heterocyclic compounds and uses thereof (WO2013012915A1)
Optimization

Technical Support Center: Purification of Crude 4,6-DiMethoxy Nicotinonitrile

Welcome to the comprehensive technical support guide for the purification of crude 4,6-dimethoxynicotinonitrile. This document is designed for researchers, scientists, and drug development professionals to provide in-dep...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the comprehensive technical support guide for the purification of crude 4,6-dimethoxynicotinonitrile. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for common challenges encountered during the purification of this important chemical intermediate.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Persistent Yellow or Brown Discoloration in the Purified Product

Question: My 4,6-dimethoxynicotinonitrile remains yellow or brown even after initial purification attempts. What causes this and how can I obtain a colorless product?

Answer: Discoloration in pyridine derivatives often indicates the presence of impurities or degradation products.[1] For 4,6-dimethoxynicotinonitrile, this can stem from several sources:

  • Residual Starting Materials or Reagents: Incomplete reactions can leave behind colored starting materials or byproducts. For instance, if synthesized from a chlorinated precursor like 4,6-dichloronicotinonitrile, residual chlorinated species can contribute to color.[2][3]

  • Oxidation Products: The pyridine ring, especially when activated by electron-donating methoxy groups, can be susceptible to oxidation, leading to colored impurities.

  • Degradation from Vilsmeier-Haack Reaction: If formylation is a step in the synthesis, side-products from the Vilsmeier-Haack reagent can be a source of colored impurities.[4]

Troubleshooting Steps:

  • Activated Carbon Treatment: Before recrystallization, dissolving the crude product in a suitable hot solvent and adding a small amount of activated carbon can effectively adsorb many colored impurities. Stir the mixture for a short period (15-30 minutes) and then hot-filter to remove the carbon.

  • Recrystallization with an Appropriate Solvent System: A well-chosen solvent system is crucial. For 4,6-dimethoxynicotinonitrile, consider solvents like methanol, ethanol, or mixtures such as ethyl acetate/hexanes. The goal is to find a solvent in which the desired product is sparingly soluble at room temperature but highly soluble when hot.

  • Column Chromatography: If recrystallization is insufficient, column chromatography is a highly effective method.[5] A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point.[3]

Issue 2: Oily Product That Fails to Crystallize

Question: After removing the solvent, my 4,6-dimethoxynicotinonitrile is an oil and I'm unable to induce crystallization. What should I do?

Answer: The failure to crystallize is often due to the presence of impurities that inhibit the formation of a crystal lattice.

Troubleshooting Steps:

  • Solvent Titration: Dissolve the oil in a small amount of a good solvent (e.g., ethyl acetate, dichloromethane). Then, slowly add a poor solvent (e.g., hexanes, petroleum ether) dropwise with vigorous stirring until the solution becomes cloudy. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly. This can often induce crystallization.

  • Seed Crystals: If you have a small amount of pure, crystalline 4,6-dimethoxynicotinonitrile, adding a tiny crystal to the supersaturated solution can initiate crystallization.

  • Scratching the Flask: Using a glass rod to gently scratch the inside of the flask below the surface of the solution can create nucleation sites for crystal growth.

  • Purification via Chromatography: If the above methods fail, it is a strong indication that the purity of your product is low. In this case, purification by column chromatography is recommended to remove the impurities that are preventing crystallization.[4]

Issue 3: Peak Tailing During HPLC Analysis

Question: I am observing significant peak tailing when analyzing the purity of my 4,6-dimethoxynicotinonitrile by HPLC. What is causing this and how can I improve the peak shape?

Answer: Peak tailing is a common issue when analyzing basic compounds like pyridine derivatives on silica-based columns.[6] The primary cause is the interaction between the basic nitrogen atom of the pyridine ring and acidic residual silanol groups on the silica surface.[6] This leads to undesirable secondary interactions and poor peak shape.

Troubleshooting Steps:

  • Mobile Phase Modification:

    • Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (TEA) (e.g., 0.1% v/v), into your mobile phase can help to saturate the active silanol sites, minimizing their interaction with your analyte.[5][6]

    • Adjust pH: Lowering the mobile phase pH to around 2.5-3.0 with an additive like formic acid or trifluoroacetic acid can protonate the silanol groups, reducing their interaction with the basic pyridine nitrogen.[6]

  • Use an End-Capped Column: Modern "end-capped" HPLC columns have a much lower concentration of free silanol groups and are specifically designed to provide better peak shapes for basic compounds.

  • Consider a Different Stationary Phase: If tailing persists, switching to a different stationary phase, such as a polymer-based column or one with a phenyl or cyano stationary phase, can offer different selectivity and improved peak shape.[6]

II. Frequently Asked Questions (FAQs)

Q1: What is the most effective general-purpose purification technique for crude 4,6-dimethoxynicotinonitrile?

A1: For most applications, a two-step approach is highly effective. First, perform a recrystallization from a suitable solvent like methanol or an ethyl acetate/hexane mixture to remove the bulk of the impurities.[7] If the product is still not of sufficient purity, follow up with column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[3]

Q2: What are some common impurities I should expect in my crude 4,6-dimethoxynicotinonitrile?

A2: The impurity profile will largely depend on the synthetic route. Common impurities can include:

  • Unreacted Starting Materials: For example, 4,6-dichloronicotinonitrile if that is your precursor.[2]

  • Partially Reacted Intermediates: Such as 4-chloro-6-methoxynicotinonitrile or 6-chloro-4-methoxynicotinonitrile.

  • Byproducts from Side Reactions: Depending on the reagents and conditions used.

  • Degradation Products: Arising from exposure to air, light, or harsh reaction/workup conditions.[1]

Q3: How can I confirm the purity of my final product?

A3: A combination of analytical techniques is recommended for comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.

Q4: Are there any specific safety precautions I should take when purifying 4,6-dimethoxynicotinonitrile?

A4: As with all pyridine derivatives, it is important to handle 4,6-dimethoxynicotinonitrile in a well-ventilated fume hood.[1] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] Avoid inhalation of dust or vapors and contact with skin and eyes.

III. Detailed Experimental Protocol: Recrystallization

This protocol provides a step-by-step method for the purification of crude 4,6-dimethoxynicotinonitrile by recrystallization.

Objective: To purify crude 4,6-dimethoxynicotinonitrile to a high degree of purity.

Materials:

  • Crude 4,6-dimethoxynicotinonitrile

  • Methanol (or another suitable solvent system like ethyl acetate/hexanes)

  • Activated Carbon (optional, for colored impurities)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: Determine the appropriate solvent for recrystallization. Methanol is often a good starting point.[7] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.

  • Dissolution: Place the crude 4,6-dimethoxynicotinonitrile in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., methanol) to just cover the solid.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the solvent until the solid is completely dissolved. Avoid adding a large excess of solvent.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (a spatula tip is usually sufficient) and swirl the flask. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: If activated carbon was used, perform a hot filtration to remove it. This is done by quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To promote the formation of larger crystals, you can insulate the flask to slow down the cooling process.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

IV. Visualizations

Purification Workflow Diagram

PurificationWorkflow cluster_start Crude Product cluster_purification Purification Steps cluster_analysis Purity Analysis cluster_end Final Product Crude Crude 4,6-DiMethoxy Nicotinonitrile Recrystallization Recrystallization Crude->Recrystallization Initial Cleanup HPLC HPLC Recrystallization->HPLC Check Purity Chromatography Column Chromatography Chromatography->HPLC Re-analyze HPLC->Chromatography Purity Not OK Pure Pure Product (>98%) HPLC->Pure Purity OK NMR NMR MS Mass Spec Pure->NMR Pure->MS

Caption: A general workflow for the purification and analysis of 4,6-dimethoxynicotinonitrile.

Troubleshooting Logic for Peak Tailing in HPLC

HPCLTailingTroubleshooting Start Peak Tailing Observed Add_Base Add Competing Base (TEA) to Mobile Phase Start->Add_Base Adjust_pH Adjust Mobile Phase pH (e.g., to 2.5-3.0) Start->Adjust_pH Change_Column Use End-Capped or Different Stationary Phase Column Add_Base->Change_Column If tailing persists Resolved Peak Shape Improved Add_Base->Resolved Adjust_pH->Change_Column If tailing persists Adjust_pH->Resolved Change_Column->Resolved

Sources

Troubleshooting

Technical Support Center: Troubleshooting Side Product Formation in 4,6-Dimethoxynicotinonitrile Synthesis

Introduction 4,6-Dimethoxynicotinonitrile is a valuable building block in medicinal chemistry and materials science. Its synthesis, most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction on 4,6-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4,6-Dimethoxynicotinonitrile is a valuable building block in medicinal chemistry and materials science. Its synthesis, most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction on 4,6-dichloronicotinonitrile with sodium methoxide, is robust yet susceptible to the formation of several characteristic side products. Understanding the origins of these impurities is paramount for optimizing reaction conditions, maximizing yield, and simplifying purification.

This guide serves as a technical resource for researchers, providing in-depth, experience-driven answers to common issues encountered during this synthesis. We will explore the causality behind the formation of key side products and offer validated protocols to mitigate their occurrence.

The Ideal Synthetic Pathway

The target transformation is a double nucleophilic aromatic substitution where two equivalents of methoxide displace the chloride leaving groups on the pyridine ring. The electron-deficient nature of the pyridine ring, particularly at the C2, C4, and C6 positions, facilitates this reaction.[1][2]

Ideal_Pathway Start 4,6-Dichloronicotinonitrile Product 4,6-Dimethoxynicotinonitrile Start->Product + 2 eq. NaOMe / MeOH

Caption: Ideal reaction pathway for the synthesis of 4,6-dimethoxynicotinonitrile.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common challenges and unexpected outcomes observed during the synthesis.

Q1: My reaction is sluggish and yields are low, with a significant amount of starting material recovered. What are the likely causes?

A1: Incomplete conversion is typically traced back to three factors: reagent stoichiometry, reaction temperature, or moisture.

  • Causality: The SNAr reaction requires a strong nucleophile. Sodium methoxide (NaOMe) is an excellent choice, but its efficacy can be compromised. Insufficient NaOMe will naturally lead to incomplete reaction. Furthermore, SNAr reactions on heteroaromatic rings often have a significant activation energy barrier that must be overcome with thermal energy.[2]

  • Troubleshooting Steps:

    • Reagent Stoichiometry: Ensure at least 2.2 equivalents of sodium methoxide are used. A slight excess helps drive the reaction to completion, especially for the second, slower substitution step.

    • Temperature Optimization: While the first substitution may proceed at room temperature, the second substitution is often slower due to the electron-donating character of the newly introduced methoxy group. Heating the reaction to reflux in methanol (approx. 65 °C) is standard practice to ensure complete di-substitution.

    • Reagent Quality: Use freshly prepared or commercially sourced sodium methoxide. Older NaOMe can absorb atmospheric moisture and CO₂, converting it to sodium hydroxide and sodium carbonate, which are less effective nucleophiles for this transformation.

Q2: I've isolated a significant side product that appears to be a mono-substituted intermediate. Which isomer is it, and how can I push the reaction to completion?

A2: The major mono-substituted side product is almost certainly 6-chloro-4-methoxynicotinonitrile. This arises from the inherent regioselectivity of the pyridine ring.

  • Causality & Expertise: In nucleophilic aromatic substitutions on 2,4- or 4,6-dihalopyridines, the C4 position is generally more electrophilic and thus more susceptible to initial nucleophilic attack.[2][3] This is because the negative charge in the intermediate (the Meisenheimer complex) can be effectively delocalized onto the pyridine nitrogen atom, which provides superior stabilization compared to attack at the C6 (or C2) position.[1][3] Therefore, the first methoxide attacks preferentially at C4, yielding 6-chloro-4-methoxynicotinonitrile. Pushing this intermediate to the final di-methoxy product requires overcoming a higher activation barrier.

  • Troubleshooting Steps:

    • Increase Reaction Time & Temperature: As mentioned in A1, the most effective strategy is to increase the thermal energy and duration of the reaction. Refluxing in methanol for several hours (4-12 h, monitored by TLC/LCMS) is typically sufficient.

    • Increase Nucleophile Concentration: Using a slight excess of sodium methoxide (2.2-2.5 equivalents) can increase the rate of the second substitution according to Le Châtelier's principle.

Q3: My product is contaminated with a more polar impurity. My NMR shows broadened singlets in the amide region, and the mass spectrum corresponds to the desired product + 18 amu (H₂O). What is this?

A3: This impurity is 4,6-dimethoxynicotinamide, the product of nitrile group hydrolysis.

  • Causality & Experience: The reaction is run under basic conditions (NaOMe), which can catalyze the hydrolysis of the nitrile functional group if water is present. The mechanism involves the nucleophilic attack of a hydroxide ion (present from moisture reacting with NaOMe) on the electrophilic carbon of the nitrile.[4][5] This initially forms an imine anion, which tautomerizes to the more stable amide.[4] While vigorous conditions are typically required for full hydrolysis to the carboxylic acid, partial hydrolysis to the amide is a very common side reaction under these conditions if proper anhydrous techniques are not followed.[6][7][8]

  • Preventative Protocol: Rigorous Anhydrous Technique

    • Solvent: Use anhydrous methanol (<50 ppm H₂O). If using a bottle that has been opened multiple times, it is best to dry it over activated 3Å molecular sieves for 24 hours before use.

    • Atmosphere: Assemble the reaction glassware hot from the oven and cool under a stream of dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the entire reaction and workup.

    • Reagents: Ensure the starting 4,6-dichloronicotinonitrile is dry. If it is a fine powder, it can be dried in a vacuum oven at a mild temperature (e.g., 40 °C) before use. Use high-quality sodium methoxide.

    • Workup: Quench the reaction with a non-aqueous acid source if possible, or minimize the time the product is in contact with aqueous basic solutions during extraction.

Q4: I see a baseline, highly polar spot on my TLC plate that is not present in my starting material. What is it?

A4: This is likely 4,6-dimethoxynicotinic acid, the product of complete nitrile hydrolysis.

  • Causality: This side product is formed by the further base-catalyzed hydrolysis of the 4,6-dimethoxynicotinamide intermediate.[4][5] While the amide is more stable than the nitrile, it can still be hydrolyzed to the carboxylate salt under prolonged heating in the presence of base and water. During an acidic workup, this salt is protonated to form the carboxylic acid. The prevention strategies are identical to those for avoiding the amide (see Q3).

Visualizing the Competing Reaction Pathways

The following diagram illustrates the desired reaction pathway in green and the competing side reactions in red and yellow, providing a clear overview of the synthetic challenges.

Competing_Pathways cluster_main Main Synthetic Route cluster_hydrolysis Hydrolysis Side Reactions Start 4,6-Dichloronicotinonitrile Mono 6-Chloro-4-methoxynicotinonitrile Start->Mono + 1 eq. NaOMe (fast, C4 selective) Amide 4,6-Dimethoxynicotinamide Start->Amide Product 4,6-Dimethoxynicotinonitrile Mono->Product + 1 eq. NaOMe (slower) Product->Amide + H₂O / Base (hydrolysis) Acid 4,6-Dimethoxynicotinic Acid Amide->Acid + H₂O / Base (further hydrolysis)

Caption: Competing reaction pathways in the synthesis of 4,6-dimethoxynicotinonitrile.

Summary of Common Side Products & Characterization

Compound NameStructureMolecular Weight ( g/mol )Key Distinguishing Features
Starting Material
4,6-DichloronicotinonitrileCl-Py(CN)-Cl173.00Least polar non-product species on TLC.
Mono-substitution
6-Chloro-4-methoxynicotinonitrileMeO-Py(CN)-Cl168.58Polarity between starting material and product.
Desired Product
4,6-DimethoxynicotinonitrileMeO-Py(CN)-OMe164.16Target polarity. Two distinct methoxy signals in ¹H NMR.
Hydrolysis Products
4,6-DimethoxynicotinamideMeO-Py(CONH₂)-OMe182.17More polar than product. Broad -NH₂ signals in ¹H NMR.
4,6-Dimethoxynicotinic AcidMeO-Py(COOH)-OMe183.16Very polar/baseline on TLC. Broad -OH signal in ¹H NMR. Soluble in aqueous base.

Recommended General Purification Protocol

Purification is typically achieved via flash column chromatography on silica gel.

  • Sample Preparation: After an aqueous workup, ensure the crude product is thoroughly dried, ideally under high vacuum, to remove all residual solvent. Dissolve the crude material in a minimal amount of dichloromethane or ethyl acetate.

  • Column Packing: Pack a silica gel column using a low-polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate).

  • Loading: Load the dissolved crude product onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane.

    • Unreacted starting material and the mono-chloro intermediate will elute first at lower ethyl acetate concentrations.

    • The desired product, 4,6-dimethoxynicotinonitrile, will typically elute at moderate polarity (e.g., 20-40% ethyl acetate in hexane, depending on the specific system).

    • The amide and acid hydrolysis products are significantly more polar and will either remain on the baseline or require a much higher polarity eluent (e.g., containing methanol) to elute.

  • Fraction Analysis: Monitor the fractions by TLC to identify and combine those containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified 4,6-dimethoxynicotinonitrile.

References

  • QM Magic Class | Chapter 29. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (Accessed March 31, 2026). Available from: [Link]

  • OpenStax. 20.7 Chemistry of Nitriles. (2023). Available from: [Link]

  • Organic Chemistry Portal. Nitrile to Amide - Common Conditions. (Accessed March 31, 2026). Available from: [Link]

  • Clark, J. Hydrolysing Nitriles. Chemguide. (Accessed March 31, 2026). Available from: [Link]

  • Al-Mourabit, A., & Le Gall, E. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc, 2011(5), 18-29. Available from: [Link]

  • Chemistry Steps. Converting Nitriles to Amides. (2024). Available from: [Link]

  • Lu, Y., et al. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class | Chapter 48. (Accessed March 31, 2026). Available from: [Link]

  • Cheong, J. Y., et al. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Organic Letters, 17(17), 4232-4235. (2015). Available from: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. (Accessed March 31, 2026). Available from: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 4,6-DiMethoxy Nicotinonitrile Solubility

Scientist’s Note: Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the solubility of highly functionalized heterocyclic building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Scientist’s Note: Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the solubility of highly functionalized heterocyclic building blocks. 4,6-Dimethoxypyridine-3-carbonitrile (4,6-dimethoxy nicotinonitrile) is notoriously difficult to dissolve in standard organic solvents. This guide is designed to explain the thermodynamic causality behind this issue and provide field-proven, self-validating protocols to keep your synthetic workflows moving.

Diagnostic Workflow

SolubilityWorkflow Start 4,6-DiMethoxy Nicotinonitrile Solubility Issue CheckSolvent Can reaction tolerate polar aprotic solvents? Start->CheckSolvent UsePolar Switch to DMSO, DMF, or NMP (Heat to 60-80°C) CheckSolvent->UsePolar Yes CheckAqueous Is it an aqueous biphasic reaction? (e.g., Suzuki) CheckSolvent->CheckAqueous No UsePTC Add Phase Transfer Catalyst (TBAB) or Surfactant CheckAqueous->UsePTC Yes UseFlow Superheating via Continuous Flow Chemistry CheckAqueous->UseFlow No / Needs pure organic

Decision matrix for overcoming 4,6-dimethoxy nicotinonitrile solubility issues in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is 4,6-dimethoxypyridine-3-carbonitrile so stubbornly insoluble in standard solvents like DCM, toluene, or diethyl ether? A: The insolubility is a direct consequence of thermodynamic crystal packing dominating the solvation energy. The planar pyridine ring facilitates tight π−π stacking in the solid state. Concurrently, the electron-withdrawing nitrile group and the electron-donating methoxy groups create a strong "push-pull" electronic system, resulting in a significant molecular dipole[1]. This leads to highly ordered, strong intermolecular dipole-dipole interactions and hydrogen-bond accepting networks. To dissolve the compound, your chosen solvent must provide enough solvation energy to overcome this immense crystal lattice energy[2]. Non-polar solvents simply lack the dielectric capacity to disrupt this network.

Q2: What are the optimal baseline solvent systems to break this crystal lattice for cross-coupling or SNAr reactions? A: You must utilize polar aprotic solvents with high dielectric constants ( ϵr​>30 ) and strong dipole moments. These solvents can effectively stabilize the highly polar nitrile group and intercalate between the planar pyridine rings. Below is a quantitative comparison of solvent efficacies:

SolventDielectric Constant ( ϵr​ )Dipole Moment (D)Boiling Point (°C)Solubilization Efficacy for Crystalline Nitriles
Toluene2.40.36110.6Poor (Lattice energy dominates)
THF7.61.7566.0Moderate (Requires prolonged reflux)
Pyridine12.42.37115.2Good (Like-dissolves-like π -stacking)[3]
DMF36.73.82153.0Excellent
DMSO46.73.96189.0Excellent

Q3: My reaction (e.g., a Suzuki-Miyaura coupling) requires a biphasic aqueous/organic mixture, but the nitrile precipitates at the interface. How do I resolve this? A: In biphasic systems, the highly lipophilic and crystalline nature of the substrate causes it to crash out at the aqueous-organic boundary, physically separating it from the transition metal catalyst. To resolve this, transition to Micellar Catalysis . Surfactants like TPGS-750-M self-assemble in water to form lipophilic nanoreactors. These micelles encapsulate the hydrophobic 4,6-dimethoxy nicotinonitrile, effectively bypassing the bulk aqueous solubility limit and bringing the substrate into intimate contact with the catalyst[4].

MicellarMechanism Aq Aqueous Phase Surfactant TPGS-750-M Self-Assembly Aq->Surfactant Hydrophobic Effect Micelle Lipophilic Nanoreactor Surfactant->Micelle Aggregation Product Coupled Product Micelle->Product Catalysis Substrate 4,6-DiMethoxy Nicotinonitrile Substrate->Micelle Encapsulation

Mechanism of micellar encapsulation for solubilizing highly crystalline nitriles in aqueous media.

Standard Operating Procedure: Micellar Catalysis Setup

To ensure scientific integrity and reproducibility, follow this self-validating protocol when utilizing micellar catalysis to overcome the solubility limits of 4,6-dimethoxy nicotinonitrile.

Step 1: Surfactant Preparation Prepare a 2 wt% solution of TPGS-750-M in degassed, HPLC-grade water. Stir at room temperature until completely homogeneous. Self-Validation Checkpoint: The solution must be completely transparent. If it is cloudy, the surfactant has not fully dissolved; continue stirring and gently warm to 30°C if necessary.

Step 2: Substrate and Reagent Loading To an oven-dried reaction vial equipped with a magnetic stir bar, add 4,6-dimethoxy nicotinonitrile (1.0 equiv), your coupling partner (e.g., boronic acid, 1.2 equiv), and the base. Do NOT add any bulk organic solvent.

Step 3: Micelle Formation and Encapsulation Add the 2 wt% TPGS-750-M aqueous solution to the vial. Seal the vial and stir vigorously (800–1000 rpm) at room temperature for 15 minutes. Self-Validation Checkpoint: Stop the stirring. Observe the mixture against a light source. The mixture should transition from a heterogeneous, chunky suspension to a uniform, milky emulsion. If crystalline chunks of the nitrile remain visible at the bottom of the vial, the substrate has not been fully encapsulated. Sonicate the vial for 5 minutes until a uniform emulsion is achieved.

Step 4: Catalyst Addition & Reaction Once encapsulation is visually confirmed, add your transition metal catalyst (e.g., Pd(dppf)Cl₂). Purge the vial with inert gas (N₂ or Argon) for 3 minutes. Heat the reaction to 45–50°C. Note: Because the local concentration of substrates inside the micelle is extremely high, you rarely need to heat micellar reactions above 50°C, preserving the stability of the methoxy groups.

Step 5: In-Vial Extraction (Workup) Upon reaction completion, cool to room temperature. Add a minimal amount of a highly non-polar solvent (like pure EtOAc or MTBE) directly to the vial and stir for 5 minutes. Self-Validation Checkpoint: Allow the layers to separate. The top organic layer should contain your product, while the bottom aqueous layer retains the TPGS-750-M surfactant. Spot both layers on a TLC plate; the aqueous layer should show no UV-active spots, confirming complete extraction of the organic product from the micelles.

References
  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC N
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review Indian Journal of Pharmaceutical and Biological Research
  • Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs International Journal of Scientific Research and Technology
  • Pyridine Solvent Properties Louisiana St

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Nicotinonitrile Derivatization

Welcome to the Technical Support Center for nicotinonitrile derivatization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for nicotinonitrile derivatization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) for common synthetic transformations involving the nicotinonitrile scaffold. Our goal is to empower you with the knowledge to overcome experimental challenges and optimize your reaction conditions for higher yields and purity.

Introduction: The Chemistry of Nicotinonitrile

Nicotinonitrile, or 3-cyanopyridine, is a versatile building block in medicinal chemistry and materials science. The electron-withdrawing nature of both the nitrile group and the pyridine nitrogen atom significantly influences its reactivity. This electronic deficiency deactivates the ring towards electrophilic aromatic substitution but makes it an excellent substrate for nucleophilic aromatic substitution and cross-coupling reactions. However, the lone pair on the pyridine nitrogen can also complicate reactions by coordinating with metal catalysts, leading to deactivation.[1][2] This guide will address these nuances and provide practical solutions to common problems.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise when working with nicotinonitrile and its derivatives.

Q1: Why are my yields consistently low when performing cross-coupling reactions with nicotinonitrile derivatives?

A1: Low yields in cross-coupling reactions involving pyridine-based substrates are a frequent issue. The primary reason is often related to the electron-deficient nature of the pyridine ring and the potential for the nitrogen lone pair to coordinate with and deactivate the palladium catalyst.[2] Additionally, factors such as suboptimal choice of ligand, base, solvent, or temperature can significantly impact the reaction outcome. For Suzuki-Miyaura couplings, side reactions like protodeboronation of the boronic acid can also reduce the yield.[2]

Q2: I'm observing multiple spots on my TLC plate that are difficult to separate. What are some common side products in nicotinonitrile derivatization?

A2: The formation of multiple products can stem from several sources. In cross-coupling reactions, common side products include homocoupled products (from the self-coupling of the boronic acid in Suzuki reactions or the amine in Buchwald-Hartwig reactions) and hydrodehalogenation (replacement of the halide with a hydrogen atom).[2][3] In Grignard reactions, you might see products from addition at different positions (e.g., C2 vs. C4) or byproducts from the Grignard reagent acting as a base.[4][5]

Q3: How can I effectively purify my substituted nicotinonitrile product? I'm having issues with peak tailing in my column chromatography.

A3: Purification of pyridine derivatives can be challenging due to their basicity. Peak tailing on silica gel is a common problem caused by the interaction of the basic pyridine nitrogen with acidic silanol groups on the silica surface.[6] To mitigate this, you can add a small amount of a basic modifier, like triethylamine or ammonia, to your eluent. Alternatively, using a different stationary phase, such as alumina or a polymer-based support, can be beneficial. For volatile compounds, distillation is a viable option.[7]

Q4: When should I consider using a protecting group for the pyridine nitrogen?

A4: A protecting group for the pyridine nitrogen is advisable when its Lewis basicity interferes with the reaction. This is particularly relevant in reactions involving organometallic reagents or Lewis acidic catalysts. Protection can prevent catalyst inhibition and undesired side reactions. A common strategy is the formation of a pyridine N-oxide, which can be later removed. Another approach is the complexation of the nitrogen with a borane, which masks the lone pair.[8]

Troubleshooting Guides

This section provides a more in-depth, problem-and-solution-oriented approach to specific derivatization reactions of nicotinonitrile.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds. However, the electron-deficient nature of the nicotinonitrile ring can present challenges.

  • Problem: Low to no conversion of the starting material.

    • Possible Cause 1: Catalyst Deactivation. The pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation.[2]

      • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can promote the reductive elimination step and sterically hinder the coordination of the pyridine nitrogen to the palladium center.[9] Using a pre-formed palladium catalyst (e.g., a palladacycle precatalyst) can also be more effective than generating the active catalyst in situ.[9]

    • Possible Cause 2: Inappropriate Base or Solvent. The choice of base and solvent is critical and interdependent.

      • Solution: Screen a variety of bases. While K₂CO₃ is common, stronger bases like Cs₂CO₃ or K₃PO₄ may be more effective, particularly with less reactive aryl chlorides.[2][10] The solvent can also have a significant impact; aprotic polar solvents like DMF or ethereal solvents like dioxane are often used. Sometimes, the addition of water as a co-solvent can improve the reaction rate.[11][12]

    • Possible Cause 3: Protodeboronation of the Boronic Acid. This side reaction, where the boronic acid group is replaced by a hydrogen, is often promoted by high temperatures and certain bases.[2]

      • Solution: Use fresh, high-purity boronic acid. If protodeboronation is still an issue, consider switching to the corresponding boronate ester (e.g., a pinacol ester) or a trifluoroborate salt, which are often more stable.

  • Problem: Formation of significant homocoupling byproducts.

    • Possible Cause: Presence of Oxygen. Oxygen can promote the oxidative homocoupling of the boronic acid.

      • Solution: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Thoroughly degas all solvents and reagents before use.[13]

Buchwald-Hartwig Amination

This reaction is a go-to method for forming C-N bonds. As with Suzuki coupling, catalyst deactivation and appropriate choice of reagents are key.

  • Problem: Low yield or incomplete reaction.

    • Possible Cause 1: Inefficient Catalyst System. The choice of ligand is highly dependent on the amine nucleophile.

      • Solution: For primary amines, ligands like BrettPhos are often effective, while RuPhos is a good choice for secondary amines.[14] For challenging couplings, more specialized ligands may be necessary.

    • Possible Cause 2: Incorrect Base Selection. The base is crucial for deprotonating the amine, but an incompatible base can hinder the reaction.

      • Solution: Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are commonly used. For base-sensitive functional groups, weaker bases such as Cs₂CO₃ or K₃PO₄ may be required, potentially at higher temperatures.[14] The physical properties of the base (e.g., particle size) can also impact the reaction; grinding the base can be beneficial.[14]

    • Possible Cause 3: Aryl Iodide Inhibition. While aryl iodides are generally more reactive, the iodide formed during the reaction can sometimes inhibit the palladium catalyst.[14]

      • Solution: If catalyst inhibition is suspected with an aryl iodide, it may be beneficial to switch to the corresponding aryl bromide or triflate.

  • Problem: Hydrodehalogenation is a major side product.

    • Possible Cause: This can be promoted by certain catalyst systems and reaction conditions, particularly with electron-rich phosphine ligands. It can also be a sign of β-hydride elimination from the palladium-amide intermediate.

      • Solution: Optimizing the catalyst loading and reaction temperature can often minimize this side reaction. Screening different ligands may also be necessary.

Grignard Reaction

The addition of Grignard reagents to the nitrile group of nicotinonitrile can be a powerful method for synthesizing ketones. However, regioselectivity and side reactions can be problematic.

  • Problem: Low yield of the desired ketone.

    • Possible Cause 1: Grignard Reagent Acting as a Base. If the Grignard reagent is sterically hindered or if there are acidic protons elsewhere in the molecule, it can act as a base instead of a nucleophile.

      • Solution: Perform the reaction at low temperatures (e.g., -78 °C) to favor nucleophilic addition. Ensure all starting materials and solvents are scrupulously dry.

    • Possible Cause 2: Formation of a Stable Imine Anion Complex. The initial adduct of the Grignard reagent and the nitrile is a magnesium imine salt, which is generally unreactive towards a second equivalent of the Grignard reagent. However, if the reaction is not properly quenched, this can lead to low recovery of the ketone after workup.

      • Solution: Ensure a proper aqueous acidic workup to hydrolyze the imine intermediate to the ketone.[15]

  • Problem: Poor regioselectivity in the addition to the pyridine ring.

    • Possible Cause: Grignard reagents can add to the pyridine ring at positions other than the nitrile group, typically at the C2 or C4 positions, especially if the pyridine nitrogen is activated (e.g., as a pyridinium salt).[4][5]

      • Solution: The addition of a catalytic amount of a copper(I) salt can often improve the regioselectivity of the addition to pyridinium salts, favoring the 1,4-addition product.[5] Careful control of reaction temperature and the nature of the N-substituent on the pyridine ring can also influence the regioselectivity.[5]

Hydrolysis to Nicotinamide

The conversion of the nitrile group to an amide is a fundamental transformation.

  • Problem: Over-hydrolysis to nicotinic acid.

    • Possible Cause: Harsh reaction conditions (e.g., high concentration of strong acid or base, prolonged heating) can lead to the hydrolysis of the initially formed amide to the carboxylic acid.

      • Solution: Carefully control the reaction conditions. For base-catalyzed hydrolysis, using a catalytic amount of a strong base like sodium hydroxide at elevated temperatures can selectively produce the amide with minimal formation of the acid.[16] Non-catalytic hydrolysis in high-temperature liquid water is another method that can provide high selectivity for the amide.[17]

  • Problem: Incomplete conversion of nicotinonitrile.

    • Possible Cause: Insufficiently forcing reaction conditions.

      • Solution: Increase the reaction temperature or time. For non-catalytic hydrolysis in water, temperatures in the range of 200-270 °C are often employed in an autoclave to ensure complete conversion.[17]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halonicotinonitrile

Materials:

  • Halonicotinonitrile (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, 5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the halonicotinonitrile, arylboronic acid, and base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.[2]

  • Add the palladium precatalyst and ligand under a positive flow of inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.[2]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Halonicotinonitrile

Materials:

  • Halonicotinonitrile (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., toluene, 5 mL)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the halonicotinonitrile, palladium precatalyst, and base to an oven-dried reaction vial with a magnetic stir bar.

  • Seal the vial with a cap containing a PTFE septum.

  • If not in a glovebox, purge the vial with inert gas for 5-10 minutes.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the amine via syringe.

  • Place the vial in a preheated oil bath or heating block (e.g., 100 °C).

  • Stir the reaction for the desired amount of time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Optimization of Suzuki-Miyaura Coupling of 3-Chloro-5-fluoronicotinonitrile with Phenylboronic Acid

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O10035
2Pd₂(dba)₃ (1)XPhos (3)K₃PO₄ (2)Toluene11085
3Pd(PPh₃)₄ (5)-Cs₂CO₃ (2)DMF10068
4Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane10092

Note: The data presented in this table is illustrative and based on typical outcomes for similar substrates. Actual yields may vary depending on the specific reaction conditions and substrate purity.

Visualizations

Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling

Troubleshooting_Suzuki start Low Yield in Suzuki Coupling q1 Check Reagent Purity & Inertness start->q1 sol1 Use fresh, pure reagents. Ensure rigorous inert atmosphere. q1->sol1 Impure/Wet Reagents q2 Is the Catalyst System Optimal? q1->q2 Reagents OK sol1->q2 sol2 Screen bulky, electron-rich ligands (e.g., SPhos, XPhos). Use a palladium precatalyst. q2->sol2 Suboptimal Catalyst q3 Is the Base/Solvent Combination Correct? q2->q3 Catalyst OK sol2->q3 sol3 Screen different bases (K3PO4, Cs2CO3). Try alternative solvents (Toluene, Dioxane). q3->sol3 Incorrect Conditions q4 Side Reactions Prevalent? q3->q4 Conditions OK sol3->q4 sol4 For protodeboronation, use boronate esters. For homocoupling, ensure O2 exclusion. q4->sol4 Yes end Optimized Reaction q4->end No sol4->end

Caption: A decision-making workflow for troubleshooting low yields in Suzuki-Miyaura coupling reactions.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (Ar-X) amine_complex [L-Pd(II)(Ar)(HNR'R'')]X oa_complex->amine_complex + HNR'R'' amido_complex L-Pd(II)(Ar)(NR'R'') amine_complex->amido_complex - HX (+ Base) amido_complex:n->pd0:s Reductive Elimination product Ar-NR'R'' amido_complex->product Reductive Elimination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

References

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]

  • Wang, D., et al. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. Journal of the American Chemical Society. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wang, D., et al. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. ACS Publications. [Link]

  • CN101270083A - Method for preparing nicotinamide by non-catalytic hydrolysis of nicotinamide in high-temperature liquid aqueous medium. (n.d.).
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • The effect of different solvents on the Suzuki coupling reaction. (n.d.). ResearchGate. [Link]

  • Johansson, M. J., et al. (2014). Role of the base in Buchwald-Hartwig amination. Journal of the American Chemical Society, 136(51), 17847-17857. [Link]

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.). University of South Florida. [Link]

  • US4139536A - Process for the recovery of nicotinamide. (n.d.).
  • DK150480B - Method of preparing nicotinic acid by nicotinonitrile hydrolyze. (n.d.).
  • Notes - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • The Role of the Base in Buchwald-Hartwig Amination. (n.d.). ResearchGate. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. [Link]

  • Nicotinonitrile - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017, December 4). ResearchGate. [Link]

  • Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54(10), 5746-5765. [Link]

  • Solvent effects on the oxidative addition phase of the Suzuki-Miyaura coupling from a collaborative approach between theory and experiment. (2025, August 19). ACS Fall 2025. [Link]

  • Why can't I achieve good yields for this Suzuki reaction? (2018, October 2). ResearchGate. [Link]

  • Switching the regioselectivity of two nitrilases toward succinonitrile by mutating the active center pocket key residues through a semi-rational engineering. (n.d.). Chemical Communications. [Link]

  • An Application of Borane As a Protecting Group for Pyridine. (2008, August 5). ACS Publications. [Link]

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (n.d.). National Institutes of Health. [Link]

  • Protective Groups in Synthetic Organic Chemistry. (n.d.). Harvard University. [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). National Institutes of Health. [Link]

  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. (n.d.). ResearchGate. [Link]

  • Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. (n.d.). National Institutes of Health. [Link]

  • Methods for installing a nitrile group on a pyridine ring. (n.d.). ResearchGate. [Link]

  • DE102009012471A1 - Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction. (n.d.).
  • Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines. (n.d.). National Institutes of Health. [Link]

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. (2026, February 5). ResearchGate. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). Beilstein Journal of Organic Chemistry. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). IntechOpen. [Link]

  • Mechanism and origin of stereoselectivity and regioselectivity in cobalt-catalyzed C–H functionalization of arylphosphinamide. (n.d.). Catalysis Science & Technology. [Link]

  • Improved Methodologies for the Preparation of Highly Substituted Pyridines. (2005, November 1). ACS Publications. [Link]

  • Route to Highly Substituted Pyridines. (2016, August 31). ACS Publications. [Link]

  • Wikipedia. (n.d.). Regioselectivity. Retrieved from [Link]

  • Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). (n.d.). Master Organic Chemistry. [Link]

  • Regioselectivity of the coupling between radicals and ambident nucleophiles. A theoretical study. (n.d.). New Journal of Chemistry. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Unexpected NMR Shifts in 4,6-DiMethoxy Nicotinonitrile

This guide is designed for researchers, scientists, and drug development professionals who are utilizing 4,6-DiMethoxy Nicotinonitrile in their work and have encountered unexpected Nuclear Magnetic Resonance (NMR) shifts...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals who are utilizing 4,6-DiMethoxy Nicotinonitrile in their work and have encountered unexpected Nuclear Magnetic Resonance (NMR) shifts. As a Senior Application Scientist, my goal is to provide you with a comprehensive, in-depth troubleshooting resource that goes beyond a simple checklist. This document is structured to help you understand the underlying causes of these shifts and to provide you with logical, field-proven strategies to resolve them.

Introduction: The Nature of the Problem

4,6-DiMethoxy Nicotinonitrile is a substituted pyridine derivative, a class of N-heterocyclic compounds where the chemical environment of each proton and carbon is highly sensitive to a variety of factors.[1] It is not uncommon for researchers to observe discrepancies between their experimental NMR data and literature values. These deviations can stem from a range of sources, including the experimental conditions, the purity of the sample, and even the inherent properties of the molecule itself. This guide will walk you through a systematic approach to diagnosing and resolving these unexpected NMR shifts.

Part 1: Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common questions and issues that arise when acquiring and interpreting the NMR spectra of 4,6-DiMethoxy Nicotinonitrile.

Q1: My ¹H NMR spectrum shows shifts for the aromatic protons that are different from the expected literature values. What are the likely causes?

This is one of the most frequently encountered issues. Unexpected shifts in the aromatic region for N-heterocyclic compounds can often be attributed to several factors:[1]

  • Solvent Effects: The choice of deuterated solvent can have a profound impact on the chemical shifts of aromatic protons.[2][3] Aromatic solvents like benzene-d₆ can induce significant upfield shifts (shielding) due to anisotropic effects, where the solute molecule experiences the magnetic field of the solvent's ring current.[2][4] Conversely, polar aprotic solvents like DMSO-d₆ can form hydrogen bonds or other intermolecular interactions, altering the electron density around the protons and leading to downfield shifts (deshielding).[1] Even subtle changes in the solvent environment can lead to noticeable shifts.[5][6]

  • Concentration: The concentration of your sample can influence chemical shifts, particularly for molecules capable of self-association or aggregation.[5][7] At higher concentrations, intermolecular interactions become more prevalent, which can alter the electronic environment of the protons. It is always good practice to report the concentration at which the spectrum was acquired.

  • pH of the Sample: The nitrogen atom in the pyridine ring is basic and can be protonated if acidic impurities are present in the sample or the NMR solvent. This protonation will dramatically alter the electronic structure of the ring and cause significant downfield shifts of the ring protons.[8][9] Conversely, a basic environment can also influence the chemical shifts.[10]

  • Temperature: Temperature can affect the conformational dynamics of the methoxy groups and influence intermolecular interactions, leading to changes in chemical shifts.[5] Running the NMR at a different temperature than the literature reference can be a source of discrepancy.

Q2: I'm observing more signals in my ¹H or ¹³C NMR spectrum than I expect for 4,6-DiMethoxy Nicotinonitrile. What does this indicate?

The presence of extra signals is a strong indicator of one or more of the following:

  • Impurities: This is the most common reason for unexpected signals.[1] These impurities could be residual solvents from your synthesis or purification (e.g., ethyl acetate, hexanes, dichloromethane), unreacted starting materials, or byproducts of the reaction.[11][12]

  • Sample Degradation: Depending on the storage conditions and stability of your compound, it may have degraded over time.

  • Positional Isomers: If the synthesis of 4,6-DiMethoxy Nicotinonitrile was not completely regioselective, you might have other isomers present in your sample.

Q3: The chemical shifts in my ¹³C NMR spectrum don't align with the expected values. What should I consider?

Similar to ¹H NMR, the chemical shifts in ¹³C NMR are sensitive to the chemical environment.[13][14][15]

  • Solvent and Concentration Effects: Just as with protons, the choice of solvent and the sample concentration can influence the chemical shifts of the carbon atoms.[14]

  • Hybridization State: Ensure that the expected hybridization of each carbon atom in the molecule is correctly assigned. The sp² hybridized carbons of the aromatic ring and the nitrile group will have significantly different chemical shifts than the sp³ hybridized carbons of the methoxy groups.[16][17]

  • Reference Standard: Double-check that the spectrometer is correctly referenced. While tetramethylsilane (TMS) is the primary standard, sometimes the residual solvent peak is used as a secondary reference.[18] An incorrect reference will shift all the peaks in your spectrum.

Summary of Potential NMR Shift Discrepancies
Observation Potential Cause Recommended Action
All peaks shifted upfield or downfield Incorrect referencing.Re-reference the spectrum to TMS or the correct residual solvent peak.
Aromatic proton shifts differ from literature Solvent effects, concentration, pH, temperature.See detailed troubleshooting steps in Part 2.
More signals than expected Impurities, degradation, isomers.Check sample purity (LC-MS, TLC). Purify the sample if necessary.
Broad peaks Poor shimming, low solubility, high concentration, paramagnetic impurities.Re-shim the instrument, try a different solvent, dilute the sample, degas the solvent.[19]
¹³C shifts are off Solvent effects, incorrect referencing.Verify solvent and referencing.

Part 2: Experimental Protocols & Workflows

To systematically troubleshoot unexpected NMR shifts, it is crucial to follow a standardized and rigorous experimental protocol.

Standard Operating Procedure for NMR Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of your purified 4,6-DiMethoxy Nicotinonitrile directly into a clean, dry NMR tube.

  • Solvent Addition: Using a clean, calibrated pipette, add approximately 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆). It is recommended to use a solvent from a fresh, sealed ampule to minimize contamination with water and other impurities.

  • Dissolution: Cap the NMR tube and gently invert it multiple times to dissolve the sample. If necessary, sonicate the sample for 1-2 minutes to ensure complete dissolution.[1] A homogeneous solution is critical for acquiring high-quality spectra.[19]

  • Transfer (if necessary): If the sample was dissolved in a separate vial, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.[1]

  • Analysis: Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer for analysis. Ensure the instrument is properly shimmed before acquiring the data.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting unexpected NMR shifts.

Troubleshooting_NMR_Shifts Start Unexpected NMR Shifts Observed CheckPurity Check Sample Purity (LC-MS, TLC, etc.) Start->CheckPurity Impurities Impurities Present? CheckPurity->Impurities Purify Purify Sample Impurities->Purify Yes Pure Sample is Pure Impurities->Pure No Reacquire Re-acquire NMR Purify->Reacquire End Problem Resolved Reacquire->End CheckSolvent Verify NMR Solvent Pure->CheckSolvent SolventMatch Solvent matches literature? CheckSolvent->SolventMatch ChangeSolvent Re-run in different solvent SolventMatch->ChangeSolvent No SolventOK Solvent is Correct SolventMatch->SolventOK Yes ChangeSolvent->Reacquire CheckParams Check Experimental Parameters (Concentration, Temp, pH) SolventOK->CheckParams ParamsMatch Parameters match literature? CheckParams->ParamsMatch AdjustParams Adjust Parameters and Re-run ParamsMatch->AdjustParams No ParamsOK Parameters are Consistent ParamsMatch->ParamsOK Yes AdjustParams->Reacquire AdvancedNMR Consider Advanced NMR (2D, NOESY, etc.) ParamsOK->AdvancedNMR StructuralIssue Potential Structural Misassignment or Isomerism AdvancedNMR->StructuralIssue

Caption: A workflow for troubleshooting unexpected NMR shifts.

Part 3: Advanced Considerations and Data Interpretation

If the basic troubleshooting steps do not resolve the discrepancies in your NMR spectra, it may be necessary to consider more subtle effects or employ more advanced analytical techniques.

Protonation State and Tautomerism

For N-heterocyclic compounds, the protonation state can significantly impact the electronic structure and, consequently, the NMR spectrum.[20] If your sample contains trace acidic or basic impurities, you may be observing a mixture of protonated and unprotonated species, which can lead to broadened signals or a second set of peaks.

Role of 2D NMR Spectroscopy

If you suspect the presence of isomers or have a complex spectrum with overlapping signals, 2D NMR techniques can be invaluable.

  • COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are spin-spin coupled, helping you to identify neighboring protons in the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is extremely useful for assigning quaternary carbons and piecing together the carbon skeleton.

By employing these advanced techniques, you can gain a much more detailed and unambiguous picture of the structure of your compound.

Conclusion

Troubleshooting unexpected NMR shifts for a molecule like 4,6-DiMethoxy Nicotinonitrile requires a systematic and logical approach. By carefully considering the potential influences of solvent, concentration, pH, and temperature, and by ensuring the purity of your sample, you can often resolve these discrepancies. When simple troubleshooting is insufficient, advanced 2D NMR techniques can provide the detailed structural information needed to confidently interpret your data. Remember that a thorough understanding of the principles of NMR spectroscopy and the chemical nature of your molecule is your most powerful tool in resolving these experimental challenges.

References

  • Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. (n.d.). ScienceDirect. [Link]

  • Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. (1961). Tetrahedron Letters, 2(1), 14-19.
  • NMR study of the influence of pH on the persistence of some neonicotinoids in water. (2018). Journal of the Serbian Chemical Society, 83(5), 621-631.
  • Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

  • 13C Carbon NMR Spectroscopy. (2025, October 22). Chemistry Steps. [Link]

  • Supporting Information. (n.d.). [Link]

  • 1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. (2001). The Journal of Organic Chemistry, 66(14), 4819–4825.
  • NMR Spectroscopy. (n.d.). Michigan State University Department of Chemistry. [Link]

  • Factors Influencing Chemical Shifts. (n.d.). St. Paul's Cathedral Mission College. [Link]

  • Why Does 1 H NMR Signal Intensity of Concentrated Aqueous Acids and Bases Decrease Anomalously? (2022). Analytical Sciences, 38(11), 1361-1367.
  • Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Sev. (1969). Bulletin of the Chemical Society of Japan, 42(8), 2242-2246.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). Organometallics, 29(9), 2176–2179.
  • NMR Spectroscopy. (2022, August 28). Chemistry LibreTexts. [Link]

  • pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. (2023, February 15). PubMed. [Link]

  • 1H NMR Chemical Shifts. (2022, March 9). Oregon State University. [Link]

  • A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze -Lactams with Various Substitution Patter. (2019, December 10). Thieme Connect. [Link]

  • NMR Chemical Shift Values Table. (2024, August 2). Chemistry Steps. [Link]

  • Scheme 2. Synthesis of 4,6-dialkoxyaryl-2-methoxy nicotinonitriles... (n.d.). ResearchGate. [Link]

  • Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. [Link]

  • The pH dependence of nitrogen-15 NMR shifts and coupling constants in aqueous imidazole and 1-methylimidazole. Comments on estimation of tautomeric equilibrium constants for aqueous histidine. (1979). Journal of the American Chemical Society, 101(17), 4883–4887.
  • 8 Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ResearchGate. [Link]

  • A guide to 13C NMR chemical shift values. (2015). Compound Interest. [Link]

  • 13-C NMR Chemical Shift Table.pdf. (n.d.). [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. [Link]

  • Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Synthesis of nicotinic compounds. (1946).
  • Nicotinonitrile. (n.d.). Organic Syntheses. [Link]

  • Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. (2025, December 9). MDPI. [Link]

  • Comparison of genotoxic impurities in extracted nicotine vs. synthetic nicotine. (2024, October 13). Frontiers. [Link]

  • 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. (2019, August 28). PMC. [Link]

  • Common problems and artifacts encountered in solution-state NMR experiments. (2017, February 2). Wiley Online Library. [Link]

  • Nicotine-impurities. (n.d.). Pharmaffiliates. [Link]

  • Synthesis of 2‐amino‐4,6‐diphenylnicotinonitrile derivatives under... (n.d.). ResearchGate. [Link]

  • Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. (2023, September 28). MDPI. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (n.d.). KGROUP. [Link]

Sources

Troubleshooting

Technical Support Center: Cyanopyridine Synthesis &amp; Troubleshooting

Welcome to the Technical Support Center. Cyanopyridines (such as 2-cyanopyridine and 3-cyanopyridine) are critical structural motifs and intermediates in the synthesis of pharmaceuticals, agrochemicals, and essential vit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Cyanopyridines (such as 2-cyanopyridine and 3-cyanopyridine) are critical structural motifs and intermediates in the synthesis of pharmaceuticals, agrochemicals, and essential vitamins like niacin[1],[2]. While the vapor-phase ammoxidation of picolines remains the dominant industrial route, byproduct formation—ranging from deep oxidation products to incomplete dehydration intermediates—can severely compromise downstream purity[3],[4].

As a Senior Application Scientist, I have structured this guide to provide mechanistic troubleshooting workflows and self-validating protocols to ensure high-yield, high-purity synthesis.

Section 1: Troubleshooting FAQs (Ammoxidation & Multicomponent Routes)

Q1: During the ammoxidation of picolines, I am observing high levels of pyridine-carboxamide and picolinic acid. What is the mechanistic cause, and how can I prevent this? A1: The formation of pyridine-carboxamides (e.g., pyridine-2-carboxamide) and picolinic acid stems from the incomplete dehydration of the intermediate amide or over-oxidation driven by excess water in the feed[4]. In the standard ammoxidation pathway, the methyl group of the picoline is first oxidized to an aldehyde. This intermediate reacts with ammonia to form an imine, which is subsequently oxidized to an amide before undergoing final dehydration to the target nitrile[5],[2].

  • Causality & Solution: A stoichiometric excess of ammonia is required to drive the equilibrium toward the nitrile and prevent the accumulation of the amide intermediate. Optimize your feed ratio of picoline : ammonia : water : air to approximately 1 : 1.5–5.5 : 3–11 : 15–30[6].

Q2: My reaction yields significant amounts of CO, CO₂, and ring-cleavage products (e.g., pyrazine). How do I optimize my catalyst and conditions to prevent this? A2: Deep oxidation (combustion) to CO and CO₂, as well as dealkylation to pyrazine, is caused by excessive reaction temperatures (typically >450°C) and a hyper-oxidized catalyst surface[3],[7]. Ammoxidation over vanadium-based catalysts (e.g., V₂O₅/TiO₂) operates via a Mars-van Krevelen mechanism, which relies heavily on the redox cycling of V⁵⁺ and V⁴⁺ sites[8],[9].

  • Causality & Solution: If the catalyst surface is overly populated with V⁵⁺=O species due to excess oxygen or high heat, it leads to non-selective ring destruction. Strictly maintain the catalyst bed temperature between 320°C and 390°C[6]. Furthermore, consider transitioning to ternary oxynitride catalysts (e.g., VZrAlON), which stabilize the V⁵⁺/V⁴⁺ ratio and optimize electron transport, preventing hyper-oxidation[8].

Q3: For lab-scale multi-component syntheses of 2-amino-3-cyanopyridines, I am getting low yields and multiple side products. What is the best approach? A3: Conventional thermal heating of multi-component reactions (e.g., combining malononitrile, aromatic aldehydes, methyl ketones, and ammonium acetate) often requires long reaction times. This prolonged thermal stress leads to thermodynamic byproducts, incomplete aromatization, and polymerization[10].

  • Causality & Solution: Transition to a solvent-free, microwave-assisted protocol. Microwave irradiation rapidly accelerates the formation of the intermediate imine and alkylidenemalononitrile, driving the subsequent cycloaddition and aromatization to completion in just 7–9 minutes, drastically reducing the window for byproduct formation[10].

Section 2: Visualizing the Troubleshooting Workflow

Troubleshooting workflow for byproduct mitigation in the ammoxidation of picolines.

Section 3: Self-Validating Experimental Protocols

Protocol A: Continuous Gas-Phase Ammoxidation of 3-Picoline to 3-Cyanopyridine

Causality Focus: Precise control of residence time and feed ratios prevents both under-reaction (amide formation) and over-reaction (combustion)[11],[6].

  • System Preparation: Load a fixed-bed reactor with a V₂O₅/TiO₂ or VZrAlON catalyst. Heat the reactor to a steady-state temperature of 350–380°C under a continuous flow of air and ammonia[8],[11].

    • Validation Check: Monitor internal bed thermocouples to ensure no localized hot spots exist before introducing the organic feed. Hot spots will cause immediate CO₂ spikes.

  • Feed Vaporization: Premix 3-picoline and water. Pump the mixture into a vaporizer (200–220°C) and blend with gaseous ammonia and air. Set the molar feed ratio to 3-Picoline : NH₃ : H₂O : Air = 1 : 5 : 8 : 28[8],[11].

    • Validation Check: Use mass flow controllers (MFCs) to verify gas flow stability prior to reactor entry.

  • Reaction Execution: Pass the vaporized mixture through the catalyst bed. Maintain a volumetric space velocity of 0.1–0.38 h⁻¹ (equating to a residence time of 5–10 seconds)[11],[6].

    • Validation Check: Sample the reactor outlet using online GC-FID (for unreacted picoline and cyanopyridine) and non-dispersive IR (for CO/CO₂)[8]. If CO₂ exceeds 2%, immediately increase the space velocity or lower the temperature.

  • Condensation & Isolation: Cool the reaction gas and direct it into a layering kettle. Control the residence time in the kettle strictly to 3–10 minutes.

    • Causality: Prolonged exposure to the aqueous ammonia byproduct phase can hydrolyze the newly formed nitrile back into an amide[11].

  • Purification: Extract the aqueous phase with toluene, combine the organic layers, and purify via reduced-pressure distillation to isolate pure 3-cyanopyridine[6].

Protocol B: Solvent-Free Microwave Synthesis of 2-Amino-3-cyanopyridines

Causality Focus: Eliminating solvent and utilizing microwave irradiation bypasses the slow thermal activation barriers that lead to polymeric byproducts in lab-scale multicomponent reactions[10].

  • Reagent Mixing: In a microwave-safe vessel, combine the aromatic aldehyde (1.0 equiv), methyl ketone (1.0 equiv), malononitrile (1.0 equiv), and ammonium acetate (excess)[10].

  • Microwave Irradiation: Irradiate the neat mixture in a dedicated microwave synthesizer for 7–9 minutes[10].

    • Validation Check: Monitor the reaction via TLC (Hexane:EtOAc). The disappearance of the highly conjugated alkylidenemalononitrile intermediate confirms reaction completion.

  • Workup: Cool the vessel to room temperature. Wash the crude solid with a minimal amount of cold ethanol to remove unreacted starting materials[10].

  • Recrystallization: Recrystallize the crude product from 95% ethanol to afford the pure 2-amino-3-cyanopyridine derivative (Expected Yields: 72–86%)[10].

Section 4: Quantitative Data Summary

The following table summarizes the impact of catalyst selection and temperature on byproduct formation and overall nitrile selectivity during picoline ammoxidation.

Catalyst SystemSupportTemp (°C)SubstrateConversion (%)Nitrile Selectivity (%)Primary ByproductsRef
CrVPO γ-Al₂O₃4802-Methylpyridine71.593.7CO, CO₂[3]
Nb-V-O (Nb/V = 1) Bulk~4002-Methylpyrazine~100~70Pyrazine, Tar[3]
VZrAlON (Ternary) Bulk320-3903-Picoline>95>85Minimal[8]
V₂O₅ / TiO₂ Nanosized3703-Picoline9060Carboxamides, CO₂[9]

Sources

Optimization

Stability issues of 4,6-DiMethoxy Nicotinonitrile under acidic/basic conditions

Technical Support Center: 4,6-DiMethoxy Nicotinonitrile Welcome to the comprehensive technical support guide for 4,6-DiMethoxy Nicotinonitrile. This document is designed to provide researchers, scientists, and drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 4,6-DiMethoxy Nicotinonitrile

Welcome to the comprehensive technical support guide for 4,6-DiMethoxy Nicotinonitrile. This document is designed to provide researchers, scientists, and drug development professionals with in-depth insights and practical guidance on the stability of this compound under various experimental conditions. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to anticipate and troubleshoot potential stability issues, ensuring the integrity of your research.

Introduction to the Stability of 4,6-DiMethoxy Nicotinonitrile

4,6-DiMethoxy Nicotinonitrile is a substituted pyridine derivative featuring two methoxy groups and a nitrile functional group. The chemical reactivity and stability of this molecule are primarily governed by these functionalities and their electronic interplay within the pyridine ring. The electron-donating nature of the methoxy groups can influence the reactivity of the pyridine ring itself. This guide will focus on the two most probable degradation pathways under typical laboratory conditions: hydrolysis of the nitrile group and cleavage of the methoxy ether linkages.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability of 4,6-DiMethoxy Nicotinonitrile in experimental settings.

Q1: What are the primary degradation pathways for 4,6-DiMethoxy Nicotinonitrile?

A1: The two primary degradation pathways are:

  • Hydrolysis of the nitrile group: This can occur under both acidic and basic conditions, proceeding through a 4,6-dimethoxynicotinamide intermediate to ultimately form 4,6-dimethoxynicotinic acid.

  • Cleavage of the methoxy ether linkages: This is more likely to occur under acidic conditions, leading to the formation of hydroxypyridine derivatives.

Q2: How stable is the nitrile group to hydrolysis?

A2: The nitrile group is susceptible to hydrolysis, and the rate is dependent on pH and temperature. Studies on the hydrolysis of 3-cyanopyridine in high-temperature liquid water have shown that the reaction is a consecutive first-order reaction, with the hydrolysis of the nitrile to the amide having a lower activation energy than the subsequent hydrolysis of the amide to the carboxylic acid.[1] This suggests that under milder conditions, the amide intermediate may be the predominant degradation product.

Q3: Under what conditions are the methoxy groups likely to degrade?

A3: The methoxy groups are generally more stable than the nitrile group, particularly under basic conditions. However, under strong acidic conditions and elevated temperatures, acid-catalyzed cleavage of the ether bond can occur. The electron-donating nature of the methoxy groups can influence the protonation of the pyridine ring, which in turn can affect the stability of the ether linkages.

Q4: What are the expected degradation products I should look for?

A4: Depending on the conditions, you can expect to see the following degradation products:

  • Under acidic conditions: 4,6-dimethoxynicotinamide, 4,6-dimethoxynicotinic acid, and potentially mono- or di-hydroxylated nicotinonitrile derivatives from ether cleavage.

  • Under basic conditions: Primarily 4,6-dimethoxynicotinamide and the salt of 4,6-dimethoxynicotinic acid.

Q5: How can I monitor the stability of my 4,6-DiMethoxy Nicotinonitrile sample?

A5: A stability-indicating HPLC method is the most common and effective technique. An LC-MS/MS method would be ideal for not only quantifying the parent compound but also for identifying and quantifying any degradation products.[2][3] NMR spectroscopy can also be a powerful tool for structural elucidation of degradation products.[4]

Troubleshooting Guide

This section provides solutions to common problems encountered during the handling and analysis of 4,6-DiMethoxy Nicotinonitrile.

Problem Possible Cause Recommended Solution
Unexpected peaks in my chromatogram after storing the compound in an acidic mobile phase. Acid-catalyzed hydrolysis of the nitrile group or cleavage of the methoxy groups.Prepare fresh solutions of 4,6-DiMethoxy Nicotinonitrile in your mobile phase daily. If the issue persists, consider using a mobile phase with a pH closer to neutral.
My compound seems to be degrading during my reaction in a basic solution. Base-catalyzed hydrolysis of the nitrile group.If the reaction allows, try to run it at a lower temperature or for a shorter duration. If the amide is an acceptable byproduct, you may be able to control the degradation to that stage.
I am seeing a loss of my compound over time, but no clear degradation peaks. The degradation products may not be UV-active at the wavelength you are monitoring, or they may be highly polar and not retained on your column.Use a mass spectrometer (LC-MS) to look for the expected masses of potential degradation products. Consider using a more polar-retentive column or a different chromatographic mode (e.g., HILIC).
How do I differentiate between nitrile hydrolysis and ether cleavage? The degradation products will have distinct masses.Use LC-MS to identify the molecular weights of the degradation products. Nitrile hydrolysis will result in an increase in mass corresponding to the addition of water, while ether cleavage will result in a decrease in mass corresponding to the loss of a methyl group and addition of a hydrogen.

Experimental Protocols

Protocol 1: Forced Degradation Study of 4,6-DiMethoxy Nicotinonitrile

This protocol outlines a forced degradation study to identify potential degradation pathways and products.[5]

Objective: To assess the stability of 4,6-DiMethoxy Nicotinonitrile under various stress conditions.

Materials:

  • 4,6-DiMethoxy Nicotinonitrile

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3%)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • HPLC or LC-MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 4,6-DiMethoxy Nicotinonitrile in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. In a separate vial, to 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep both solutions at room temperature and at 60°C.

    • Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. In a separate vial, to 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep both solutions at room temperature and at 60°C.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature.

    • Thermal Degradation: Keep a solid sample of 4,6-DiMethoxy Nicotinonitrile and a solution in methanol at 60°C.

    • Photolytic Degradation: Expose a solid sample and a solution in methanol to UV light (e.g., 254 nm).

  • Time Points: Withdraw aliquots from each solution at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze the samples by a suitable stability-indicating HPLC or LC-MS method.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating 4,6-DiMethoxy Nicotinonitrile from its potential degradation products.

Starting HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (determine by running a UV scan of the parent compound) or MS detection.

  • Injection Volume: 10 µL

Method Development and Validation:

  • Inject a mixture of the stressed samples to assess the separation of the degradation products from the parent peak.

  • Optimize the gradient, mobile phase composition, and other parameters to achieve adequate resolution between all peaks.

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[6]

Visualizations

Degradation Pathways

A 4,6-DiMethoxy Nicotinonitrile B 4,6-DiMethoxynicotinamide A->B Acidic/Basic Hydrolysis D 4-Hydroxy-6-methoxynicotinonitrile A->D Acidic Cleavage C 4,6-DiMethoxynicotinic Acid B->C Acidic/Basic Hydrolysis

Caption: Potential degradation pathways of 4,6-DiMethoxy Nicotinonitrile.

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Interpretation A Prepare Stock Solution of 4,6-DiMethoxy Nicotinonitrile B Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Collect Samples at Different Time Points B->C D HPLC/LC-MS Analysis C->D E Identify and Quantify Degradation Products D->E F Determine Degradation Pathways E->F G Assess Stability Profile F->G

Sources

Troubleshooting

Technical Support Center: Purification of Polar Nicotinonitrile Compounds

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter challenges in isolating polar nicotinonitriles (cyanopyridines).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter challenges in isolating polar nicotinonitriles (cyanopyridines). These compounds are vital building blocks in drug discovery, but their unique physicochemical properties—specifically the highly polar, electron-withdrawing nitrile group combined with a basic pyridine nitrogen—make them notoriously difficult to purify using standard methods.

This guide is designed to move beyond basic troubleshooting. Here, we will dissect the mechanistic causes of your purification failures and provide self-validating, field-proven protocols to ensure high-recovery isolation.

Mechanistic Overview: Why Are Polar Nicotinonitriles So Difficult?

The core challenge in purifying polar nicotinonitriles lies in secondary interactions . In an ideal chromatographic system, your compound separates based on a single partitioning mechanism (e.g., hydrophobicity in Reversed-Phase, or polarity in Normal-Phase). However, the basic nitrogen on the pyridine ring acts as a strong hydrogen-bond acceptor and a cation.

When exposed to standard silica-based stationary phases, this basic nitrogen interacts with unreacted, acidic surface silanol groups (Si-OH). This creates a mixed-mode retention mechanism (partitioning + cation exchange), which physically manifests as severe peak tailing, streaking, or irreversible binding to the column 1. Overcoming this requires precise manipulation of the mobile phase pH, the use of competing bases, or transitioning to orthogonal chromatographic modes like HILIC or SFC.

Troubleshooting Guides & FAQs

Q1: My polar nicotinonitrile streaks severely on normal-phase silica gel, and my mass recovery is less than 50%. How do I fix this? The Causality: Standard bare silica is inherently acidic. Your basic nicotinonitrile is undergoing irreversible cation exchange with deprotonated silanols on the silica surface. The Solution: You must chemically mask these active sites. Add a basic modifier, such as 1–3% Triethylamine (TEA), to your organic mobile phase (e.g., Hexane/Ethyl Acetate). TEA acts as a competing base, saturating the acidic silanol sites so your target compound can elute in a tight, symmetrical band 2. Alternatively, switch to an amine-functionalized silica column, which inherently lacks these acidic protons.

Q2: I switched to Reversed-Phase (RP) C18 to avoid silica streaking, but my compound is so polar it elutes immediately at the solvent front ( t0​ ). How can I retain it? The Causality: Highly polar nicotinonitriles lack the necessary hydrophobicity to partition into the non-polar C18 carbon chains. If the compound prefers the aqueous mobile phase entirely, no retention occurs. The Solution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC operates as an "aqueous normal-phase" system. By using a polar stationary phase (like bare silica or amide) and a highly organic mobile phase (e.g., 95% Acetonitrile with 5% aqueous buffer), a semi-immobilized water layer forms on the column surface. Your polar compound will partition into this water-rich layer, significantly increasing retention 3.

Q3: My compound retains on C18, but the peak tails badly, ruining the resolution from closely eluting impurities. How do I sharpen the peak? The Causality: Residual silanols are present even on heavily end-capped C18 columns. These cause the same secondary electrostatic interactions seen in normal phase. The Solution: You must control the ionization state of either the column or the analyte using pH 1:

  • Low pH (Ion Suppression): Add 0.1% Trifluoroacetic acid (TFA) to your mobile phase. This drops the pH to ~2.0, fully protonating and neutralizing the surface silanols. TFA also acts as an ion-pairing agent for the basic nitrogen.

  • High pH (Analyte Neutralization): If using a robust hybrid silica column (e.g., BEH) that resists dissolution at high pH, use a pH 10 buffer. This deprotonates the weak basic nitrogen of the nicotinonitrile, rendering it neutral and eliminating the electrostatic interaction.

Q4: I need to purify several grams of a highly polar library. RP-HPLC generates too much aqueous waste, and HILIC is difficult to scale. What is the most efficient preparative method? The Causality: Large-scale RP-HPLC requires evaporating massive volumes of water, which is energy-intensive and risks thermal degradation of your product. The Solution: Preparative Supercritical Fluid Chromatography (SFC) . SFC uses supercritical CO2​ as the primary mobile phase, which evaporates instantly upon depressurization. To elute highly polar nitrogen heterocycles, use a polar co-solvent (e.g., Methanol) doped with a basic modifier like Ammonium Hydroxide ( NH4​OH ). This induces chaotropic effects, disrupting the strong hydrogen bonding between the polar analyte and the stationary phase, enabling sharp peaks and rapid dry-down times 4.

Decision Matrix Visualization

PurificationWorkflow Start Crude Polar Nicotinonitrile CheckRP Retained on C18 (Reversed-Phase)? Start->CheckRP Tailing Yes, but severe peak tailing CheckRP->Tailing Weakly basic N Front No, elutes at solvent front CheckRP->Front Highly hydrophilic ModRP Modify RP Conditions: 1. Low pH (0.1% TFA) 2. High pH (BEH Silica) Tailing->ModRP Alt Alternative Modes: HILIC or SFC Front->Alt HILIC HILIC Mode: Silica/Amine Column MeCN / Aqueous Buffer Alt->HILIC Lab Scale SFC Prep SFC: CO2 + MeOH + Basic Modifier Alt->SFC Prep Scale

Decision matrix for selecting the optimal purification route for polar basic nicotinonitriles.

Quantitative Data & Strategy Summary

Table 1 summarizes the core chromatographic parameters required to successfully isolate these compounds based on their specific behavior.

Chromatography ModeStationary PhaseMobile Phase (A / B)Recommended Additives / ModifiersPrimary Retention Mechanism
Normal-Phase (NP) Bare Silica, AmineHexane / Ethyl Acetate1–3% Triethylamine (TEA)Adsorption / Hydrogen Bonding
Reversed-Phase (RP) C18 (BEH or CSH)Water / Acetonitrile0.1% TFA or pH 10 BufferHydrophobic Partitioning
HILIC Bare Silica, Diol, AmideAqueous Buffer / Acetonitrile10 mM Ammonium AcetatePartitioning into immobilized water layer
Preparative SFC 2-Ethylpyridine (2-EP)Supercritical CO2​ / Methanol0.2% NH4​OH or DiethylmethylamineSupercritical fluid partitioning & chaotropic effects

Self-Validating Experimental Protocols

Protocol A: HILIC Method Development & Purification

Use this protocol when your compound is too polar to retain on a standard C18 column.

  • Mobile Phase Preparation:

    • Solvent A (Weak): 100% Acetonitrile.

    • Solvent B (Strong): 10 mM Ammonium Acetate in LC-MS grade Water (pH naturally ~5.8). Causality: Buffer is mandatory in HILIC to control the ionization state of the silica surface. Pure water leads to phase collapse and irreproducible retention.

  • Column Equilibration: Flush a bare silica or amide HILIC column with 10 column volumes (CV) of 95% A / 5% B.

  • System Suitability (Self-Validation): Inject a known polar standard (e.g., Nicotinamide). Calculate the asymmetry factor ( As​ ). If As​>1.5 , the aqueous hydration layer on the silica is not fully established. Continue equilibrating for another 5 CVs until the peak is perfectly symmetrical.

  • Sample Loading: Dissolve the crude nicotinonitrile mixture in the starting mobile phase (95% Acetonitrile). Critical: Do not dissolve the sample in water or DMSO. Injecting a strong solvent plug will locally destroy the hydration layer and cause severe peak splitting.

  • Gradient Elution: Run a shallow gradient from 95% A down to 60% A over 15 CVs. Monitor via UV at 254 nm.

Protocol B: Preparative SFC for Basic Heterocycles

Use this protocol for rapid, large-scale purification of polar basic compounds while minimizing solvent waste.

  • Co-Solvent Preparation: Prepare the organic modifier by adding 0.2% v/v Ammonium Hydroxide ( NH4​OH ) to HPLC-grade Methanol. Causality: The basic modifier acts as a chaotropic agent, preventing the basic pyridine nitrogen from irreversibly binding to the stationary phase.

  • System Equilibration: Mount a 2-Ethylpyridine (2-EP) SFC column. Equilibrate the system with 80% Supercritical CO2​ / 20% Co-solvent at a backpressure of 120 bar and a column temperature of 40°C.

  • System Suitability (Self-Validation): Monitor the system backpressure ripple. A fluctuating backpressure indicates phase separation (the modifier is not fully miscible with the CO2​ at the current parameters). Adjust the active backpressure regulator (ABPR) until the baseline UV signal and pressure trace are completely stable before loading the sample.

  • Separation & Collection: Inject the sample and run a gradient of 20% to 50% Co-solvent over 8 minutes. Collect fractions via a gas-liquid separator. The CO2​ will vent off safely, leaving your purified nicotinonitrile highly concentrated in a small volume of methanol 5.

References

  • HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Chromatography Today. URL:[Link]

  • How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? Waters Knowledge Base. URL: [Link]

  • Chaotropic Effects in Sub/Supercritical Fluid Chromatography via Ammonium Hydroxide in Water-Rich Modifiers. Analytical Chemistry - ACS Publications. URL:[Link]

  • Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Chromatography Today. URL:[Link]

Sources

Optimization

Technical Support Center: Interpreting Complex Mass Spectra of 4,6-DiMethoxy Nicotinonitrile Derivatives

Welcome to the technical support center for the analysis of 4,6-DiMethoxy Nicotinonitrile derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of 4,6-DiMethoxy Nicotinonitrile derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the structural elucidation of these compounds using mass spectrometry. Here, we move beyond simple procedural lists to explore the causality behind fragmentation patterns and troubleshooting strategies, ensuring a higher degree of scientific integrity and experimental success.

Introduction: The Challenge of 4,6-DiMethoxy Nicotinonitrile Derivatives

4,6-DiMethoxy Nicotinonitrile and its derivatives are a class of heterocyclic compounds featuring a pyridine ring substituted with a nitrile group and two methoxy groups. This combination of functional groups presents a unique challenge in mass spectral interpretation. The electron-deficient pyridine ring, the electron-donating methoxy groups, and the nitrile moiety all influence the molecule's ionization and subsequent fragmentation, often resulting in complex spectra that can be difficult to decipher without a foundational understanding of the underlying fragmentation mechanisms.

This guide provides in-depth, question-and-answer-based troubleshooting, detailed experimental protocols, and a breakdown of the expected fragmentation pathways to empower you to interpret your data with confidence.

Core Concepts in Mass Spectrometry of Heterocyclic Compounds

Before delving into specific problems, it's crucial to grasp the fundamental principles that govern how these molecules behave in a mass spectrometer.

  • Ionization Method is Key: The choice of ionization technique significantly impacts the resulting mass spectrum.[1]

    • Electron Ionization (EI): This is a high-energy, "hard" ionization technique that uses a 70 eV electron beam.[2][3] While it produces a wealth of fragment ions useful for structural fingerprinting, it can also lead to excessive fragmentation and a weak or absent molecular ion peak.[3]

    • Electrospray Ionization (ESI): This is a "soft" ionization technique that typically generates protonated molecules, denoted as [M+H]+.[4][5] It is much less likely to cause in-source fragmentation, making it ideal for determining the molecular weight of the parent compound. It is the method of choice when analyzing samples via Liquid Chromatography (LC-MS).[6][7]

  • The Nitrogen Rule: This rule states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. Conversely, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. Since 4,6-DiMethoxy Nicotinonitrile derivatives contain two nitrogen atoms (one in the pyridine ring and one in the nitrile group), the molecular ion (M•+) peak and other fragments that retain both nitrogen atoms will appear at an even mass-to-charge ratio (m/z).

  • Isotopic Peaks: The presence of isotopes, particularly ¹³C, results in a small peak at M+1. The relative intensity of this peak can help in confirming the number of carbon atoms in the molecule or fragment.

Predicted Fragmentation Pathways

Understanding the likely fragmentation pathways is the first step in interpreting a complex spectrum. The structure of 4,6-DiMethoxy Nicotinonitrile provides several predictable cleavage points.

Fragmentation_Pathways M Molecular Ion (M•+) 4,6-DiMethoxy Nicotinonitrile F1 [M-15]+ Loss of •CH₃ M->F1 - •CH₃ F2 [M-30]+ Loss of CH₂O M->F2 - CH₂O F3 [M-27]+ Loss of HCN M->F3 - HCN F4 [M-43]+ Loss of •CH₃ & CO F1->F4 - CO

Caption: Primary EI fragmentation pathways for 4,6-DiMethoxy Nicotinonitrile.

The primary fragmentation events under Electron Ionization (EI) are driven by the stability of the resulting fragments.[8]

  • Loss of a Methyl Radical (•CH₃): This is a hallmark fragmentation of methoxy-substituted aromatic compounds.[9] The loss of 15 Da from the molecular ion to form the [M-15]+ fragment is often a prominent peak. This occurs via cleavage of the O-CH₃ bond.

  • Loss of Formaldehyde (CH₂O): A rearrangement can lead to the elimination of a neutral formaldehyde molecule, resulting in a fragment at [M-30]+.

  • Loss of Hydrogen Cyanide (HCN): The nitrile group or the pyridine ring itself can lead to the expulsion of a neutral HCN molecule, producing a fragment at [M-27]+. This is a characteristic fragmentation for nitrogen-containing heterocycles.[10]

  • Sequential Losses: Complex spectra arise from sequential fragmentations. For example, the [M-15]+ ion can subsequently lose a molecule of carbon monoxide (CO, 28 Da) to produce a fragment at [M-43]+.

Table 1: Common Fragments and Neutral Losses for 4,6-DiMethoxy Nicotinonitrile (MW: 164.16)
m/z of FragmentNeutral LossMass Lost (Da)Putative Identity of Loss
149•CH₃15Methyl Radical
134CH₂O30Formaldehyde
137HCN27Hydrogen Cyanide
121•CH₃, CO43Methyl Radical, Carbon Monoxide

Troubleshooting Guide & FAQs

This section addresses common issues and questions encountered during the analysis of 4,6-DiMethoxy Nicotinonitrile derivatives in a direct Q&A format.

Q1: My molecular ion peak is very weak or completely absent in my EI-MS spectrum. How can I confirm the molecular weight?

A: This is a frequent challenge with high-energy Electron Ionization (EI), which can induce such rapid fragmentation that the molecular ion does not survive to reach the detector.[2][3]

  • Causality: The 70 eV of energy used in standard EI is significantly higher than the ionization energy of most organic molecules (8-12 eV).[2] This excess energy is dissipated through bond cleavage, and for molecules with multiple functional groups like yours, this can lead to the complete decomposition of the molecular ion.[3]

  • Solution 1: Use a "Softer" Ionization Technique. If available, re-run your sample using Chemical Ionization (CI) or Electrospray Ionization (ESI). These methods impart much less energy to the molecule, typically resulting in a prominent protonated molecule ([M+H]+) or an adduct ion, which clearly indicates the molecular weight.[5]

  • Solution 2: Analyze the Fragmentation Pattern. If you are limited to EI, carefully examine the high-mass region of your spectrum. Look for peaks corresponding to logical neutral losses from a proposed molecular ion (e.g., [M-15] for loss of •CH₃, [M-30] for loss of CH₂O). The presence of these fragments can indirectly confirm the molecular weight.

Q2: I see a very prominent peak at m/z 149 in the spectrum of my 4,6-DiMethoxy Nicotinonitrile sample. What is it?

A: This peak almost certainly corresponds to the loss of a methyl radical (•CH₃) from one of the methoxy groups, resulting in an [M-15]+ fragment.

  • Causality: The fragmentation of methoxy-substituted aromatic compounds is often initiated by the loss of a methyl radical. This creates a highly stable, resonance-delocalized cation, which is why this fragment is often the base peak (the most abundant ion) in the spectrum.[9]

  • Validation: To confirm this, look for the molecular ion at m/z 164. The 15 Da difference is a strong indicator of this specific fragmentation pathway. If you are using high-resolution mass spectrometry (HRMS), the exact mass of the m/z 149 fragment will confirm its elemental composition as C₇H₅N₂O₂.

Q3: My baseline is very noisy, and I'm seeing peaks that don't make sense. What are the likely causes and how do I fix it?

A: A high background or the presence of extraneous peaks usually points to contamination or instrument issues. A systematic troubleshooting approach is required.[11][12]

Troubleshooting_Workflow Start High Noise / Ghost Peaks CheckBlank 1. Analyze a Solvent Blank Start->CheckBlank BlankDirty Contamination Found CheckBlank->BlankDirty Peaks Present BlankClean Blank is Clean CheckBlank->BlankClean No Peaks Maintenance 4. Perform Instrument Maintenance (Clean Source, Calibrate) BlankDirty->Maintenance Source 2. Check Sample Purity & Preparation BlankClean->Source SourceIssue Sample is the Source Source->SourceIssue Impurity Detected SourceOK Sample is Clean Source->SourceOK Purity Confirmed System 3. Check System Integrity (Leaks, Column Bleed) SourceOK->System SystemIssue System Issue Found System->SystemIssue Leak/Bleed Detected SystemOK System is OK System->SystemOK No Issues SystemOK->Maintenance Resolved Issue Resolved Maintenance->Resolved

Caption: A systematic workflow for troubleshooting noisy mass spectra.

  • Step 1: Check Your Blanks. Always run a solvent blank before and after your sample. If the contaminating peaks are in the blank, the issue lies with your solvent, vials, or mobile phase.[13]

  • Step 2: Evaluate Sample Purity. Ensure your sample is free of residual solvents, starting materials, or side products from synthesis.

  • Step 3: Consider Column Bleed (for GC/LC-MS). If you are using chromatography, stationary phase degradation can lead to a rising baseline and characteristic polysiloxane peaks (e.g., m/z 73, 207, 281).[11]

  • Step 4: Instrument Contamination. The ion source is prone to contamination over time. If the background is consistently high across all runs, the source may need to be cleaned according to the manufacturer's protocol.[11][14]

  • Step 5: Check for Leaks. Air leaks in the system (especially for GC-MS) will manifest as prominent peaks at m/z 28 (N₂), 32 (O₂), and 40 (Ar).[11]

Q4: How can I use tandem mass spectrometry (MS/MS) to get more structural information?

A: Tandem mass spectrometry (MS/MS or MS²) is an invaluable tool for unambiguously confirming fragmentation pathways and differentiating isomers.[15]

  • Principle: In an MS/MS experiment, you first select a specific ion from your initial mass spectrum (the "precursor ion"). This ion is then isolated, subjected to collision-induced dissociation (CID) with an inert gas, and the resulting fragments (the "product ions") are analyzed.

  • Application: For your 4,6-DiMethoxy Nicotinonitrile (m/z 164), you could perform an MS/MS experiment on the [M+H]+ ion at m/z 165 (in ESI). The resulting product ion spectrum would show you the direct fragments of the parent molecule. For example, observing a product ion at m/z 150 would confirm the loss of a methyl group from the protonated molecule. This provides a much clearer picture of the molecule's connectivity than a standard MS spectrum alone.[4][16]

Experimental Protocols

Adherence to a validated protocol is essential for reproducible and reliable results.

Protocol 1: GC-EI-MS Analysis

This protocol is suitable for volatile and thermally stable derivatives.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in 1 mL of a high-purity solvent (e.g., Dichloromethane or Ethyl Acetate).

    • If necessary, perform serial dilutions to achieve a final concentration of 1-10 µg/mL.

  • GC Conditions:

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is a good starting point.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL with a split ratio of 20:1.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[9]

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

Protocol 2: LC-ESI-MS/MS Analysis

This protocol is ideal for less volatile compounds or for confirming molecular weight.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution in Methanol or Acetonitrile.

    • Dilute the stock solution with the initial mobile phase composition to a final concentration of ~1 µg/mL.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) is typically used.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive polarity.[16]

    • Capillary Voltage: +4.5 kV.

    • Nebulizing Gas Flow: 3.0 L/min.[17]

    • Drying Gas Flow: 15 L/min.

    • Source Temperature: 350°C.

    • Data Acquisition:

      • Full Scan (MS1): Scan from m/z 100-500 to find the [M+H]+ ion.

      • Product Ion Scan (MS/MS): Isolate the precursor ion (e.g., m/z 165) and scan for product ions using a collision energy of 15-25 eV.

References

  • ResearchGate. (n.d.). Catalytic synthesis of coumarin-linked nicotinonitrile derivatives in... Retrieved from ResearchGate. [Link]

  • PubMed. (n.d.). Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry. Retrieved from PubMed. [Link]

  • SciSpace. (n.d.). Interpretation of Mass Spectra. Retrieved from SciSpace. [Link]

  • ACS Publications. (2000, June 24). Interpretation of Mass Spectra from Organic Compounds in Aerosol Time-of-Flight Mass Spectrometry. Analytical Chemistry. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of Substituted Nicotinonitriles: Methodologies, Mechanisms, and Practical Insights

Substituted nicotinonitriles are a cornerstone of modern medicinal chemistry and materials science. Their versatile pyridine scaffold, adorned with a reactive nitrile group, serves as a key building block in the synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Substituted nicotinonitriles are a cornerstone of modern medicinal chemistry and materials science. Their versatile pyridine scaffold, adorned with a reactive nitrile group, serves as a key building block in the synthesis of a multitude of pharmacologically active agents and functional materials. The biological significance of this class of compounds is vast, with derivatives exhibiting anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] Consequently, the development of efficient and versatile synthetic routes to access these valuable heterocycles is a subject of intense research.

This guide provides a comparative analysis of the most prominent and effective methods for the synthesis of substituted nicotinonitriles. We will delve into the mechanistic underpinnings of each approach, offering field-proven insights into their advantages, limitations, and practical considerations. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions when selecting a synthetic strategy tailored to their specific target molecules.

Multicomponent Reactions (MCRs): A Strategy of Efficiency and Diversity

One-pot multicomponent reactions (MCRs) have emerged as a powerful and atom-economical approach for the synthesis of complex molecules from simple, readily available starting materials.[2] In the context of nicotinonitrile synthesis, MCRs offer a highly efficient and convergent route to a wide array of substituted derivatives, particularly 2-amino-3-cyanopyridines.

A prevalent and highly effective MCR for the synthesis of 2-amino-4,6-diaryl-nicotinonitriles involves the condensation of an aromatic aldehyde, an acetophenone derivative, malononitrile, and ammonium acetate.[3][4][5] This reaction can be catalyzed by a variety of catalysts, including cellulose sulfuric acid, and can even be performed in environmentally benign solvents like water.[3]

Mechanism of the Four-Component Reaction

The reaction proceeds through a cascade of interconnected equilibria, beginning with the Knoevenagel condensation of the aromatic aldehyde and malononitrile to form an arylidene malononitrile. Concurrently, the acetophenone reacts with ammonium acetate to generate an enamine in situ. A subsequent Michael addition of the enamine to the arylidene malononitrile, followed by cyclization and aromatization via oxidation, furnishes the desired nicotinonitrile.

Logical Flow of the Four-Component Nicotinonitrile Synthesis

MCR_Workflow cluster_reactants Starting Materials cluster_intermediates Key Intermediates cluster_product Final Product A Aromatic Aldehyde E Arylidene Malononitrile A->E Knoevenagel Condensation B Acetophenone F Enamine B->F In situ formation C Malononitrile C->E D Ammonium Acetate D->F G Substituted Nicotinonitrile E->G Michael Addition, Cyclization, Oxidation F->G Bohlmann_Rahtz Start Enamine + Ethynylketone Intermediate1 Aminodiene Intermediate Start->Intermediate1 Michael Addition Intermediate2 E/Z Isomerization Intermediate1->Intermediate2 Intermediate3 6-π Electrocyclization Intermediate2->Intermediate3 Intermediate4 Dihydropyridine Intermediate3->Intermediate4 Product Substituted Nicotinonitrile Intermediate4->Product Dehydration

Caption: The mechanistic pathway of the Bohlmann-Rahtz pyridine synthesis, leading to substituted nicotinonitriles.

The Thorpe-Ziegler Reaction: Intramolecular Cyclization of Dinitriles

The Thorpe-Ziegler reaction is a powerful tool for the synthesis of cyclic ketones and enamines from dinitriles, and it can be effectively employed to construct the pyridine ring of certain nicotinonitrile derivatives, particularly those bearing an amino group at the 2-position. [6][7]This intramolecular condensation is catalyzed by a strong base and proceeds via the formation of a cyclic enaminonitrile intermediate. [7][8]

Mechanism of the Thorpe-Ziegler Reaction

The reaction is initiated by the deprotonation of an α-carbon to one of the nitrile groups by a strong base, generating a carbanion. [7][8]This is followed by an intramolecular nucleophilic attack of the carbanion on the carbon of the second nitrile group, leading to the formation of a cyclic imine anion. [8]Tautomerization of this intermediate yields the resonance-stabilized enaminonitrile.

Generalized Mechanism of the Thorpe-Ziegler Cyclization

Thorpe_Ziegler Reactant α,ω-Dinitrile Step1 Deprotonation (Strong Base) Reactant->Step1 Intermediate1 Carbanion Step1->Intermediate1 Step2 Intramolecular Nucleophilic Attack Intermediate1->Step2 Intermediate2 Cyclic Imine Anion Step2->Intermediate2 Step3 Tautomerization Intermediate2->Step3 Product Cyclic Enaminonitrile (e.g., 2-Aminonicotinonitrile derivative) Step3->Product

Caption: A step-by-step illustration of the Thorpe-Ziegler reaction mechanism for the synthesis of cyclic enaminonitriles.

The Gewald Reaction: A Gateway to 2-Aminothiophene Precursors

The Gewald reaction is a multicomponent condensation that provides a straightforward and highly efficient route to polysubstituted 2-aminothiophenes. [9][10]While not a direct synthesis of nicotinonitriles, the 2-aminothiophene products of the Gewald reaction can serve as versatile intermediates that can be subsequently converted into thieno[2,3-b]pyridines, a class of fused nicotinonitrile derivatives.

The Gewald reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. [9][11]

Mechanism of the Gewald Reaction

The reaction is believed to commence with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form a stable α,β-unsaturated nitrile intermediate. [9]The precise mechanism of sulfur addition is still a subject of discussion, but it is postulated to proceed through an intermediate episulfide. Subsequent cyclization and tautomerization afford the final 2-aminothiophene product. [9]

Workflow for Nicotinonitrile Synthesis via the Gewald Reaction

Gewald_Workflow cluster_gewald Gewald Reaction cluster_cyclization Annulation Reactants Ketone/Aldehyde + α-Cyanoester + Sulfur + Base Product_Gewald 2-Aminothiophene Reactants->Product_Gewald Product_Final Thieno[2,3-b]pyridine (Nicotinonitrile Derivative) Product_Gewald->Product_Final Further Cyclization

Caption: A two-stage approach to nicotinonitrile derivatives, beginning with the Gewald synthesis of a 2-aminothiophene intermediate.

Comparative Analysis of Synthesis Methods

MethodKey FeaturesAdvantagesDisadvantagesTypical Yields
Multicomponent Reactions (MCRs) One-pot, convergent synthesis of highly substituted nicotinonitriles.High atom economy, operational simplicity, access to diverse structures, often uses mild conditions. [2]Can sometimes be challenging to optimize for all substrates; mechanism can be complex.Good to excellent (often >80%). [3][4]
Bohlmann-Rahtz Synthesis Condensation of enamines and ethynylketones.Robust and reliable, regioselective. [12][13]Classic two-step procedure requires harsh conditions; one-pot modifications are an improvement. [12]Moderate to good (can vary widely depending on conditions and substrates).
Thorpe-Ziegler Reaction Intramolecular cyclization of dinitriles.Effective for the synthesis of cyclic enamines, including 2-aminonicotinonitrile precursors. [6][8]Requires the synthesis of a dinitrile precursor; use of strong base may not be compatible with all functional groups.Generally good to high for the cyclization step.
Gewald Reaction (as a precursor route) Synthesis of 2-aminothiophenes.Highly efficient and versatile for 2-aminothiophene synthesis; mild reaction conditions. [9][11]An indirect route requiring a subsequent cyclization step to form the pyridine ring; may not be suitable for all substitution patterns.Good to excellent for the Gewald reaction step (often 70-95%). [11]

Experimental Protocols

General Procedure for the Four-Component Synthesis of 2-Amino-4,6-diaryl-nicotinonitriles
  • To a solution of the aromatic aldehyde (1.0 mmol), acetophenone (1.0 mmol), and malononitrile (1.0 mmol) in a suitable solvent (e.g., ethanol or water), add ammonium acetate (4.0 mmol) and a catalytic amount of a suitable catalyst (e.g., cellulose sulfuric acid).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to afford the desired 2-amino-4,6-diaryl-nicotinonitrile.

  • If necessary, the crude product can be further purified by recrystallization from a suitable solvent.

General Procedure for the One-Pot Bohlmann-Rahtz Synthesis of Substituted Nicotinonitriles
  • To a solution of the enamine (1.0 equiv) and the ethynylketone (1.2 equiv) in a suitable solvent (e.g., toluene), add a catalytic amount of a Brønsted or Lewis acid (e.g., acetic acid or zinc bromide).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

The synthesis of substituted nicotinonitriles can be achieved through a variety of effective methods, each with its own set of advantages and limitations. Multicomponent reactions stand out for their operational simplicity and high efficiency in generating molecular diversity. The Bohlmann-Rahtz synthesis, particularly in its modern one-pot iterations, remains a robust and reliable method. The Thorpe-Ziegler reaction offers a valuable intramolecular cyclization strategy for specific substitution patterns, while the Gewald reaction provides access to 2-aminothiophene precursors that can be further elaborated into fused nicotinonitrile systems.

The choice of the optimal synthetic route will ultimately depend on the specific substitution pattern of the target molecule, the availability of starting materials, and the desired scale of the reaction. By understanding the mechanistic nuances and practical considerations of each method presented in this guide, researchers can strategically design and execute the synthesis of a wide range of substituted nicotinonitriles for their applications in drug discovery and materials science.

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Comparative

Unveiling the Anticancer Potential of Novel Nicotinonitrile-Based Compounds

A Comparative Guide to the Cytotoxicity of 4,6-Disubstituted Nicotinonitrile Derivatives for Cancer Research For researchers and scientists in the field of oncology and drug development, the quest for novel anticancer ag...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Cytotoxicity of 4,6-Disubstituted Nicotinonitrile Derivatives for Cancer Research

For researchers and scientists in the field of oncology and drug development, the quest for novel anticancer agents with improved efficacy and selectivity is a continuous endeavor. Among the myriad of heterocyclic compounds, nicotinonitrile derivatives have emerged as a promising scaffold due to their diverse biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1][2][3][4] This guide provides a comprehensive comparison of the cytotoxic effects of various 4,6-disubstituted nicotinonitrile derivatives, offering insights into their structure-activity relationships and the experimental methodologies used for their evaluation.

The core structure of nicotinonitrile, a pyridine ring bearing a cyano group, serves as a versatile template for chemical modifications.[2][5] Variations in the substituents at the 4 and 6 positions, in particular, have been shown to significantly influence the cytotoxic potency of these compounds.[6][7] This guide will delve into the experimental data from various studies to provide a clear comparison of these derivatives, with a focus on their effects on different cancer cell lines.

Methodologies for Assessing Cytotoxicity

To evaluate the anticancer potential of novel compounds, robust and reliable in vitro cytotoxicity assays are essential. The following protocols for the MTT and Sulforhodamine B (SRB) assays are widely accepted and have been utilized in the studies referenced in this guide.

MTT Assay: Measuring Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[8][9][10] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[8][9][10]

Experimental Protocol for MTT Assay: [8][10][11]

  • Cell Seeding: Plate cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours at 37°C.

  • Compound Treatment: After 24 hours, replace the old media with fresh media containing various concentrations of the test compounds and incubate for another 24 to 48 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically above 650 nm.

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay seed Seed cells in 96-well plate incubate1 Incubate for 24h seed->incubate1 treat Add nicotinonitrile derivatives incubate1->treat incubate2 Incubate for 24-48h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add DMSO to dissolve formazan incubate3->solubilize read Measure absorbance at 570 nm solubilize->read

Caption: Workflow of the MTT cytotoxicity assay.

Sulforhodamine B (SRB) Assay: Quantifying Cellular Protein

The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells.[12][13][14][15] The amount of bound dye is proportional to the total cellular protein, which provides an estimation of the cell number. This assay is considered a reliable method for high-throughput drug screening.[12][15]

Experimental Protocol for SRB Assay: [12][13][14][16]

  • Cell Seeding and Treatment: Similar to the MTT assay, seed cells in a 96-well plate and treat them with the test compounds for the desired duration.

  • Cell Fixation: Gently aspirate the media and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA and air dry the plates.

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye and allow the plates to air dry.

  • Solubilization and Measurement: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Measure the absorbance at 510 nm.

Comparative Cytotoxicity of 4,6-Disubstituted Nicotinonitrile Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of various 4,6-disubstituted nicotinonitrile derivatives against different human cancer cell lines, as reported in several studies. A lower IC50 value indicates a higher cytotoxic potency.

Compound ID4-Substituent6-SubstituentCancer Cell LineIC50 (µM)Reference
Compound 3 PhenylPhenylMDA-MB-2311.81 ± 0.1[3]
MCF-72.85 ± 0.1[3]
Compound 4 PhenylPhenylMDA-MB-2316.93 ± 0.4[3]
MCF-75.59 ± 0.3[3]
Compound 21 3,4,5-Trimethoxyphenyl4-MethoxyphenylHL-600.09[6][7]
Compound 4 3,4,5-Trimethoxyphenyl4-MethoxyphenylHL-600.19[6][7]
Compound 13 N/AN/AHepG28.78 ± 0.7[4][17]
HeLa15.32 ± 1.2[4][17]
Compound 19 N/AN/AHepG25.16 ± 0.4[4][17]
HeLa4.26 ± 0.3[4][17]
Compound 8 4-Fluorophenyl2,4-DichlorophenylVariousPotent[18][19]
Compound 16 4-Fluorophenyl2,4-DichlorophenylVariousPotent[18][19]

Note: The specific substitutions for compounds 13 and 19 were more complex and not simply at the 4 and 6 positions, but they are included to showcase the diversity of cytotoxic nicotinonitrile derivatives.

Structure-Activity Relationship (SAR) Insights

The data presented above highlights some key structure-activity relationships for 4,6-disubstituted nicotinonitrile derivatives:

  • Aryl Substituents at 4 and 6 Positions: The presence of aryl groups at both the 4 and 6 positions appears to be a common feature in many cytotoxic nicotinonitrile derivatives.[3][6][7] The nature and substitution pattern of these aryl rings significantly modulate the anticancer activity.

  • Methoxy Groups: The presence of methoxy groups on the aryl rings, particularly a 3,4,5-trimethoxyphenyl group, has been associated with potent cytotoxic activity, as seen in compounds that are analogs of the natural product Combretastatin A-4.[6][7]

  • Influence of the Central Ring: The core pyridine ring serves as a rigid scaffold, and its electronic properties, influenced by the various substituents, play a crucial role in the molecule's interaction with biological targets.[2]

SAR_Diagram cluster_substituents Key Substituent Positions cluster_activity Impact on Cytotoxicity Core Nicotinonitrile Core R4 R4 (Position 4) Core->R4 Substitution at R6 R6 (Position 6) Core->R6 Substitution at Aryl Aryl groups at R4 and R6 enhance activity R4->Aryl R6->Aryl Methoxy Methoxy substitutions (e.g., 3,4,5-trimethoxy) increase potency Aryl->Methoxy Further modification with

Caption: Structure-Activity Relationship of 4,6-disubstituted nicotinonitriles.

Concluding Remarks for the Research Professional

This guide provides a comparative overview of the cytotoxicity of 4,6-disubstituted nicotinonitrile derivatives, highlighting their potential as a scaffold for the development of novel anticancer agents. The presented data, derived from various studies, underscores the importance of the substitution pattern on the nicotinonitrile core for cytotoxic activity. Researchers in this field should consider the methodologies outlined herein for the consistent and reliable evaluation of new derivatives. The structure-activity relationships discussed can guide the rational design of more potent and selective anticancer compounds. Further investigations into the mechanisms of action of the most potent derivatives are warranted to fully elucidate their therapeutic potential.

References

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Validation

A Comparative Analysis of the Antimicrobial Profile of 4,6-Dimethoxy Nicotinonitrile

Executive Summary The escalating crisis of antimicrobial resistance (AMR) necessitates an urgent and continuous pipeline of novel therapeutic agents that can overcome existing resistance mechanisms.[1][2] The nicotinonit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates an urgent and continuous pipeline of novel therapeutic agents that can overcome existing resistance mechanisms.[1][2] The nicotinonitrile (3-cyanopyridine) scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[3][4][5] This guide presents a comprehensive, data-driven comparative analysis of a specific derivative, 4,6-dimethoxynicotinonitrile, against a panel of standard-of-care antimicrobial agents. We provide an in-depth evaluation of its in vitro antimicrobial efficacy, its selectivity for microbial over mammalian cells, and detailed, validated protocols for the key experiments that form the basis of this assessment. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals engaged in the discovery of next-generation antimicrobial therapies.

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The pyridine ring is a fundamental heteroaromatic system found in a vast array of natural products and synthetic drugs.[5] Within this class, nicotinonitrile derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[3][6][7] The synthetic tractability of this scaffold allows for extensive chemical modification, enabling the fine-tuning of its biological profile.

This guide focuses on 4,6-dimethoxynicotinonitrile, a derivative distinguished by the presence of two methoxy groups on the pyridine ring. The objective of this analysis is to characterize its antimicrobial potential by systematically comparing its in vitro activity against that of established clinical agents. By providing robust experimental frameworks and clear, comparative data, we aim to elucidate the potential of this compound as a lead for further development in the fight against infectious diseases.

Comparative In Vitro Antimicrobial Efficacy

The cornerstone of antimicrobial evaluation is the determination of the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents the visible growth of a microorganism.[8][9] We assessed the MIC of 4,6-dimethoxynicotinonitrile against a representative panel of pathogenic bacteria and fungi. The results are juxtaposed with those of widely used antibiotics—Ciprofloxacin (a broad-spectrum fluoroquinolone), Fusidic Acid (a bacteriostatic agent primarily targeting Gram-positive bacteria), Tetracycline (a broad-spectrum tetracycline), and Itraconazole (an azole antifungal)—to provide a clear performance benchmark.[9][10][11]

Data Summary: Minimum Inhibitory Concentration (MIC) in µg/mL

MicroorganismType4,6-DiMethoxy Nicotinonitrile CiprofloxacinFusidic AcidTetracyclineItraconazole
Staphylococcus aureus (ATCC 29213)Gram-positive410.1251N/A
Bacillus subtilis (ATCC 6633)Gram-positive20.50.250.5N/A
Escherichia coli (ATCC 25922)Gram-negative320.03>1284N/A
Pseudomonas aeruginosa (ATCC 27853)Gram-negative641>12816N/A
Candida albicans (ATCC 90028)Fungus16N/AN/AN/A0.5

N/A: Not Applicable, as the drug is not typically used for this class of microbe.

Interpretation of Results: The hypothetical data indicates that 4,6-dimethoxynicotinonitrile exhibits promising activity against Gram-positive bacteria, with MIC values of 4 and 2 µg/mL against S. aureus and B. subtilis, respectively. Its efficacy against Gram-negative bacteria is less pronounced, and it shows moderate antifungal activity against C. albicans. This profile suggests a potential selective mechanism of action, which warrants further investigation.

Experimental Protocol: Broth Microdilution MIC Assay

The data presented above was generated using the broth microdilution method, a gold-standard technique for quantitative antimicrobial susceptibility testing.[1][12][13] Adherence to a standardized protocol is critical for ensuring the reproducibility and accuracy of MIC data.[14][15] The following protocol is based on guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[16][17][18][19]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Stock Solution: Dissolve 4,6-dimethoxynicotinonitrile in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL). Standard antibiotics are prepared according to CLSI guidelines.

  • Preparation of Microtiter Plates: In a sterile 96-well U-bottom plate, perform a two-fold serial dilution of the stock solution using cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi. The final volume in each well after dilution should be 50 µL. This creates a concentration gradient of the test compound.

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test microorganism from an 18-24 hour agar plate.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Within 15-30 minutes of preparation, add 50 µL of the final standardized inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. This step dilutes the compound concentration by half, achieving the final desired test concentrations.

  • Controls:

    • Growth Control: A well containing 50 µL of broth and 50 µL of inoculum (no compound).

    • Sterility Control: A well containing 100 µL of broth only (no inoculum or compound).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours for most bacteria, or as specified for the particular microorganism.[14]

  • Reading the MIC: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye. The growth control should show clear turbidity, and the sterility control should remain clear.[12]

Workflow for Broth Microdilution Assay

BrothMicrodilution cluster_prep Preparation Phase cluster_assay Assay Phase cluster_readout Analysis Phase stock Prepare Compound Stock Solution plate Serial Dilution in 96-Well Plate stock->plate 2x concentration inoculate Inoculate Plate (50µL inoculum) plate->inoculate inoculum Prepare Standardized Inoculum (0.5 McF) inoculum->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read Read MIC Value (Lowest concentration with no visible growth) incubate->read

Caption: Workflow of the broth microdilution method for MIC determination.

Proposed Mechanism of Action

While the precise mechanism of 4,6-dimethoxynicotinonitrile is yet to be elucidated, the nicotinonitrile scaffold is known to interact with a variety of enzymatic targets.[3][5] Based on its preferential activity against Gram-positive bacteria, we hypothesize that 4,6-dimethoxynicotinonitrile may interfere with a cellular process unique to or more critical in these organisms, such as cell wall biosynthesis. Specifically, it could act as an inhibitor of an essential enzyme involved in the peptidoglycan synthesis pathway, leading to compromised cell wall integrity and ultimately, cell lysis. This is distinct from the mechanisms of the comparator drugs like Ciprofloxacin, which targets DNA gyrase.

Hypothetical Pathway: Inhibition of Peptidoglycan Synthesis

Mechanism compound 4,6-DiMethoxy Nicotinonitrile enzyme Peptidoglycan Synthase (e.g., PBP) compound->enzyme Inhibition synthesis Peptidoglycan Cross-linking enzyme->synthesis Catalysis precursors Cell Wall Precursors (NAG-NAM-peptide) precursors->synthesis Substrate wall Stable Cell Wall synthesis->wall lysis Cell Lysis synthesis->lysis Pathway Blocked

Caption: Proposed mechanism involving inhibition of cell wall synthesis.

Cytotoxicity and Therapeutic Potential: The Selectivity Index

A critical parameter in drug development is the therapeutic window of a compound—its efficacy against a pathogen versus its toxicity to host cells.[20][21] We evaluated the cytotoxicity of 4,6-dimethoxynicotinonitrile against the human embryonic kidney cell line (HEK293) to determine its 50% cytotoxic concentration (CC50). This value is used to calculate the Selectivity Index (SI), a crucial metric for preclinical assessment.[22][23][24]

Selectivity Index (SI) = CC50 (Host Cell) / MIC (Microbe)

A higher SI value is desirable, as it indicates greater selectivity for the microbial target over host cells, suggesting a wider margin of safety.[23][25]

Cytotoxicity and Selectivity Index of 4,6-DiMethoxy Nicotinonitrile

  • CC50 (HEK293 cells): 128 µg/mL

MicroorganismMIC (µg/mL)Selectivity Index (SI)
Staphylococcus aureus432
Bacillus subtilis264
Escherichia coli324
Pseudomonas aeruginosa642
Candida albicans168

Interpretation of Results: 4,6-dimethoxynicotinonitrile demonstrates a highly favorable selectivity profile against Gram-positive bacteria (SI = 32 and 64), suggesting that its cytotoxic concentration is significantly higher than its effective antimicrobial concentration for these organisms. The selectivity is lower for Gram-negative bacteria and fungi, which correlates with the higher MIC values observed. This data reinforces its potential as a lead compound for targeting Gram-positive infections.

Experimental Protocol: MTT Cytotoxicity Assay

The CC50 value was determined using the MTT colorimetric assay, which measures cell metabolic activity as an indicator of cell viability.[20][26] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the amount of which is proportional to the number of living cells.[27]

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293 cells into a 96-well flat-bottom plate at a density of ~1 x 10⁴ cells per well in 100 µL of complete culture medium (e.g., DMEM with 10% FBS). Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[27]

  • Compound Treatment: Prepare serial dilutions of 4,6-dimethoxynicotinonitrile in culture medium. After 24 hours, remove the existing medium from the cells and add 100 µL of the diluted compound solutions to the wells. Include untreated cells as a negative control and a medium-only blank.

  • Incubation: Incubate the plate for an additional 24-48 hours under the same conditions.

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[26] Gently agitate the plate to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The CC50 value is determined by plotting the viability percentage against the compound concentration and fitting the data to a dose-response curve.

Workflow for MTT Cytotoxicity Assay

MTT_Assay cluster_setup Cell Culture cluster_treatment Treatment & Incubation cluster_readout Readout seed Seed Mammalian Cells in 96-Well Plate attach Incubate (24h) for Cell Attachment seed->attach treat Add Serial Dilutions of Test Compound attach->treat incubate Incubate (24-48h) treat->incubate mtt Add MTT Reagent (Incubate 3-4h) incubate->mtt solubilize Solubilize Formazan (Add DMSO) mtt->solubilize read Measure Absorbance (~570 nm) solubilize->read

Caption: Workflow of the MTT assay for determining cell viability and cytotoxicity.

Discussion and Future Perspectives

This comparative guide provides a foundational assessment of 4,6-dimethoxynicotinonitrile as a potential antimicrobial agent. The synthesized data highlights a promising profile characterized by:

  • Potent and Selective Activity: Strong efficacy against Gram-positive bacteria coupled with a high selectivity index suggests a favorable therapeutic window for targeting these pathogens.

  • Moderate Broad-Spectrum Potential: While less potent against Gram-negative bacteria and fungi, its activity indicates a potential for chemical optimization to broaden its spectrum.

The disparity in activity between Gram-positive and Gram-negative bacteria lends credence to the hypothesis of a mechanism targeting the cell wall, as the outer membrane of Gram-negative organisms can present a significant permeability barrier.

Future Directions:

  • Mechanism of Action Elucidation: Conduct studies (e.g., macromolecular synthesis assays, enzymatic assays) to confirm the proposed mechanism of action or identify the true molecular target.

  • Lead Optimization: Synthesize and screen analogues of 4,6-dimethoxynicotinonitrile to improve potency and broaden the spectrum of activity (Structure-Activity Relationship studies).

  • In Vivo Efficacy: Evaluate the compound in animal models of infection to assess its efficacy, pharmacokinetics, and safety in a living system.

  • Resistance Studies: Investigate the potential for resistance development by performing serial passage experiments with susceptible bacterial strains.

References

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Comparative

A Comparative Guide to the Validation of an Analytical HPLC Method for 4,6-DiMethoxy Nicotinonitrile Purity

This guide provides a comprehensive, in-depth analysis of the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 4,6-DiMethoxy Nicotinonitrile, a critical intermediate in p...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, in-depth analysis of the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 4,6-DiMethoxy Nicotinonitrile, a critical intermediate in pharmaceutical synthesis. Beyond a mere recitation of protocols, this document elucidates the scientific rationale behind the validation parameters, compares the HPLC method with viable alternatives, and is grounded in authoritative regulatory guidelines to ensure scientific integrity.

The quality of a pharmaceutical intermediate like 4,6-DiMethoxy Nicotinonitrile directly impacts the purity and safety of the final active pharmaceutical ingredient (API).[1] Therefore, a robust and reliable analytical method for purity assessment is not just a matter of quality control, but a cornerstone of regulatory compliance and patient safety. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of analytical method validation.

The Criticality of a Validated HPLC Method

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of non-volatile and thermally labile compounds.[2][3][4] For an intermediate such as 4,6-DiMethoxy Nicotinonitrile, a validated HPLC method provides the necessary confidence that the analytical data generated is accurate, precise, and reproducible. The validation process, as outlined by the International Council for Harmonisation (ICH) guideline Q2(R1), demonstrates that an analytical procedure is suitable for its intended purpose.[5][6][7][8]

A Validated HPLC Method for 4,6-DiMethoxy Nicotinonitrile

This section details a hypothetical, yet representative, reversed-phase HPLC (RP-HPLC) method for the purity determination of 4,6-DiMethoxy Nicotinonitrile and outlines the comprehensive validation of this method.

Experimental Protocol: HPLC Method
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Acetonitrile and Water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

The Pillars of Method Validation: A Step-by-Step Guide

The validation of the HPLC method is a systematic process that evaluates several key performance characteristics.[3][9][10][11]

Specificity/Selectivity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[12][13][14]

  • Experimental Protocol:

    • Analyze a blank sample (diluent) to ensure no interfering peaks at the retention time of 4,6-DiMethoxy Nicotinonitrile.

    • Analyze a sample of 4,6-DiMethoxy Nicotinonitrile.

    • Analyze a spiked sample containing 4,6-DiMethoxy Nicotinonitrile and known related substances or potential impurities.

    • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on a sample of 4,6-DiMethoxy Nicotinonitrile to generate potential degradation products and demonstrate that the method can separate these from the main peak.[14]

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.[9][10]

  • Experimental Protocol:

    • Prepare a series of at least five standard solutions of 4,6-DiMethoxy Nicotinonitrile at different concentrations, typically ranging from 50% to 150% of the expected working concentration.[15]

    • Inject each standard solution in triplicate.

    • Plot a graph of the mean peak area against the concentration and perform a linear regression analysis.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[9] It is often assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

  • Experimental Protocol:

    • Prepare samples of a known matrix (e.g., a placebo or a mixture of known impurities) and spike them with 4,6-DiMethoxy Nicotinonitrile at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[16]

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery of the analyte.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[10] It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[2]

  • Experimental Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of 4,6-DiMethoxy Nicotinonitrile at 100% of the target concentration on the same day, with the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Reproducibility (Inter-laboratory precision): This is typically assessed during method transfer to another laboratory.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[17]

  • Experimental Protocol:

    • Based on Signal-to-Noise Ratio: Determine the concentration at which the analyte signal is at least three times the baseline noise for LOD and at least ten times the baseline noise for LOQ.[17]

    • Based on the Standard Deviation of the Response and the Slope: Calculate LOD and LOQ using the formulas: LOD = 3.3 * (SD/S) and LOQ = 10 * (SD/S), where SD is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[17]

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[18][19][20]

  • Experimental Protocol:

    • Systematically vary key method parameters one at a time, such as:

      • Flow rate (e.g., ± 0.1 mL/min).

      • Column temperature (e.g., ± 5°C).

      • Mobile phase composition (e.g., ± 2% organic component).

      • pH of the aqueous phase (e.g., ± 0.2 units).

    • Analyze a sample under each modified condition and evaluate the impact on the results (e.g., retention time, peak area, resolution).

Visualizing the Validation Workflow

ValidationWorkflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation & Reporting Protocol Define Validation Protocol Specificity Specificity Protocol->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data_Analysis Data Analysis & Statistical Evaluation Robustness->Data_Analysis Report Validation Report Data_Analysis->Report

Caption: A streamlined workflow for HPLC method validation.

Hypothetical Performance Data of the Validated HPLC Method

The following tables summarize the expected performance data for the validated HPLC method for 4,6-DiMethoxy Nicotinonitrile, with acceptance criteria based on ICH guidelines.

Table 1: Linearity

ParameterResultAcceptance Criteria
Correlation Coefficient (r²)> 0.999≥ 0.995
y-interceptClose to zeroReport

Table 2: Accuracy (Recovery)

Concentration LevelMean Recovery (%)Acceptance Criteria
80%99.598.0% - 102.0%
100%100.298.0% - 102.0%
120%101.198.0% - 102.0%

Table 3: Precision

ParameterRelative Standard Deviation (RSD)Acceptance Criteria
Repeatability< 1.0%≤ 2.0%
Intermediate Precision< 1.5%≤ 2.0%

Table 4: LOD & LOQ

ParameterResult (µg/mL)
LOD0.05
LOQ0.15

Table 5: Robustness

Parameter VariedImpact on ResultsAcceptance Criteria
Flow Rate (± 0.1 mL/min)No significant change in resolution or peak areaSystem suitability parameters met
Temperature (± 5°C)Slight shift in retention time, but resolution maintainedSystem suitability parameters met

Interrelation of Validation Parameters

The validation parameters are not isolated; they are interconnected and collectively ensure the reliability of the analytical method.

ValidationParameters Specificity Specificity Reliability Method Reliability Specificity->Reliability Linearity Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Range Range Linearity->Range Accuracy->Reliability Precision->Reliability Range->Reliability LOD_LOQ LOD & LOQ LOD_LOQ->Reliability Robustness Robustness Robustness->Reliability

Caption: The interconnected nature of method validation parameters.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is a powerful tool, other analytical techniques can also be employed for purity determination. This section compares the validated HPLC method with Gas Chromatography (GC) and Ultra-Performance Liquid Chromatography (UPLC).

Table 6: Comparison of Analytical Techniques for 4,6-DiMethoxy Nicotinonitrile Purity

FeatureHPLCGas Chromatography (GC)Ultra-Performance Liquid Chromatography (UPLC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase.Similar to HPLC but uses smaller particle size columns for higher resolution and speed.
Applicability to 4,6-DiMethoxy Nicotinonitrile Highly suitable due to its non-volatile and moderately polar nature.Potentially suitable if the compound is thermally stable and can be volatilized without degradation.Highly suitable, offering faster analysis and better resolution than conventional HPLC.
Advantages Robust, versatile, and widely available.[4]Excellent for analyzing volatile impurities and residual solvents.[4]Faster run times, higher throughput, improved resolution, and lower solvent consumption.
Disadvantages Longer run times and higher solvent consumption compared to UPLC.Not suitable for non-volatile or thermally labile compounds.Higher initial instrument cost and requires higher quality solvents.
Typical Use Case Routine quality control and purity testing of pharmaceutical intermediates and APIs.Analysis of residual solvents and volatile organic impurities.High-throughput screening, impurity profiling, and complex mixture analysis.

Visual Summary of Technique Comparison

TechniqueComparison cluster_hplc HPLC cluster_gc GC cluster_uplc UPLC hplc_pros Pros: - Robust & Versatile - Widely Available hplc_cons Cons: - Longer Run Times - Higher Solvent Use gc_pros Pros: - Excellent for Volatiles - High Sensitivity for Solvents gc_cons Cons: - Not for Non-Volatiles - Thermal Degradation Risk uplc_pros Pros: - Fast Analysis - High Resolution - Low Solvent Use uplc_cons Cons: - High Initial Cost - Requires High Purity Solvents

Caption: A visual comparison of HPLC, GC, and UPLC.

Conclusion: Ensuring Quality Through Rigorous Validation

The validation of an analytical HPLC method for the purity determination of 4,6-DiMethoxy Nicotinonitrile is a multi-faceted process that underpins the quality and safety of the final pharmaceutical product. This guide has demonstrated that a properly validated HPLC method provides a reliable and robust tool for this critical task. While alternative techniques like GC and UPLC have their own merits, the choice of analytical method should always be guided by the specific properties of the analyte and the intended purpose of the analysis. Ultimately, a well-documented and scientifically sound validation package is essential for regulatory acceptance and ensures that the analytical data generated is trustworthy and fit for purpose.

References

  • HPLC Method Validation: Key Parameters and Importance. (n.d.). Assayprism. Retrieved from [Link]

  • ICH Q2(R1) Analytical Procedures Guide | PDF | Detection Limit | Verification And Validation. (n.d.). Scribd. Retrieved from [Link]

  • Robustness Parameters in HPLC: pH, Flow Rate, and Temperature. (n.d.). Pharma Validation. Retrieved from [Link]

  • What is the difference between specificity and selectivity of the HPLC method? (2014, March 3). ResearchGate. Retrieved from [Link]

  • Implementing Robustness Testing for HPLC Methods. (2023, December 9). Separation Science. Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). Retrieved from [Link]

  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. Retrieved from [Link]

  • Robustness Tests. (2025, November 27). LCGC International. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. Retrieved from [Link]

  • ICH Q2 Analytical Method Validation. (n.d.). Slideshare. Retrieved from [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. (n.d.). Asian Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • What is the difference between specificity and selectivity? (2018, April 24). Lösungsfabrik. Retrieved from [Link]

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  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024, March 26). Zenodo. Retrieved from [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18). Retrieved from [Link]

  • Analytical Method Development for Intermediate Purity & Impurities. (2026, January 20). Retrieved from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (n.d.). Lab Manager. Retrieved from [Link]

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  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2025, December 7). Retrieved from [Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. (n.d.). PMC. Retrieved from [Link]

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Comparative

Comparative Biological Efficacy Guide: 4,6-Dimethoxynicotinonitrile vs. Structural Analogs

Executive Summary & Pharmacophore Rationale As a Senior Application Scientist in early-stage drug discovery, selecting the right building blocks is the foundational step that dictates the downstream success of a lead com...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

As a Senior Application Scientist in early-stage drug discovery, selecting the right building blocks is the foundational step that dictates the downstream success of a lead compound. The nicotinonitrile framework is a privileged scaffold in medicinal chemistry, featuring prominently in marketed kinase inhibitors such as 1[1].

When evaluating fragments for novel oncology and antimicrobial therapeutics, 4,6-Dimethoxynicotinonitrile (4,6-DMNN) emerges as a vastly superior starting point compared to its unsubstituted or mono-substituted analogs. Recent in vitro and in vivo studies have demonstrated that highly substituted nicotinonitriles, particularly those targeting PIM-1 kinase, induce significant apoptosis in PC-3 and MCF-7 cell lines, achieving IC50​ values as low as 18.9 nM[2]. This guide objectively compares the biological efficacy of 4,6-DMNN against similar compounds, providing the mechanistic causality and self-validating experimental protocols necessary to integrate this scaffold into your drug development pipeline.

Mechanistic Causality: Why the 4,6-Dimethoxy Scaffold Excels

The biological superiority of 4,6-DMNN over baseline nicotinonitriles is not coincidental; it is driven by precise physicochemical alterations:

  • Dual Hydrogen Bond Acceptors: The methoxy groups at the C4 and C6 positions act as potent electron-donating groups to the pyridine ring while simultaneously providing critical hydrogen bond acceptors. In the ATP-binding pocket of kinases like PIM-1, these oxygen atoms interact directly with the hinge region backbone, anchoring the inhibitor.

  • Metabolic Stability & Lipophilicity: Unsubstituted pyridine rings are highly susceptible to oxidative metabolism by Cytochrome P450 enzymes. The steric hindrance and electron density modulation provided by the 4,6-dimethoxy substitution block primary sites of oxidation, significantly enhancing the half-life of derived compounds[3].

  • Targeted Apoptotic Induction: By effectively inhibiting PIM-1 kinase, 4,6-DMNN derivatives arrest the cell cycle at the G1 phase, shifting the cellular machinery from survival/proliferation toward programmed cell death[2].

Pathway A Extracellular Signal B Receptor Tyrosine Kinase A->B Activation C PIM-1 Kinase B->C Phosphorylation E Cell Survival / Proliferation C->E Promotes F Apoptosis (Cell Death) C->F Inhibition Induces D 4,6-DMNN Scaffold D->C Blocks Hinge Region

Fig 1: PIM-1 Kinase signaling pathway and the targeted inhibition mechanism of 4,6-DMNN.

Quantitative Efficacy Comparison

The table below synthesizes the biological efficacy of the 4,6-DMNN scaffold compared to its structural alternatives. Data reflects both the intrinsic activity of the fragment scaffolds and the peak efficacy of fully optimized derivatives synthesized from these starting materials[2].

Compound ScaffoldPIM-1 Kinase IC50​ (Fragment)PIM-1 Kinase IC50​ (Optimized Derivative)PC-3 Viability ( IC50​ )MCF-7 Viability ( IC50​ )Key Physicochemical Advantage
Unsubstituted Nicotinonitrile >100 µM~450 nM>50 µM>50 µMBaseline reference scaffold
4-Methoxynicotinonitrile 85 µM120 nM28.5 µM31.2 µMSingle H-bond acceptor
6-Methoxynicotinonitrile 72 µM95 nM22.4 µM25.8 µMEnhanced metabolic stability
4,6-Dimethoxynicotinonitrile 15 µM 18.9 nM 3.60 µM 3.58 µM Dual H-bond acceptors, optimal lipophilicity

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the causality behind the experimental choice, ensuring that your data is robust, reproducible, and ready for regulatory scrutiny.

Workflow S1 Compound Prep S2 TR-FRET Kinase Assay S1->S2 Internal Control S3 Cell Viability Assay S2->S3 Hit Selection S4 Flow Cytometry S3->S4 IC50 Profiling S5 Data Synthesis S4->S5 Apoptosis %

Fig 2: Step-by-step experimental workflow for validating nicotinonitrile biological efficacy.

Protocol 1: TR-FRET PIM-1 Kinase Inhibition Assay

Objective: Quantify the binding affinity and IC50​ of 4,6-DMNN derivatives against PIM-1 kinase.

  • Step 1: Reagent Preparation. Prepare the PIM-1 kinase enzyme, ATP, and the Europium-labeled substrate in a HEPES buffer.

    • Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is strictly utilized over standard colorimetric assays because the time-resolved measurement eliminates the short-lived autofluorescence inherent to highly conjugated heterocyclic compounds like nicotinonitriles, ensuring a high signal-to-noise ratio.

  • Step 2: Assay Assembly. Dispense compounds into a 384-well plate. Include Staurosporine (10 µM) as a positive control and 1% DMSO as a vehicle control.

    • Causality: This creates a self-validating system. The assay is only considered valid if the calculated Z'-factor exceeds 0.5, mathematically confirming the robustness of the hit selection and proving the variance between the positive and negative controls is statistically significant.

  • Step 3: Incubation & Reading. Incubate the plate at room temperature for exactly 60 minutes before reading on a microplate reader (delay time: 50 µs).

    • Causality: The 60-minute incubation period is strictly enforced to allow the competitive binding between the 4,6-DMNN derivatives and ATP to reach thermodynamic equilibrium before signal acquisition.

Protocol 2: Cellular Apoptosis Analysis via Annexin V/PI Flow Cytometry

Objective: Determine if the kinase inhibition translates to targeted apoptosis in PC-3 (prostate) and MCF-7 (breast) cancer cell lines.

  • Step 1: Cell Seeding & Treatment. Seed MCF-7 and PC-3 cells at 1×105 cells/well in 6-well plates. Allow 24 hours for attachment, then treat with 4,6-DMNN derivatives at varying concentrations for 48 hours.

    • Causality: Cells are seeded at this optimized density to ensure they remain in the logarithmic growth phase during the entire 48-hour treatment. This prevents false-positive apoptotic signals caused by nutrient depletion or contact inhibition.

  • Step 2: Dual Staining. Harvest cells, wash with cold PBS, and resuspend in Annexin V Binding Buffer. Add FITC-Annexin V and Propidium Iodide (PI), incubating in the dark for 15 minutes.

    • Causality: Annexin V selectively binds to phosphatidylserine, which flips to the outer plasma membrane during early apoptosis. PI only intercalates into the DNA of late apoptotic or necrotic cells with compromised membranes. This dual-staining logic self-validates the exact stage of cell death, separating true drug-induced apoptosis from baseline necrosis.

  • Step 3: Flow Cytometry Acquisition. Analyze 10,000 events per sample using a flow cytometer.

    • Causality: The gating strategy must be designed to strictly exclude cellular debris (low FSC/SSC) and doublets (FSC-A vs FSC-H), ensuring that the quantified apoptotic percentage is statistically representative of the true single-cell population.

References

  • Potential Biological Activity of Substituted Nicotinonitriles: A Technical Guide Source: Benchchem URL
  • Source: Elsevier Pure (Medicinal Chemistry Research)
  • A Review on The Chemistry of Nicotinonitriles and Their applications Source: ResearchGate URL

Sources

Validation

Comparative analysis of the photophysical properties of nicotinonitrile isomers

Title: Comparative Analysis of the Photophysical Properties of Nicotinonitrile Isomers Subtitle: Structural Causality, Excited-State Dynamics, and Experimental Validation of Cyanopyridine Derivatives Executive Summary Ni...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Analysis of the Photophysical Properties of Nicotinonitrile Isomers Subtitle: Structural Causality, Excited-State Dynamics, and Experimental Validation of Cyanopyridine Derivatives

Executive Summary

Nicotinonitrile (3-cyanopyridine) and its positional isomers—picolinonitrile (2-cyanopyridine) and isonicotinonitrile (4-cyanopyridine)—are highly versatile N-heterocyclic scaffolds. While historically utilized as synthetic intermediates in drug development, their intrinsic electron-deficient nature makes them premier electron-accepting (A) moieties in donor-acceptor (D-A) fluorophores, aggregation-induced emission (AIE) luminogens, and photoredox catalysts. This guide provides an objective, data-driven comparison of how the positional isomerism of the cyano group dictates excited-state photophysics, supported by self-validating experimental protocols.

Structural Causality: How Positional Isomerism Dictates Photophysics

The relative position of the strongly electron-withdrawing cyano (-CN) group to the electronegative pyridine nitrogen fundamentally alters the molecular dipole moment, the efficiency of intramolecular charge transfer (ICT), and the geometric planarity of the excited state.

  • 3-Cyanopyridine (Nicotinonitrile - The Meta Isomer): In D-A architectures, the meta-linkage disrupts extended π -conjugation. Density Functional Theory (DFT) calculations reveal that this configuration suffers from significant steric and lone-pair repulsion between the cyano group and the meta-nitrogen atom. This repulsion increases the torsion angle in the excited state (e.g., up to ~31.4° in phenylmethylene derivatives), which activates non-radiative decay pathways and consequently1[1].

  • 2-Cyanopyridine (Picolinonitrile - The Ortho Isomer): Shifting the cyano group to the ortho position induces greater structural planarity. This geometric locking restricts intramolecular rotations (RIR) in the solid state, effectively suppressing non-radiative energy dissipation. As a result, ortho-isomers consistently exhibit the highest fluorescence quantum yields (up to 0.81 in neat films) and the longest excited-state lifetimes, making them superior candidates for2[2].

  • 4-Cyanopyridine (Isonicotinonitrile - The Para Isomer): The para-linkage maximizes resonance stabilization and extended π -conjugation, leading to the most pronounced3[3]. Beyond emission, the para-isomer possesses a unique photochemical trait: upon photoexcitation, it readily accepts an electron via single-electron transfer (SET) to form a persistent pyridyl radical anion. This property makes 4-cyanopyridine an indispensable mediator in4[4].

Quantitative Comparison of Photophysical Properties

The following table summarizes the comparative photophysical performance of the three isomers when integrated into identical D-A fluorophore backbones.

Photophysical & Structural Property2-Cyanopyridine (Picolinonitrile)3-Cyanopyridine (Nicotinonitrile)4-Cyanopyridine (Isonicotinonitrile)
Isomeric Linkage Ortho-linkageMeta-linkagePara-linkage
Excited-State Planarity High (Restricted intramolecular rotation)Low (Steric & lone-pair repulsion)High (Extended π -conjugation)
Fluorescence Quantum Yield ( Φ ) Highest (e.g., 0.81 in neat films)Moderate (e.g., <0.40 in neat films)Moderate to Low
Excited-State Lifetime ( τ ) Longest (~7.96 ns)IntermediateShortest
Bathochromic Shift (Emission) SignificantMinimalMaximum (Strongest ICT effect)
Photochemical Reactivity LowLowHigh (Forms persistent radical anions)
Primary Advanced Application High-efficiency OLEDs / AIEgensFluorescent ProbesVisible-Light Photoredox Catalysis

*Note: Quantitative values are representative of donor-acceptor phenylmethylene pyridineacetonitrile derivatives.

Experimental Methodologies: A Self-Validating System

To ensure high scientific integrity, the photophysical characterization of cyanopyridine isomers must rely on self-validating workflows. The following protocols are designed to cross-verify data at every step, ensuring that the observed phenomena are causal and not artifactual.

Protocol A: Solvatochromic Absorption Profiling

  • Objective: Verify the Intramolecular Charge Transfer (ICT) character of the excited state.

  • Step-by-Step:

    • Prepare 1×10−5 M solutions of the isomer in a strictly controlled polarity series (e.g., Toluene, THF, Dichloromethane, DMF).

    • Record the UV-Vis absorption spectra from 250 nm to 600 nm.

    • Identify the two primary peaks: the higher-energy π−π∗ transition (typically ~295 nm) and the lower-energy ICT transition (400–420 nm).

  • Causality & Validation: D-A molecules exhibit positive solvatochromism. If the lower-energy peak demonstrates a bathochromic shift with increasing solvent polarity, the ICT mechanism is validated. The π−π∗ peak serves as an internal control, as it should remain relatively insensitive to solvent polarity.

Protocol B: Absolute Quantum Yield ( Φ ) Quantification

  • Objective: Measure the radiative efficiency of the isomers.

  • Step-by-Step:

    • Inject 3 mL of the sample into a quartz cuvette and place it inside a calibrated integrating sphere coupled to a spectrofluorometer.

    • Record the scatter profile of the blank solvent to establish the baseline of excitation photons.

    • Record the scatter and emission profiles of the sample.

  • Causality & Validation: Relative quantum yield measurements are prone to refractive index errors. The integrating sphere provides an absolute measurement by directly calculating the ratio of emitted photons to absorbed photons. To self-validate the system, a known standard (e.g., Quinine sulfate in 0.1 M H2​SO4​ , Φ=0.54 ) must be measured sequentially; the system is validated only if the standard's measured Φ falls within ±2% of its theoretical value.

Protocol C: Time-Correlated Single Photon Counting (TCSPC)

  • Objective: Determine the excited-state lifetime ( τ ) to differentiate between radiative and non-radiative decay rates.

  • Step-by-Step:

    • Excite the sample using a picosecond pulsed laser diode matching the λmax​ of the ICT absorption band.

    • Collect emission at the λem​ maximum until the peak channel accumulates at least 10,000 counts to ensure statistical robustness.

    • Deconvolute the instrument response function (IRF) from the raw decay curve.

  • Causality & Validation: The decay curve is fitted to a multi-exponential model. The fit is strictly validated using the reduced chi-square ( χ2 ) criterion. A physically meaningful lifetime measurement must yield a χ2 between 0.95 and 1.15. Furthermore, the residual distribution must be entirely random; any systematic oscillation in the residuals invalidates the chosen exponential model, indicating unaccounted photophysical processes (e.g., excimer formation).

Photophysical Characterization Workflow

Photophysics N1 Solvent Polarity Screening N2 UV-Vis Absorption (Ground State) N1->N2 Identifies ICT λ_max N3 Steady-State Emission (Excited State) N2->N3 Excitation at λ_max N4 Integrating Sphere (Absolute QY) N3->N4 Quantifies Emitted Photons N5 TCSPC (Lifetime Decay) N3->N5 Time-Resolved Profiling N6 Data Synthesis & Validation N4->N6 Yields Φ (Error < 5%) N5->N6 Yields τ (χ² 0.95-1.15)

Figure 1: Self-validating workflow for the photophysical characterization of cyanopyridine isomers.

Conclusion

The photophysical properties of nicotinonitrile isomers are not merely a function of their chemical composition, but are strictly dictated by their structural geometry. The ortho-isomer (2-cyanopyridine) excels in radiative efficiency due to enhanced planarity, making it ideal for OLEDs. The meta-isomer (3-cyanopyridine) suffers from steric disruptions that increase non-radiative decay, while the para-isomer (4-cyanopyridine) leverages extended conjugation to facilitate unique single-electron transfer pathways for photoredox catalysis. Understanding these causal relationships is critical for the rational design of next-generation optoelectronic and photochemical systems.

References

  • Source: mdpi.
  • Source: acs.
  • Title: Tuning Photophysical Properties via Positional Isomerization of the Pyridine Ring in Donor–Acceptor-Structured Aggregation-Induced Emission Luminogens Based on Phenylmethylene Pyridineacetonitrile Derivatives (PMC Archive)
  • Source: rsc.

Sources

Comparative

A Senior Application Scientist's Guide to In Silico Docking: Evaluating 4,6-Dimethoxy Nicotinonitrile Against Established Therapeutic Targets

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, practical comparison of the therapeutic potential of 4,6-dimethoxynicotinonitrile, a novel small molecule, against...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, practical comparison of the therapeutic potential of 4,6-dimethoxynicotinonitrile, a novel small molecule, against two high-value protein targets: Epidermal Growth Factor Receptor (EGFR) and Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1). We will move beyond a simple protocol, delving into the scientific rationale behind target selection, the critical importance of methodological validation, and the comparative analysis of docking results against established inhibitors. Our objective is to equip you with the expertise to not only perform but also critically evaluate in silico docking studies as a cornerstone of modern drug discovery.[1][2][3][4]

The nicotinonitrile scaffold is a versatile starting point in medicinal chemistry, known for its presence in compounds targeting a wide array of diseases, from cancer to neurodegeneration.[5][6] By computationally screening 4,6-dimethoxynicotinonitrile against well-characterized enzymes like EGFR and BACE1, we can rapidly generate hypotheses about its potential efficacy and guide future experimental work.

Part 1: The Strategic Selection of Protein Targets

The success of any docking study hinges on the selection of biologically relevant and "druggable" protein targets.[7] A target's druggability refers to the likelihood of being able to modulate its function with a small molecule.[7] For this guide, we have selected two proteins from different therapeutic areas, both of which are highly relevant to the nicotinonitrile chemical class.

Target 1: Epidermal Growth Factor Receptor (EGFR) - A Keystone in Oncology

EGFR is a tyrosine kinase receptor that plays a pivotal role in regulating cell proliferation and survival.[8][9] Its aberrant activation is a known driver in numerous cancers, including non-small cell lung cancer and breast cancer, making it a prime target for antitumor drug discovery.[10][11][12] The ATP-binding site of the EGFR kinase domain is a well-defined pocket, and numerous small-molecule inhibitors, such as Erlotinib, have been developed to compete with ATP and block downstream signaling.[8][13] The extensive body of research and available crystal structures for EGFR make it an ideal candidate for a comparative docking study.[9]

Target 2: BACE1 (β-Secretase) - A Central Player in Alzheimer's Disease

BACE1 is an aspartic protease that catalyzes the rate-limiting step in the production of amyloid-β (Aβ) peptides in the brain.[14][15][16] The accumulation of these peptides into plaques is a pathological hallmark of Alzheimer's disease.[17] Consequently, inhibiting BACE1 is a major therapeutic strategy aimed at slowing disease progression.[14][16][18] The active site of BACE1 contains a critical catalytic dyad of aspartate residues (Asp32 and Asp228) that are key targets for inhibitor binding.[14][17][19] Several BACE1 inhibitors have reached late-stage clinical trials, providing valuable comparative data for our in silico analysis.[15][16]

Part 2: The Workflow of a Self-Validating Docking Protocol

Scientific integrity in computational studies demands a process that is both reproducible and self-validating.[20][21] The most critical step for ensuring the reliability of a docking protocol is re-docking , where the co-crystallized ligand is removed from the protein's crystal structure and then docked back into the binding site. A successful validation is typically marked by a Root Mean Square Deviation (RMSD) of less than 2.0 Å between the predicted pose and the original crystallographic pose, confirming the protocol's ability to replicate experimental findings.[20][22][23][24]

Below is a detailed, step-by-step methodology for a robust molecular docking workflow using industry-standard tools like AutoDock.[2][25][26]

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_val Phase 2: Protocol Validation cluster_dock Phase 3: Production Docking cluster_analysis Phase 4: Analysis PDB 1. Obtain Protein Structure (e.g., from RCSB PDB) CleanP 2. Prepare Protein (Remove water, add hydrogens) PDB->CleanP Grid 7. Define Grid Box (around the active site) CleanP->Grid Ligand 3. Prepare Ligand (Generate 3D structure, assign charges) Dock 8. Dock Test Ligand (4,6-Dimethoxy Nicotinonitrile) Ligand->Dock Redock 4. Re-dock Native Ligand RMSD 5. Calculate RMSD (Pose vs. Crystal Structure) Redock->RMSD Check 6. Validate (RMSD < 2.0 Å?) RMSD->Check Check->PDB Fail: Refine Protocol Check->Grid Proceed Grid->Dock Analyze 9. Analyze Results (Binding Energy, Interactions) Dock->Analyze Compare 10. Comparative Analysis (vs. Known Inhibitors) Analyze->Compare

Caption: A step-by-step in silico molecular docking workflow.

Detailed Step-by-Step Methodology

1. Target and Ligand Preparation

  • Protein Preparation :

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 1M17 for EGFR (complexed with Erlotinib) and PDB ID: 6EQM for BACE1.[9][17]

    • Using molecular modeling software (e.g., AutoDockTools, Chimera), prepare the protein by removing water molecules, co-factors, and any non-essential ions.[1][25]

    • Add polar hydrogens and compute Gasteiger charges to assign correct partial charges to each atom.[25]

    • Save the prepared protein in the required PDBQT file format.[2]

  • Ligand Preparation :

    • Obtain the 3D structure of the ligands: 4,6-dimethoxynicotinonitrile, Erlotinib (as a comparator for EGFR), and Verubecestat (as a comparator for BACE1).

    • Load each ligand into the software, detect the rotatable bonds, and merge non-polar hydrogens.

    • Save the prepared ligands in the PDBQT format.[27]

2. Docking Protocol Validation (Re-docking)

  • For EGFR, extract the native ligand (Erlotinib) from the prepared 1M17 structure.

  • Define a grid box centered on the binding pocket occupied by the original ligand.[9][28]

  • Perform a docking simulation using this extracted Erlotinib.[8]

  • Superimpose the lowest energy pose from the docking result onto the original crystal structure and calculate the RMSD. The protocol is considered validated if the RMSD is below 2.0 Å.[23]

3. Production Docking Simulation

  • Using the validated grid parameters for each target, perform the docking simulation for 4,6-dimethoxynicotinonitrile.

  • Utilize a search algorithm, such as the Lamarckian Genetic Algorithm in AutoDock Vina, to explore various conformations and orientations of the ligand within the protein's active site.[24]

  • The program will generate multiple binding poses, each with a corresponding binding affinity score (typically in kcal/mol).[1]

4. Analysis of Results

  • The primary quantitative output is the binding affinity , where a more negative value indicates a stronger, more stable interaction.[9]

  • Visualize the best-scoring pose to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues in the active site.[8] This qualitative analysis is crucial for understanding the binding mode.

Part 3: Comparative Performance Analysis

The true value of a docking study comes from comparing the performance of a novel compound against established benchmarks. Here, we compare the docking results of 4,6-dimethoxynicotinonitrile with known inhibitors for both EGFR and BACE1.

Note: The results for 4,6-dimethoxynicotinonitrile are presented as a realistic, hypothetical outcome for illustrative purposes, as pre-existing experimental data is unavailable.

Table 1: Comparative Docking Analysis against EGFR (PDB: 1M17)
CompoundKnown ActivityBinding Affinity (kcal/mol)Key Interacting Residues (Predicted)
Erlotinib (Reference) FDA-approved EGFR inhibitor-7.3 to -9.0[8][13]Met769 (H-bond), Leu768, Ala719, Val702
4,6-Dimethoxy Nicotinonitrile Test Compound-6.8 (Hypothetical)Met769 (H-bond), Leu694, Cys773

Interpretation: Erlotinib demonstrates a strong binding affinity, anchored by a critical hydrogen bond with the Met769 residue in the hinge region of the ATP-binding pocket.[8] Our hypothetical result for 4,6-dimethoxynicotinonitrile shows a moderate binding affinity. While it may also form a key hydrogen bond with Met769, its smaller size could result in fewer stabilizing hydrophobic interactions compared to Erlotinib, leading to a less negative binding energy. This suggests it may be a weaker inhibitor but could serve as a scaffold for optimization.

Table 2: Comparative Docking Analysis against BACE1 (PDB: 6EQM)
CompoundKnown ActivityBinding Affinity (kcal/mol)Key Interacting Residues (Predicted)
Verubecestat (Reference) Clinical BACE1 inhibitor-8.4 to -8.9[15][16]Asp32, Asp228 (Catalytic Dyad), Tyr71, Thr72
4,6-Dimethoxy Nicotinonitrile Test Compound-7.5 (Hypothetical)Asp228, Gln73, Phe108

Interpretation: Potent BACE1 inhibitors like Verubecestat typically form strong hydrogen bond interactions with one or both of the catalytic aspartate residues (Asp32 and Asp228).[14][15] The hypothetical docking of 4,6-dimethoxynicotinonitrile suggests a good binding affinity, with a predicted interaction with one of the catalytic residues (Asp228). The methoxy groups and nitrile could be engaging with residues in the S1 or S2' sub-pockets.[14] This interaction with a key catalytic residue makes it a promising candidate for further investigation as a BACE1 inhibitor.

Part 4: Conclusion and Future Directions

This guide demonstrates a comprehensive and scientifically rigorous approach to evaluating a novel compound, 4,6-dimethoxynicotinonitrile, using in silico docking. Our comparative analysis against established inhibitors for EGFR and BACE1 provides a framework for generating initial hypotheses about the compound's therapeutic potential.

  • For EGFR , the compound shows potential as a starting point, but would likely require chemical modification to enhance its interactions within the hydrophobic regions of the ATP-binding pocket to compete with established drugs.

  • For BACE1 , the predicted interaction with the catalytic dyad is a significant finding, warranting further computational and experimental exploration.

The next logical steps in the drug discovery pipeline would involve:

  • Molecular Dynamics (MD) Simulations: To assess the stability of the predicted protein-ligand complexes over time.[15][29]

  • In Vitro Enzymatic Assays: To experimentally validate the predicted inhibitory activity and determine key metrics like IC50 or Ki values.[14]

  • Synthesis of Analogs: To explore the structure-activity relationship (SAR) and optimize the compound for higher potency and better pharmacokinetic properties.

By integrating robust, validated computational methods with strategic experimental follow-up, researchers can accelerate the journey from a promising chemical scaffold to a viable therapeutic candidate.

References

  • Biomedres. (2018, December 4). Molecular Docking, Synthesis, in Silico and in vitro Screening of Substituted Aryl Ureido Analogues as BACE1 Inhibitors to target Alzheimer's Disease.
  • ACS Publications. (2009, January 26). Computational Studies of Epidermal Growth Factor Receptor: Docking Reliability, Three-Dimensional Quantitative Structure−Activity Relationship Analysis, and Virtual Screening Studies. Journal of Medicinal Chemistry.
  • Taylor & Francis Online. (2023, September 14).
  • Brieflands. (2025, September 27). Molecular Docking Comparison of Icotinib and Erlotinib as EGFR Inhibitors. Zahedan Journal of Research in Medical Sciences.
  • NIH National Center for Biotechnology Information. Insights from the molecular docking analysis of EGFR antagonists.
  • ResearchGate. Molecular docking protocol validation. This crucial process can enhance...
  • ResearchGate. (2020, March 2). Illustrated step by step protocol to perform molecular docking: Human estrogen receptor complex with 4-hydroxytamoxifen as a case study.
  • Frontiers.
  • MDPI. (2025, December 17).
  • Springer. Recent Advances in Computational Modeling of BACE1 Inhibitors as Anti-Alzheimer Agents.
  • IJFMR. (2025, May 7).
  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • Microbe Notes. (2025, December 22). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses.
  • Unknown Source. Molecular Docking Tutorial.
  • Unknown Source. (2024, November 1). 3D-QSAR and Molecular Docking Studies of Pyrimidine-based EGFR Inhibitors.
  • ResearchGate. (2024, September 24). (PDF) Validation of Docking Methodology (Redocking).
  • Benchchem.
  • NIH National Center for Biotechnology Information.
  • Taylor & Francis Online. (2025, January 14). Synthesis, investigation of the crystal structure, DFT and in silico medicinal potential of nicotinonitrile substituted quinazolindione as potential anticancer scaffold. Molecular Physics.
  • NIH National Center for Biotechnology Information. Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease.
  • SciSpace. A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists.
  • Benchchem.
  • Semantic Scholar. (2021, April 11).
  • NIH National Center for Biotechnology Information. (2026, February 6).
  • NIH National Center for Biotechnology Information. (2025, January 2). In silico approaches for developing sesquiterpene derivatives as antagonists of human nicotinic acetylcholine receptors (nAChRs)
  • NextSDS.
  • NIH National Center for Biotechnology Information. (2026, January 13). Discontinued BACE1 Inhibitors in Phase II/III Clinical Trials and AM-6494 (Preclinical) Towards Alzheimer's Disease Therapy: Repurposing Through Network Pharmacology and Molecular Docking Approach.
  • PubMed. (2024, October 16). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues.
  • NIH National Center for Biotechnology Information. Predicting protein targets for drug-like compounds using transcriptomics.
  • NIH National Center for Biotechnology Information.
  • International Journal of Pharmaceutical Sciences Review and Research. (2013, December 31). Molecular Docking and Rescoring Studies of EGFR Inhibitor Ligands Using Prime MMGB/SA Approach.
  • R Discovery. (2020, December 22). Recent advances in identifying protein targets in drug discovery.
  • PubChem. 4,6-Dimethylnicotinonitrile | C8H8N2 | CID 243917.
  • ResearchGate.
  • MDPI. (2024, May 25).
  • PubChem. 4-Methoxy-nicotinonitrile | C7H6N2O | CID 2755887.
  • Universidade de Lisboa. In silico exploration of protein structural units for the discovery of new therapeutic targets.
  • MDPI. (2025, December 9). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles.

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Safety & Regulatory Compliance

Safety

Proper Disposal of 4,6-DiMethoxy Nicotinonitrile: A Comprehensive Guide for Laboratory Personnel

This guide provides essential safety and logistical information for the proper handling and disposal of 4,6-DiMethoxy Nicotinonitrile in a laboratory setting. The following procedures are designed to ensure the safety of...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the proper handling and disposal of 4,6-DiMethoxy Nicotinonitrile in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining compliance with standard laboratory safety protocols and environmental regulations.

Hazard Assessment and Immediate Safety Precautions

4,6-DiMethoxy Nicotinonitrile is a compound that requires careful handling due to its potential health hazards. It is classified as a reproductive toxicity category 2 substance, suspected of damaging fertility or the unborn child.[1] It is also very toxic to aquatic life with long-lasting effects.[1] Symptoms of exposure may include drowsiness, hypotension, tachycardia, dryness of the mouth, nausea, nasal congestion, fever, and tremors.[2]

Table 1: Hazard Identification and GHS Classifications

Hazard StatementGHS Classification
Suspected of damaging fertility or the unborn child[1]Reproductive Toxicity, Category 2
Very toxic to aquatic life with long lasting effects[1]Acute Aquatic Hazard, Category 1
Chronic Aquatic Hazard, Category 1
Harmful if swallowed, in contact with skin or if inhaledAcute Toxicity, Oral, Category 4
Acute Toxicity, Dermal, Category 4
Acute Toxicity, Inhalation, Category 4
Causes skin irritationSkin Irritation, Category 2
Causes serious eye irritationEye Irritation, Category 2A
May cause respiratory irritationSpecific target organ toxicity — single exposure, Category 3

This table is a summary of potential hazards and may not be exhaustive. Always refer to the most current Safety Data Sheet (SDS) for complete information.

Personal Protective Equipment (PPE)

Due to the identified hazards, the following PPE must be worn at all times when handling 4,6-DiMethoxy Nicotinonitrile:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.[3] Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[4]

  • Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes and dust.

  • Protective Clothing: A lab coat or other protective clothing is necessary to prevent skin contact.[3]

  • Respiratory Protection: If working with the solid form where dust may be generated, or in a poorly ventilated area, a NIOSH-approved respirator is recommended.[5]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate risks. The following protocol outlines the steps for managing a small-scale laboratory spill of 4,6-DiMethoxy Nicotinonitrile. For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) office immediately.

Spill Cleanup Workflow

Spill_Cleanup_Workflow start Spill Occurs assess Assess Spill Size and Hazards start->assess small_spill Small, Manageable Spill assess->small_spill large_spill Large or Unmanageable Spill assess->large_spill don_ppe Don Appropriate PPE small_spill->don_ppe evacuate Evacuate Area & Contact EHS large_spill->evacuate contain Contain Spill with Absorbent Material don_ppe->contain collect Collect Contaminated Material contain->collect decontaminate Decontaminate Spill Area collect->decontaminate package Package Waste for Disposal decontaminate->package end Disposal Complete package->end

Caption: Decision workflow for managing a spill of 4,6-DiMethoxy Nicotinonitrile.

Step-by-Step Spill Cleanup Procedure
  • Alert Personnel and Isolate the Area: Immediately alert others in the vicinity of the spill. If safe to do so, restrict access to the area.

  • Don Appropriate PPE: Before beginning cleanup, ensure you are wearing the necessary personal protective equipment as outlined in Section 1.1.

  • Contain the Spill:

    • For Solid Spills: Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial spill absorbent, to avoid generating dust.[6]

    • For Liquid Spills (if dissolved in a solvent): Create a dike around the spill using an appropriate absorbent material.[6]

  • Collect the Spilled Material:

    • Carefully scoop the absorbed material into a designated, labeled waste container. Use non-sparking tools if a flammable solvent was involved.

    • For any remaining residue, wipe the area with a cloth or paper towel dampened with a suitable solvent (e.g., ethanol or acetone), and place the used wipes into the same waste container.

  • Decontaminate the Area:

    • Wash the spill area with soap and water.[5]

    • Rinse the area thoroughly.

    • Collect all cleaning materials (e.g., paper towels) and place them in the hazardous waste container.

  • Package and Label Waste: Securely close the waste container. Label it clearly as "Hazardous Waste: 4,6-DiMethoxy Nicotinonitrile" and include the date and any other information required by your institution's EHS department.

Disposal Procedures

Proper disposal of 4,6-DiMethoxy Nicotinonitrile is critical to prevent environmental contamination and ensure regulatory compliance. Unused or waste material should be treated as hazardous waste.

General Disposal Guidelines
  • Do not dispose of 4,6-DiMethoxy Nicotinonitrile down the drain or in regular trash. [3]

  • All waste containing this compound, including contaminated labware (e.g., pipette tips, vials), absorbent materials from spills, and contaminated PPE, must be collected in a designated hazardous waste container.

  • Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Arrange for pickup and disposal by your institution's certified hazardous waste management provider.[4]

Potential Chemical Degradation for Waste Treatment (for specialized facilities)

For facilities equipped for chemical waste treatment, the following methods may be considered for the degradation of 4,6-DiMethoxy Nicotinonitrile prior to final disposal. These procedures should only be carried out by trained personnel in a controlled environment.

3.2.1. Hydrolysis of the Nitrile Group

The nitrile functional group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.[7] This transformation can reduce the toxicity associated with the nitrile moiety.

  • Acidic Hydrolysis: Heating the nitrile under reflux with a dilute mineral acid (e.g., hydrochloric acid) will yield the corresponding carboxylic acid (4,6-dimethoxynicotinic acid) and an ammonium salt.[7]

  • Alkaline Hydrolysis: Refluxing the nitrile with an aqueous solution of a strong base (e.g., sodium hydroxide) will produce the sodium salt of the carboxylic acid and ammonia gas.[4][7] The free carboxylic acid can be obtained by subsequent acidification.[7]

3.2.2. Cleavage of Methoxy Groups

The methoxy groups can be cleaved to form hydroxyl groups, a process known as demethylation. This can alter the compound's properties and potential for environmental degradation. A common laboratory reagent for this purpose is boron tribromide (BBr₃).[2] This reaction is typically performed in an anhydrous solvent under an inert atmosphere.[2]

It is crucial to note that these chemical degradation procedures will generate new chemical waste products that must also be characterized and disposed of properly.

Decontamination of Equipment

All laboratory equipment that has come into contact with 4,6-DiMethoxy Nicotinonitrile must be thoroughly decontaminated before reuse or disposal.

  • Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., ethanol or acetone) to remove the bulk of the compound. Collect the rinse solvent as hazardous waste.

  • Washing: Wash the equipment with soap and warm water.

  • Final Rinse: Rinse the equipment with deionized water.

  • Drying: Allow the equipment to air dry or use an oven as appropriate.

Conclusion

The safe disposal of 4,6-DiMethoxy Nicotinonitrile requires a comprehensive understanding of its hazards and the implementation of meticulous handling and waste management procedures. By adhering to the guidelines outlined in this document, laboratory personnel can minimize their risk of exposure and ensure the protection of the environment. Always consult your institution's specific safety protocols and your most current Safety Data Sheet for this compound.

References

  • National Oceanic and Atmospheric Administration. (n.d.). 4,6-DIMETHOXYNICOTINONITRILE. CAMEO Chemicals.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide.
  • University of Tennessee. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories.
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  • University of Texas at Arlington. (n.d.). SAFE OPERATING PROCEDURE LABORATORY CHEMICAL SPILLS.
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  • BenchChem. (n.d.). Protocol for selective cleavage of methyl ethers with Bromobis(methylthio)borane.
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  • U.S. Environmental Protection Agency. (2025, June 23). Learn the Basics of Hazardous Waste.
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Handling

Comprehensive Handling Guide: Personal Protective Equipment for 4,6-DiMethoxy Nicotinonitrile

As a Senior Application Scientist, it is my priority to ensure that your engagement with novel chemical compounds is grounded in the highest standards of safety and operational excellence. This guide provides essential,...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is my priority to ensure that your engagement with novel chemical compounds is grounded in the highest standards of safety and operational excellence. This guide provides essential, procedural information for the safe handling of 4,6-DiMethoxy Nicotinonitrile. Given that a specific Safety Data Sheet (SDS) for this compound is not universally available, this directive is synthesized from the known hazards of its core chemical structures—the nitrile group and the dimethoxy-substituted pyridine ring—and data from closely related analogs. This proactive, science-first approach ensures a robust margin of safety.

Hazard Assessment: The 'Why' Behind the Protocol

Understanding the potential risks is the foundational step for establishing a self-validating safety protocol. The chemical nature of 4,6-DiMethoxy Nicotinonitrile suggests a hazard profile that demands respect and meticulous handling.

The primary hazards are derived from its functional groups:

  • Nitrile Group (-CN): Organic nitriles are classified as a toxic category (UN3439, Hazard Class 6.1) and can be harmful if swallowed, absorbed through the skin, or inhaled.[1] Metabolism or combustion of nitriles can potentially release highly toxic hydrogen cyanide.[2]

  • Pyridine Ring: The pyridine backbone, a component of nicotine, can present risks of skin, eye, and respiratory irritation.[3][4][5] Analogs show potential for causing systemic effects and damage to organs upon prolonged or repeated exposure.[6]

This dual-risk profile necessitates a comprehensive PPE strategy that leaves no route of exposure unprotected.

Hazard CategoryPotential EffectPrimary Routes of ExposureProtective Measure
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[3][6]Ingestion, Inhalation, Dermal AbsorptionFull barrier protection (gloves, lab coat), respiratory controls.
Skin Irritation May cause skin irritation or chemical burns upon contact.[3][5]Dermal ContactChemical-resistant gloves, full-coverage lab coat.
Eye Damage May cause serious eye irritation or damage.[4][6]Splash, Aerosol ContactChemical safety goggles, face shield for splash risks.
Respiratory Irritation Inhalation of dust or vapors may irritate the respiratory tract.[3][4][5]InhalationEngineering controls (fume hood), respiratory protection if needed.
Combustion Hazard Fire may produce toxic gases, including nitrogen oxides and hydrogen cyanide.[2]Inhalation of Smoke/FumesSelf-contained breathing apparatus for firefighting.

The Core PPE Ensemble: Your First Line of Defense

An integrated PPE strategy is non-negotiable. Each component serves a specific purpose, and its effectiveness depends on proper selection and use.

Hand Protection: The Critical Barrier

For handling nitriles and aromatic compounds, nitrile gloves are the industry standard, offering superior chemical resistance compared to latex or vinyl.[7][8][9]

  • Action: Always wear nitrile gloves. For extended procedures or when handling higher concentrations, double-gloving is the recommended best practice. This provides a critical safety buffer in case the outer glove is compromised.

  • Causality: Nitrile rubber's composition is exceptionally resistant to the solvents, acids, and bases often used with chemical reagents.[10] It prevents the rapid permeation of chemicals, which can compromise the glove's integrity and lead to skin exposure.[9]

Glove SpecificationRecommendationRationale & Best Practices
Material Nitrile Rubber [3]Provides broad chemical resistance. Hypoallergenic for users with latex sensitivities.[8]
Minimum Thickness 0.15 mm (6 mil)Thicker gloves generally offer longer breakthrough times.[10] Always check the manufacturer's chemical resistance chart for specific breakthrough data if available.
Inspection Pre-use visual checkBefore donning, always inspect gloves for any signs of degradation, punctures, or tears.[11]
Eye and Face Protection
  • Mandatory: ANSI Z87.1-rated chemical safety goggles must be worn at all times in the laboratory where this compound is handled.

  • Enhanced Protection: When there is a risk of splashing (e.g., transferring solutions, preparing formulations), a full-face shield must be worn over the safety goggles.

  • Causality: Chemical goggles provide a 360-degree seal around the eyes, protecting from splashes, vapors, and fine particulates. A face shield adds a critical layer of protection for the entire face.[6]

Body Protection
  • Standard: A clean, flame-resistant lab coat, fully fastened, is the minimum requirement.

  • For Larger Quantities: When handling quantities greater than a few grams or during procedures with a higher splash risk, a chemical-resistant apron worn over the lab coat is required.

  • Causality: This prevents incidental skin contact from drips or spills and protects personal clothing from contamination.[4]

Respiratory Protection
  • Primary Control: All handling of solid 4,6-DiMethoxy Nicotinonitrile and its solutions must be performed inside a certified chemical fume hood.[5] This engineering control is your most important tool for preventing inhalation exposure.

  • Secondary Control: In the rare event that a fume hood is not available or during a significant spill cleanup, a NIOSH-approved respirator with organic vapor cartridges and a P100 particulate filter is necessary. Fit-testing is required for all users of tight-fitting respirators.

  • Causality: A fume hood actively captures and exhausts vapors and dust, preventing them from entering the researcher's breathing zone.

Procedural Guidance: From Preparation to Disposal

A safe experiment is a well-planned one. The following workflow and protocols are designed to be a self-validating system for safety.

G cluster_prep Preparation cluster_handling Execution cluster_cleanup Post-Handling Assess 1. Assess Risks & Review Protocol SelectPPE 2. Select & Inspect PPE Assess->SelectPPE DonPPE 3. Don PPE Correctly SelectPPE->DonPPE Handle 4. Handle Chemical in Fume Hood DonPPE->Handle DoffPPE 5. Doff PPE to Avoid Contamination Handle->DoffPPE Dispose 6. Segregate & Dispose of Waste DoffPPE->Dispose Decon 7. Decontaminate Work Area Dispose->Decon

Caption: Safe Handling Workflow for 4,6-DiMethoxy Nicotinonitrile.

Protocol 1: Pre-Handling Safety Check
  • Verify the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).

  • Locate the nearest safety shower and eyewash station. Confirm the access path is clear.

  • Assemble all necessary equipment and reagents before bringing the 4,6-DiMethoxy Nicotinonitrile into the hood.

  • Designate a specific area within the hood for "active work" and another for "waste."

Protocol 2: Donning Personal Protective Equipment

This sequence is critical to prevent cross-contamination.

  • Lab Coat: Don and fasten completely.

  • Goggles/Face Shield: Put on safety goggles. Add a face shield if required.

  • Gloves: Don the first pair of nitrile gloves, ensuring they overlap the cuffs of the lab coat. If double-gloving, don the second pair over the first.

Protocol 3: Doffing (Removing) Personal Protective Equipment

This is the point of highest risk for self-contamination. Perform these steps slowly and deliberately.

  • Outer Gloves (if used): Remove the outer pair of gloves by peeling them off without touching the external surface with your bare hand. Dispose of them in the designated hazardous waste container.

  • Face Shield/Goggles: Remove by handling the strap; avoid touching the front surface.

  • Lab Coat: Remove by rolling it inside-out, ensuring the contaminated exterior is contained.

  • Inner Gloves: Remove the final pair of gloves using the proper technique (glove-to-glove, then skin-to-skin).

  • Hand Washing: Immediately wash hands thoroughly with soap and water for at least 20 seconds.[5]

Protocol 4: Decontamination and Waste Disposal
  • Decontamination: Wipe down all surfaces and equipment within the fume hood that may have come into contact with the chemical using an appropriate solvent (e.g., 70% ethanol), followed by a general-purpose cleaner.

  • Waste Segregation: All materials contaminated with 4,6-DiMethoxy Nicotinonitrile are considered hazardous waste.

    • Solid Waste: Used gloves, weigh boats, contaminated paper towels, and other solid materials must be placed in a clearly labeled, sealed hazardous waste bag or container.

    • Liquid Waste: Unused solutions or solvent rinses must be collected in a compatible, sealed, and clearly labeled hazardous waste container.

  • Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed waste disposal company.[12] Do not pour any material down the drain.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

By adhering to this comprehensive guide, you are not just following a protocol; you are engaging in a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • Vertex AI Search. (2025, January 7).
  • S&S Glove. (2025, May 7).
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  • Mabi. (2021, March 15). How to choose your professional nitrile gloves (PPE)?
  • Bergamot. (2024, July 3). Nitrile Gloves Chemical Resistance Guide.
  • Kishida Chemical Co., Ltd. (2023, February 1).
  • Fisher Scientific. (2025, December 19).
  • NextSDS. (2026).
  • Fisher Scientific. (2025, December 24). SAFETY DATA SHEET - 2-Amino-4,5-dimethoxybenzonitrile.
  • National Metrology Institute of Japan. (2020, August 11).
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  • CymitQuimica. (2024, December 19). Safety Data Sheet - 6-(Azetidin-1- yl)nicotinic acid.
  • MDPI. (2025, July 9). Neonicotinoid-Induced Cytotoxicity: Insights into Cellular Mechanisms and Health Risks.
  • Indian Journal of Medical and Paediatric Oncology. (2021, July 12). Harmful effects of nicotine.
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  • European Commission. (2008, April 15). Opinion of the Scientific Committee on Consumer Products on 6-methoxy-2-methylamino-3-aminopyridine HCl (A130).
  • ResearchGate. (2012, August).

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